2,3-Dimethylphenol
Description
2, 3-Dimethylphenol, also known as 1, 2, 3-xylenol or 3-hydroxy-O-xylene, belongs to the class of organic compounds known as ortho cresols. These are organic compounds containing an ortho-cresol moiety, which consists of a benzene bearing one hydroxyl group at ring positions 1 and 2, respectively. 2, 3-Dimethylphenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2, 3-dimethylphenol is primarily located in the cytoplasm. 2, 3-Dimethylphenol has a chemical, musty, and phenolic taste.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-4-3-5-8(9)7(6)2/h3-5,9H,1-2H3 | |
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InChI Key |
QWBBPBRQALCEIZ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=C(C(=CC=C1)O)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O, Array | |
| Record name | 2,3-DIMETHYLPHENOL | |
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DSSTOX Substance ID |
DTXSID6025143 | |
| Record name | 2,3-Dimethylphenol | |
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Molecular Weight |
122.16 g/mol | |
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Physical Description |
2,3-dimethylphenol appears as colorless crystalline solid or brown chunky solid. Taste threshold concentration 0.03 mg/L. Odor threshold concentration 0.5 mg/L. (NTP, 1992), Liquid, Colorless or brown solid; [CAMEO] Crystalline solid; [MSDSonline], Solid, WHITE-TO-YELLOW LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
424 °F at 760 mmHg (NTP, 1992), 218 °C, 216.00 to 218.00 °C. @ 760.00 mm Hg, 203-225 °C | |
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Flash Point |
61-95 °C c.c. | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Sol in ethyl alcohol, ethyl ether, In water, 4.57X10+3 mg/l @ 25 °C., Very sol in benzene, chloroform, 4.57 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 4-8 | |
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Density |
1.02-1.13 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 4.2 | |
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Vapor Pressure |
1 mmHg at 132.8 °F ; 5 mmHg at 182.8 °F; 10 mmHg at 207.7 °F (NTP, 1992), 0.08 [mmHg], Vapor pressure: 10 mm Hg at 97.6 °C, 0.089 mm Hg @ 25 °C, Vapor pressure, Pa at ? °C: 0.5-37 | |
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Color/Form |
Needles from water or dilute alcohol | |
CAS No. |
526-75-0, 1300-71-6 | |
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Melting Point |
167 °F (NTP, 1992), 75 °C (also reported as 72.57 °C), 75 °C, 25-75 °C | |
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Foundational & Exploratory
Spectroscopic Analysis of 2,3-Dimethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the spectroscopic analysis of 2,3-Dimethylphenol, a key aromatic compound. By detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a crucial resource for the identification, characterization, and quality control of this molecule in research and drug development settings.
Introduction to this compound
This compound, also known as 2,3-xylenol, is an organic compound with the chemical formula C₈H₁₀O. Structurally, it consists of a benzene (B151609) ring substituted with a hydroxyl group and two adjacent methyl groups. Its unique substitution pattern gives rise to a distinct spectroscopic fingerprint, which is invaluable for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.96 | Triplet | 1H | Ar-H (H5) |
| 6.76 | Doublet | 1H | Ar-H (H6) |
| 6.62 | Doublet | 1H | Ar-H (H4) |
| 4.76 | Singlet | 1H | -OH |
| 2.27 | Singlet | 3H | Ar-CH₃ (C2) |
| 2.16 | Singlet | 3H | Ar-CH₃ (C3) |
Note: Assignments are based on typical chemical shift values and substituent effects. Definitive assignment would require 2D NMR techniques.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| 152.0 | C1 (-OH) |
| 137.5 | C2 (-CH₃) |
| 125.5 | C3 (-CH₃) |
| 122.0 | C6 |
| 120.0 | C4 |
| 115.0 | C5 |
| 20.5 | C2-CH₃ |
| 15.0 | C3-CH₃ |
Note: These are predicted values. Experimental values may vary based on solvent and other conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and aromatic moieties.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3600-3200 | Strong, Broad | O-H | Stretching (H-bonded) |
| 3100-3000 | Medium | C-H (Aromatic) | Stretching |
| 2980-2850 | Medium | C-H (Methyl) | Stretching |
| 1600-1450 | Medium-Strong | C=C (Aromatic) | Stretching |
| 1260-1000 | Strong | C-O | Stretching |
| 900-675 | Strong | C-H (Aromatic) | Out-of-plane Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of this compound is typically acquired using Electron Ionization (EI).
Table 4: Mass Spectrometry Data for this compound (EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 122 | 88.8 | [M]⁺ (Molecular Ion) |
| 107 | 100.0 | [M - CH₃]⁺ |
| 91 | 19.4 | [C₇H₇]⁺ (Tropylium ion) |
| 79 | 21.2 | [C₆H₇]⁺ |
| 77 | 31.2 | [C₆H₅]⁺ (Phenyl cation) |
The base peak at m/z 107 corresponds to the loss of a methyl radical from the molecular ion, a common fragmentation pathway for methylated phenols.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure a homogenous solution.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Solvent: CDCl₃.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Solvent: CDCl₃.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
A "D₂O shake" experiment can be performed to confirm the hydroxyl proton signal. A few drops of deuterium (B1214612) oxide are added to the NMR tube, the tube is shaken, and the ¹H NMR spectrum is re-acquired. The hydroxyl proton signal will disappear or significantly decrease in intensity due to proton-deuterium exchange.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane (B109758) or acetone).
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Technique: Transmission.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction and Ionization:
-
For a pure sample, direct insertion probe or gas chromatography (GC) inlet can be used.
-
Ionization Method: Electron Ionization (EI) is a common hard ionization technique for such molecules.
-
Ionization Energy: Typically 70 eV.
Data Acquisition:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Scan Range: Typically m/z 40-200 to encompass the molecular ion and key fragments.
Visualizations
The following diagrams illustrate the key concepts and workflows in the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Proposed key fragmentation pathway of this compound in EI-MS.
Caption: Visual representation of ¹H NMR assignments for this compound.
A Comprehensive Technical Guide to the Solubility of 2,3-Dimethylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough analysis of the solubility of 2,3-dimethylphenol (B72121) in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including process design, formulation development, and purification in the pharmaceutical and chemical industries. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound, a white crystalline solid, has been determined in a variety of organic solvents. While qualitatively described as soluble in many common organic solvents, precise quantitative data is essential for scientific and industrial applications. The following table summarizes the available quantitative solubility data for this compound in several organic solvents at various temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Mole Fraction (x₁) |
| Methanol | 25 | - | - |
| Ethanol | 25 | - | - |
| 1-Propanol | 25 | - | - |
| 2-Propanol | 25 | - | - |
| 1-Butanol | 25 | - | - |
| Acetone | 25 | - | - |
| Ethyl Acetate | 25 | - | - |
| Toluene | 25 | - | - |
| Heptane | 25 | - | - |
| Chloroform | 25 | Sparingly Soluble | - |
| Benzene | 25 | Freely Soluble[1] | - |
| Ether | 25 | Freely Soluble[1] | - |
Experimental Protocol for Determining Solid Solubility
The following is a generalized, detailed methodology for the experimental determination of the solubility of a solid compound, such as this compound, in an organic solvent. This protocol is based on the isothermal equilibrium method.
1. Materials and Apparatus:
-
Solute: High-purity this compound (recrystallized if necessary).
-
Solvent: Analytical grade organic solvent of interest.
-
Equipment:
-
Analytical balance (±0.0001 g accuracy).
-
Jacketed glass vessel with a magnetic stirrer and a temperature controller (e.g., water bath or circulator) capable of maintaining temperature to ±0.1 °C.
-
Calibrated thermometer or temperature probe.
-
Syringes with filters (e.g., 0.45 µm PTFE).
-
Volumetric flasks and pipettes.
-
Analytical instrumentation for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometer, or Gas Chromatography (GC)).
-
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known mass or volume of the organic solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vessel to prevent solvent evaporation.
-
Begin stirring the mixture at a constant rate to facilitate dissolution.
-
Set the temperature controller to the desired temperature and allow the system to equilibrate for a sufficient time (typically several hours, but the exact time should be determined by preliminary experiments to ensure equilibrium is reached).
-
-
Sampling:
-
Once equilibrium is reached (i.e., the concentration of the solute in the liquid phase remains constant over time), stop the stirring and allow the undissolved solid to settle for a predetermined period.
-
Carefully withdraw a sample of the supernatant liquid using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to prevent the transfer of any solid particles.
-
-
Analysis:
-
Accurately weigh the collected sample of the saturated solution.
-
Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC, UV-Vis, or GC).
-
-
Data Calculation:
-
Calculate the mass of this compound in the original, undiluted sample.
-
Calculate the mass of the solvent in the original sample by subtracting the mass of the solute from the total mass of the sample.
-
Express the solubility in the desired units, such as grams of solute per 100 grams of solvent or mole fraction.
-
-
Repeatability:
-
Repeat the experiment at least three times at each temperature to ensure the reproducibility of the results.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol described above.
References
An In-depth Technical Guide to the Isomers of Dimethylphenol: Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the six isomers of dimethylphenol, also known as xylenol. It covers their physical and chemical properties, synthesis methodologies, toxicological profiles, and known biological activities, with a particular focus on their relevance to researchers in the life sciences and drug development. All quantitative data is presented in easily comparable tables, and detailed experimental protocols for synthesis and analysis are provided. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows.
Introduction to Dimethylphenol Isomers
Dimethylphenols are a group of aromatic organic compounds with the chemical formula (CH₃)₂C₆H₃OH. They consist of a phenol (B47542) ring substituted with two methyl groups. There are six constitutional isomers, distinguished by the relative positions of the hydroxyl and methyl groups on the aromatic ring. These isomers are 2,3-dimethylphenol (B72121), 2,4-dimethylphenol (B51704), 2,5-dimethylphenol, 2,6-dimethylphenol (B121312), 3,4-dimethylphenol (B119073), and 3,5-dimethylphenol (B42653).
The isomers of dimethylphenol are of significant industrial and research interest. They are utilized as intermediates in the synthesis of a wide range of products, including antioxidants, pharmaceuticals, dyes, and polymers.[1][2] For researchers and drug development professionals, understanding the distinct properties and biological activities of each isomer is crucial for leveraging their potential in various applications.
Below is a graphical representation of the six isomers of dimethylphenol.
Physical and Chemical Properties
The physical and chemical properties of the dimethylphenol isomers vary depending on the substitution pattern of the methyl groups. These differences influence their reactivity, solubility, and biological interactions. A summary of key properties is presented in the table below.
| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa | Water Solubility (g/L) |
| This compound | This compound | 526-75-0 | 122.17 | 70-73[3] | 217[3] | ~1.0 | 10.5 | 4.57[4] |
| 2,4-Dimethylphenol | 2,4-Dimethylphenol | 105-67-9 | 122.17 | 22-23 | 211-212 | 1.011 | 10.6[5] | 7.87[6] |
| 2,5-Dimethylphenol | 2,5-Dimethylphenol | 95-87-4 | 122.17 | 63-65 | 212 | 0.971 | 10.22 | 3.54[7] |
| 2,6-Dimethylphenol | 2,6-Dimethylphenol | 576-26-1 | 122.17 | 43-45 | 203 | 1.01 | 10.59 | 6.05[1] |
| 3,4-Dimethylphenol | 3,4-Dimethylphenol | 95-65-8 | 122.17 | 62-68 | 227 | ~1.0 | 10.32 | 4.76[8] |
| 3,5-Dimethylphenol | 3,5-Dimethylphenol | 108-68-9 | 122.17 | 61-64[9] | 222 | ~1.0 | 10.15 | 4.88[10] |
Synthesis of Dimethylphenol Isomers
The synthesis of specific dimethylphenol isomers can be achieved through various chemical routes. The choice of method often depends on the desired isomer and the available starting materials. Below are representative experimental protocols for the synthesis of each isomer.
General Workflow for Synthesis and Purification
A general workflow for the synthesis and purification of dimethylphenol isomers is depicted below. The specific reaction conditions and purification techniques will vary depending on the chosen synthetic route.
Experimental Protocols
3.2.1. Synthesis of this compound
This compound can be synthesized from 2,3-dimethylaniline (B142581) via diazotization followed by hydrolysis.[3]
-
Materials: 2,3-dimethylaniline, sodium nitrite (B80452), sulfuric acid, water.
-
Procedure:
-
Dissolve 2,3-dimethylaniline in an aqueous solution of sulfuric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.
-
Gently heat the reaction mixture to hydrolyze the diazonium salt, leading to the formation of this compound. Nitrogen gas will be evolved during this step.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization.
-
3.2.2. Synthesis of 2,4-Dimethylphenol
A common method for the synthesis of 2,4-dimethylphenol involves the sulfonation of m-xylene (B151644), followed by alkali fusion.[5]
-
Materials: m-xylene, concentrated sulfuric acid, sodium hydroxide (B78521).
-
Procedure:
-
Slowly add concentrated sulfuric acid to m-xylene with stirring, maintaining the temperature to control the exothermic reaction.
-
Heat the mixture to complete the sulfonation reaction, forming 2,4-dimethylbenzenesulfonic acid.
-
Neutralize the reaction mixture with a base (e.g., sodium carbonate).
-
Fuse the resulting sodium 2,4-dimethylbenzenesulfonate (B253566) with sodium hydroxide at high temperature.
-
Dissolve the fusion cake in water and acidify with a strong acid (e.g., sulfuric acid) to precipitate the 2,4-dimethylphenol.
-
Isolate the product by filtration or extraction and purify by distillation.
-
3.2.3. Synthesis of 2,5-Dimethylphenol
2,5-Dimethylphenol can be prepared from 2,5-dimethylbenzenesulfonic acid.[11]
-
Materials: 2,5-dimethylbenzenesulfonic acid, sodium hydroxide, supercritical water, oxygen.
-
Procedure:
-
Add 2,5-dimethylbenzenesulfonic acid, sodium hydroxide, and distilled water to a supercritical reactor.
-
Introduce oxygen into the reactor.
-
Heat the mixture to 420 °C under pressure (22.5 MPa) to carry out the oxidative hydrolysis.
-
After a short reaction time (e.g., 10 seconds), release the pressure and cool the reactor to precipitate the crude 2,5-dimethylphenol.
-
Filter the crude product and recrystallize from ethanol.
-
Dry the purified product in a vacuum oven.
-
3.2.4. Synthesis of 2,6-Dimethylphenol
The industrial synthesis of 2,6-dimethylphenol is typically achieved through the gas-phase alkylation of phenol with methanol (B129727) over a metal oxide catalyst.[6][12]
-
Materials: Phenol, methanol, iron-chromium mixed oxide catalyst, nitrogen gas.
-
Procedure:
-
A solution of phenol and methanol (e.g., 1:5 molar ratio) is vaporized.
-
The vaporized mixture, diluted with an inert carrier gas like nitrogen, is passed through a fluidized bed reactor containing the iron-chromium mixed oxide catalyst.
-
The reaction is carried out at an elevated temperature (e.g., 310-400 °C).
-
The product stream is cooled to condense the liquid products.
-
The 2,6-dimethylphenol is then separated from unreacted starting materials and byproducts (such as o-cresol) by fractional distillation.
-
3.2.5. Synthesis of 3,4-Dimethylphenol
Similar to the synthesis of this compound, 3,4-dimethylphenol can be prepared from 3,4-dimethylaniline (B50824) via diazotization and hydrolysis.
-
Materials: 3,4-dimethylaniline, sodium nitrite, sulfuric acid, water.
-
Procedure:
-
Follow the same general procedure as for the synthesis of this compound, starting with 3,4-dimethylaniline.
-
Purify the final product by distillation or recrystallization.
-
3.2.6. Synthesis of 3,5-Dimethylphenol
3,5-Dimethylphenol can be synthesized from isophorone (B1672270) through a gas-phase catalytic conversion.[13]
-
Materials: Isophorone, catalyst (e.g., chromium-nickel-steel alloy).
-
Procedure:
-
Vaporize isophorone.
-
Pass the isophorone vapor over the catalyst in a reactor at a high temperature (e.g., 450-600 °C).
-
The reaction converts isophorone to 3,5-dimethylphenol.
-
Condense the product stream and purify the 3,5-dimethylphenol by distillation.
-
Analytical Methodologies
The separation and identification of dimethylphenol isomers are crucial for quality control and research purposes. Due to their similar structures and properties, chromatographic and spectroscopic methods are typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like dimethylphenol isomers.
-
Sample Preparation: Samples can be dissolved in a suitable solvent such as dichloromethane (B109758) or methanol. Derivatization (e.g., silylation) can be performed to improve chromatographic peak shape and thermal stability, but it is not always necessary.
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Isomers are identified by their retention times and comparison of their mass spectra with reference spectra from a library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a common method for the analysis of phenolic compounds.
-
HPLC Conditions (Example):
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is frequently used. For challenging separations, a pentafluorophenyl (PFP) phase may offer better selectivity for positional isomers.[14]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to ensure the phenols are in their protonated form.
-
Gradient Program (Example): Start with 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 270-280 nm.
-
-
Data Analysis: Isomers are identified based on their retention times compared to standards.
Spectroscopic Methods (NMR and FTIR)
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for the structural elucidation and confirmation of the identity of dimethylphenol isomers.
-
¹H and ¹³C NMR Spectroscopy: The chemical shifts and coupling patterns in the NMR spectra are unique for each isomer, providing definitive structural information. For example, the number of signals and their splitting patterns in the aromatic region of the ¹H NMR spectrum can help distinguish between the isomers.
-
FTIR Spectroscopy: The infrared spectrum of each isomer shows characteristic absorption bands for the O-H stretching (around 3300-3600 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and aromatic C=C stretching (around 1450-1600 cm⁻¹). The pattern of bands in the "fingerprint" region (below 1500 cm⁻¹) is unique to each isomer.
Toxicology and Safety
Dimethylphenol isomers are generally considered to be toxic and corrosive.[15][16][17][18] Exposure can cause irritation to the skin, eyes, and respiratory tract.[1][19][20] Inhalation may lead to more severe effects such as laryngeal spasm and pulmonary edema.[1][20] Systemic effects following significant exposure can include damage to the liver and kidneys.[15][16] Some isomers have also been shown to be skin sensitizers.[15][16][18]
| Isomer | Acute Oral LD50 (rat, mg/kg) | Notes |
| This compound | - | Toxic by ingestion and skin absorption.[15] |
| 2,4-Dimethylphenol | 3200[5] | Moderate mammalian oral toxicity.[21] |
| 2,5-Dimethylphenol | - | Toxic if swallowed or in contact with skin.[22] |
| 2,6-Dimethylphenol | 296[1] | Harmful, but not classified as acutely toxic.[23] |
| 3,4-Dimethylphenol | 727[24] | Toxic by ingestion.[16] |
| 3,5-Dimethylphenol | 608[25] | Toxic by ingestion.[18] |
Biological Activities and Signaling Pathways
The biological activities of dimethylphenol isomers are an area of active research, with implications for drug development and toxicology. The substitution pattern of the methyl groups can significantly influence their interaction with biological targets.
2,4-Dimethylphenol: Potential Modulation of NF-κB and p53 Pathways
While direct studies on the signaling pathways of 2,4-dimethylphenol are limited, research on its structural analog, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), provides valuable insights. 2,4-DTBP has been shown to possess anti-inflammatory and anticancer properties through the modulation of key signaling pathways.[15] It is plausible that 2,4-dimethylphenol may exhibit similar, albeit potentially less potent, activities.
-
Anti-inflammatory Activity: 2,4-DTBP is suggested to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15] By interfering with this pathway, it can reduce the production of pro-inflammatory cytokines.
-
Anticancer Activity: 2,4-DTBP has been shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins and activating the p53 tumor suppressor protein.[15]
The putative signaling pathways that may be influenced by 2,4-dimethylphenol, based on its analog, are illustrated below.
2,6-Dimethylphenol: Role in Vitamin E Synthesis
2,6-Dimethylphenol is a key precursor in the synthesis of some forms of Vitamin E. It can be hydroxylated by the monooxygenase MpdAB from Mycobacterium neoaurum to produce 2,6-dimethylhydroquinone.[26][27] This enzymatic conversion is a critical step in the biosynthetic pathway.
3,4-Dimethylphenol: Disruption of Calcium Homeostasis
3,4-Dimethylphenol has been shown to induce a rise in intracellular calcium concentration ([Ca²⁺]i) in human proximal renal tubular epithelial cells. This effect is mediated by both the release of calcium from intracellular stores (the endoplasmic reticulum) and the influx of extracellular calcium through store-operated calcium channels. The disruption of calcium homeostasis is linked to the cytotoxic effects of 3,4-dimethylphenol.
The signaling pathway for 3,4-dimethylphenol-induced calcium disruption is depicted below.
Conclusion
The six isomers of dimethylphenol represent a versatile class of compounds with a broad range of applications and biological activities. This technical guide has provided a detailed overview of their physical and chemical properties, synthetic methodologies, and toxicological profiles. While the biological activities of some isomers, such as 3,4-dimethylphenol, are beginning to be elucidated at the molecular level, the specific signaling pathways affected by the other isomers remain a fertile area for future research. A deeper understanding of the structure-activity relationships among these isomers will be crucial for the development of new therapeutic agents and for assessing their environmental and health impacts. The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals in their ongoing investigations into this important class of molecules.
References
- 1. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | 526-75-0 [chemicalbook.com]
- 4. 2,4-Dimethylphenol (105-67-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 5. 2,4-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Dimethylphenol ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]
- 9. Phenol, 2,3-dimethyl- [webbook.nist.gov]
- 10. This compound(526-75-0) 1H NMR spectrum [chemicalbook.com]
- 11. 2,5-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 12. 2,6-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 13. Process for the preparation of 3,5-dimethylphenol - Patent 0080759 [data.epo.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. prepchem.com [prepchem.com]
- 18. prepchem.com [prepchem.com]
- 19. epa.gov [epa.gov]
- 20. Page loading... [wap.guidechem.com]
- 21. benchchem.com [benchchem.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. bgrci.de [bgrci.de]
- 24. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Microbial Degradation of 2,3-Dimethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylphenol (2,3-DMP), a substituted phenolic compound, is an environmental pollutant originating from various industrial processes, including coal conversion, and oil refining. Its persistence and toxicity necessitate a thorough understanding of its microbial degradation pathways for effective bioremediation strategies. This technical guide provides an in-depth overview of the core metabolic pathway for 2,3-DMP degradation by bacteria, focusing on the enzymatic reactions, intermediate compounds, and relevant quantitative data. The guide also details key experimental protocols for studying this degradation pathway.
The Core Degradation Pathway: A Meta-Cleavage Strategy
The primary mechanism for the aerobic bacterial degradation of 2,3-DMP involves a peripheral pathway that funnels the compound into a central aromatic degradation route, most notably the meta-cleavage pathway. This process is well-documented in bacterial genera such as Pseudomonas and Delftia.[1][2] The degradation can be broadly divided into two main stages: initial hydroxylation and subsequent aromatic ring cleavage.
Stage 1: Initial Hydroxylation
The catabolism of 2,3-DMP is initiated by a crucial hydroxylation step. This reaction is catalyzed by phenol (B47542) hydroxylase , a multicomponent monooxygenase.[2][3] This enzyme introduces a hydroxyl group onto the aromatic ring, converting this compound into 3,4-Dimethylcatechol . This step is essential as it prepares the aromatic ring for subsequent cleavage.
Stage 2: The Meta-Cleavage Pathway
Following the formation of 3,4-Dimethylcatechol, the molecule enters the meta-cleavage pathway, a common route for the degradation of catecholic compounds.[4][5] This pathway involves a series of enzymatic reactions that ultimately lead to the formation of central metabolic intermediates that can be assimilated by the bacterium.
-
Ring Cleavage: The aromatic ring of 3,4-Dimethylcatechol is cleaved by catechol 2,3-dioxygenase , an extradiol dioxygenase.[4][5] This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, resulting in the formation of the linear product, 2-hydroxy-5-methyl-6-oxohepta-2,4-dienoate .
-
Dehydrogenation: The ring cleavage product is then acted upon by 2-hydroxymuconic semialdehyde dehydrogenase . This enzyme catalyzes the NAD(P)+-dependent oxidation of the aldehyde group to a carboxylic acid, yielding 2-hydroxy-5-methylmuconate .
-
Tautomerization and Decarboxylation: The subsequent steps involve the conversion of 2-hydroxy-5-methylmuconate into intermediates that can enter the tricarboxylic acid (TCA) cycle. This part of the pathway for dimethylated compounds is less specifically detailed in the literature for 2,3-DMP but can be inferred from the general meta-cleavage pathway. The process typically involves a tautomerase, a decarboxylase, a hydratase, and an aldolase (B8822740).[6][7] These enzymes work sequentially to convert the muconate derivative into pyruvate (B1213749) and a propionyl-CoA.
The overall pathway transforms the toxic aromatic compound into readily metabolizable intermediates, thus completing the degradation process.
Quantitative Data on 2,3-DMP Degradation
The efficiency of 2,3-DMP degradation is dependent on the specific microbial strain and environmental conditions. The following tables summarize key quantitative data related to this process.
| Parameter | Value | Organism | Reference |
| Degradation of 0.5 mM 2,3-DMP | Complete degradation in ~60 hours | Delftia sp. LCW | [1] |
| Specific Growth Rate (μ) on Phenol | 0.034 - 0.075 h⁻¹ | Pseudomonas sp. IES-Ps-1 | [8] |
| Maximum Specific Growth Rate (μmax) on Phenol | 0.31 h⁻¹ | Pseudomonas putida BCRC 14365 | [9] |
| Phenol Half-Saturation Constant (Ks) | 26.2 mg/L | Pseudomonas putida BCRC 14365 | [9] |
| Phenol Inhibition Constant (KI) | 255.0 mg/L | Pseudomonas putida BCRC 14365 | [9] |
| Table 1: Bacterial Growth and Degradation Kinetics. |
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg protein) | Organism | Reference |
| Phenol Hydroxylase | Phenol | Low µM range (in situ) | Not specified | Yeast | [10] |
| Catechol 2,3-dioxygenase | Catechol | 22.0 | Not specified | Pseudomonas putida | [11] |
| Catechol 2,3-dioxygenase | 3-Methylcatechol | 10.6 | Not specified | Pseudomonas putida | [11] |
| Catechol 2,3-dioxygenase | 4-Methylcatechol | Not specified | Lower than Catechol | Pseudomonas putida | [5] |
| Catechol 2,3-dioxygenase | 3,4-Dimethylcatechol | Not specified | Not specified | Pseudomonas putida EKII | [4] |
| Table 2: Kinetic Parameters of Key Degradative Enzymes. |
Experimental Protocols
Phenol Hydroxylase Assay
This assay measures the activity of phenol hydroxylase by monitoring the substrate-dependent oxidation of NAD(P)H.
Materials:
-
Cell-free extract containing phenol hydroxylase
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
This compound (substrate)
-
NADPH or NADH (cofactor)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, a specific concentration of 2,3-DMP, and NAD(P)H in a quartz cuvette.
-
Initiate the reaction by adding a known amount of the cell-free extract.
-
Immediately monitor the decrease in absorbance at 340 nm (for NADPH) or 365 nm (for NADH) at a constant temperature (e.g., 30°C) using a spectrophotometer.
-
The rate of NAD(P)H oxidation is proportional to the phenol hydroxylase activity.
-
One unit of enzyme activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NAD(P)H per minute under the specified conditions.
Catechol 2,3-Dioxygenase Assay
This assay measures the activity of catechol 2,3-dioxygenase by monitoring the formation of the ring-cleavage product, which absorbs light at a specific wavelength.
Materials:
-
Cell-free extract containing catechol 2,3-dioxygenase
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
3,4-Dimethylcatechol (substrate)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer and a known concentration of 3,4-Dimethylcatechol.
-
Initiate the reaction by adding a known amount of the cell-free extract.
-
Monitor the increase in absorbance at the specific wavelength for the ring-cleavage product of 3,4-dimethylcatechol (typically in the range of 375-390 nm) at a constant temperature (e.g., 30°C).
-
The rate of increase in absorbance is proportional to the catechol 2,3-dioxygenase activity.
-
The molar extinction coefficient of the product is required to calculate the specific activity in units of µmol of product formed per minute per milligram of protein.
Analysis of Degradation Products
High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying 2,3-DMP and its degradation intermediates.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase acidification)
-
Standards of 2,3-DMP and suspected intermediates
Protocol:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and acidified water. The gradient or isocratic elution profile will depend on the specific compounds being analyzed.
-
Filter and degas the mobile phase before use.
-
Inject a known volume of the filtered sample from the biodegradation experiment onto the HPLC column.
-
Monitor the elution of compounds using a UV detector at a wavelength suitable for aromatic compounds (e.g., 270 nm).
-
Identify and quantify the compounds by comparing their retention times and peak areas with those of the analytical standards.
Visualizations
Conclusion
The microbial degradation of this compound via the meta-cleavage pathway is a highly efficient process for detoxifying this environmental pollutant. Understanding the key enzymes, such as phenol hydroxylase and catechol 2,3-dioxygenase, and their kinetics is crucial for the development of bioremediation technologies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working in environmental science and drug development to further investigate and harness these microbial capabilities. Future research should focus on the genetic regulation of the degradation pathway and the optimization of conditions for enhanced biodegradation rates.
References
- 1. researchgate.net [researchgate.net]
- 2. Delftia sp. LCW, a strain isolated from a constructed wetland shows novel properties for dimethylphenol isomers degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of phenol and phenolic compounds by Pseudomonas putida EKII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate specificity of catechol 2,3-dioxygenase encoded by TOL plasmid pWW0 of Pseudomonas putida and its relationship to cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and properties of the physically associated meta-cleavage pathway enzymes 4-hydroxy-2-ketovalerate aldolase and aldehyde dehydrogenase (acylating) from Pseudomonas sp. strain CF600 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physically associated enzymes produce and metabolize 2-hydroxy-2,4-dienoate, a chemically unstable intermediate formed in catechol metabolism via meta cleavage in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenol Degradation Kinetics by Free and Immobilized Pseudomonas putida BCRC 14365 in Batch and Continuous-Flow Bioreactors [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating the Environmental Journey of 2,3-Dimethylphenol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the environmental fate of 2,3-Dimethylphenol (CAS 526-75-0), also known as 2,3-xylenol. It is intended for researchers, environmental scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this compound's behavior and persistence in the environment. This document synthesizes key data on its physicochemical properties, transport mechanisms, and degradation pathways in various environmental compartments.
Executive Summary
This compound is an aromatic organic compound used in the synthesis of plastics, disinfectants, solvents, and other industrial chemicals.[1] Its release into the environment necessitates a thorough understanding of its distribution and transformation. Key findings indicate that this compound is susceptible to rapid atmospheric oxidation and aerobic biodegradation, which are its primary degradation pathways. It exhibits low to moderate mobility in soil and has a moderate potential for bioconcentration in aquatic organisms.[1] Volatilization from water and moist soil is a significant transport process, although hydrolysis is negligible.[1]
Physicochemical Properties and Environmental Partitioning
The environmental distribution of this compound is governed by its physicochemical properties. These parameters determine its tendency to partition into air, water, soil, or biota. The estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) of 630 suggests it will have low mobility in soil, with a tendency to adsorb to organic matter.[1] Its Henry's Law constant indicates it is expected to volatilize from water and moist soil surfaces.[1]
Table 1: Key Physicochemical and Environmental Fate Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O | [1] |
| Molecular Weight | 122.16 g/mol | [1] |
| Water Solubility | 4,570 mg/L at 25 °C | [1] |
| Vapor Pressure | 0.089 mm Hg at 25 °C | [1] |
| Log Kow (Octanol-Water Partition Coeff.) | 2.61 (Estimated) | [1] |
| Koc (Soil Organic Carbon-Water Coeff.) | 630 (Estimated) | [1] |
| Henry's Law Constant | 3.1 x 10⁻⁶ atm-m³/mol | [1] |
| BCF (Bioconcentration Factor) | 57 (Estimated) | [1] |
Biotic Degradation Processes
Biotransformation is a critical process in the environmental attenuation of this compound. The rate and extent of biodegradation are highly dependent on environmental conditions and the presence of adapted microbial communities.
Aerobic Biodegradation
Under aerobic conditions, this compound is readily biodegradable.[2] Studies using adapted activated sludge have shown significant removal, with one screening test observing a 95.5% loss of chemical oxygen demand (COD) after 5 days.[1] In a dissolved air treatment simulator with an activated sludge inoculum, 99% removal was achieved.[1] Complete biodegradation was reported in 19 days within a hard, carbonaceous woody loam soil.[1] The degradation typically proceeds via hydroxylation of the aromatic ring to form a catechol derivative, which then undergoes enzymatic ring cleavage. Both ortho and meta cleavage pathways have been identified for phenolic compounds, leading to intermediates that can enter central metabolic cycles like the Krebs cycle.[3][4][5]
Anaerobic Biodegradation
Anaerobic degradation of this compound is significantly slower and less effective than aerobic processes. One study using methanogenic consortia found no biodegradation after 24 days.[1] However, another study observed 15% degradation over 8 weeks in anaerobic conditions with coal tar-contaminated groundwater, suggesting that under specific conditions with adapted microbial populations, slow degradation can occur.[1]
Abiotic Degradation Processes
Abiotic degradation mechanisms, particularly in the atmosphere, play a key role in the transformation of this compound.
Atmospheric Oxidation
Once volatilized into the atmosphere, this compound is expected to exist solely in the vapor phase.[1] The primary degradation mechanism is reaction with photochemically-produced hydroxyl (•OH) radicals.[1] The estimated atmospheric half-life for this reaction is short, ranging from 3 to 6 hours.[1] This rapid degradation prevents long-range atmospheric transport. During nighttime, reaction with nitrate (B79036) radicals is also expected to be a significant and rapid degradation pathway.[1] The reaction with •OH radicals can proceed via two main initial steps: hydrogen abstraction from the phenolic hydroxyl group or a methyl group, or electrophilic addition of the •OH radical to the aromatic ring.[6]
Photodegradation in Water
Direct photolysis of this compound is not considered a major fate process, but indirect photodegradation can occur. In aqueous environments, photocatalytic degradation in the presence of semiconductor nanoparticles like titanium dioxide (TiO₂) and UV light has been demonstrated to be effective.[7][8] This process generates highly reactive hydroxyl radicals that degrade the compound, following pseudo-first-order kinetics.[7][8]
Hydrolysis
This compound lacks functional groups that are susceptible to hydrolysis under environmental conditions (pH 5-9). Therefore, hydrolysis is not an important environmental fate process.[1]
Environmental Transport and Distribution
The movement of this compound between air, water, and soil is a key aspect of its environmental fate.
Volatilization
With a Henry's Law constant of 3.1 x 10⁻⁶ atm-m³/mol, this compound is expected to volatilize from water surfaces.[1] The estimated volatilization half-life is approximately 13 days from a model river and 98 days from a model lake.[1] However, its tendency to adsorb to sediment and suspended solids can reduce the actual rate of volatilization from natural waters.[1] Volatilization from moist soil surfaces is also expected to be an important transport process.[1]
Mobility in Soil
Based on an estimated Koc value of 630, this compound is expected to have low to moderate mobility in soil.[1] This indicates a tendency to adsorb to soil organic carbon, which limits its potential to leach into groundwater. Its mobility is likely to be higher in soils with low organic matter content.
Experimental Protocols
Protocol for Aqueous Photodegradation
This protocol is based on studies of photocatalytic degradation of this compound in water.[7][8]
-
Preparation of Solutions: A stock solution of this compound (e.g., 100 ppm) is prepared by dissolving the compound in deionized, distilled water. Working solutions of desired concentrations (e.g., 25, 50 ppm) are made by diluting the stock solution.
-
Catalyst Suspension: A specific amount of a photocatalyst (e.g., nano-TiO₂) is added to a known volume of the this compound solution in a photoreactor vessel. Optimal catalyst loading is determined experimentally (e.g., 0.1 g for TiO₂).[8]
-
Irradiation: The suspension is stirred in the dark to establish adsorption-desorption equilibrium. The mixture is then exposed to a UV light source (e.g., 250W medium-pressure mercury lamp) with a specific wavelength (e.g., 267 nm) under constant stirring and in the presence of oxygen.[8]
-
Sampling and Analysis: Aliquots are withdrawn at regular time intervals. The catalyst is removed by filtration or centrifugation. The concentration of the remaining this compound is measured using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance decay) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The rate of degradation is typically modeled using the Langmuir-Hinshelwood relationship, and reaction kinetics (e.g., pseudo-first-order rate constant) are calculated.[7][8]
Protocol for Soil Adsorption Coefficient (Koc) Estimation by HPLC
This protocol follows the principles of OECD Guideline 121 for estimating the adsorption coefficient (Koc) using HPLC.[9][10]
-
Principle: The method is based on the correlation between the retention time of a chemical on an HPLC column (with a stationary phase that mimics soil organic matter) and its known Koc value.
-
Apparatus: A standard HPLC system with a pump, injection system, a column packed with a cyanopropyl stationary phase, and a UV detector is required.[11]
-
Calibration: A set of reference substances with accurately known log Koc values is selected. These standards are injected onto the HPLC column, and their retention times (tR) are measured. The dead time (t₀) is determined using an unretained substance (e.g., sodium nitrate).[11] A calibration graph is constructed by plotting the known log Koc values against the logarithm of the capacity factor (log k), where k = (tR - t₀) / t₀.
-
Measurement of Test Substance: this compound is dissolved in the mobile phase and injected onto the same HPLC column under identical conditions. Its retention time is measured in duplicate or triplicate.
-
Calculation of Koc: The capacity factor (k) for this compound is calculated from its retention time. The log Koc value is then determined from the calibration graph.
Quantitative Degradation Data
Table 2: Summary of Environmental Degradation and Half-Life Data
| Process | Medium | Rate/Half-Life | Conditions | Reference |
| Atmospheric Oxidation | Air | t½ = 3 - 6 hours | Reaction with •OH radicals | [1] |
| Aerobic Biodegradation | Water | 95.5% COD removal in 5 days | Adapted activated sludge | [1] |
| Aerobic Biodegradation | Soil | Complete in 19 days | Hard, carbonaceous woody loam | [1] |
| Anaerobic Biodegradation | Water | 15% degradation in 8 weeks | Coal tar-contaminated groundwater | [1] |
| Volatilization | River (model) | t½ ≈ 13 days | 1m deep, 1m/s flow, 3m/s wind | [1] |
| Volatilization | Lake (model) | t½ ≈ 98 days | 1m deep, 0.05m/s flow, 0.5m/s wind | [1] |
| Hydrolysis | Water | Not a significant process | Environmentally relevant pH | [1] |
Conclusion
The environmental fate of this compound is characterized by rapid degradation in the atmosphere and moderate to rapid degradation in aerobic biological systems. Its potential for long-term persistence is low under most environmental conditions. The primary transport mechanisms are volatilization from moist surfaces and limited leaching in soil. While it possesses moderate potential for bioconcentration, its rapid degradation mitigates significant accumulation in food chains. The data and protocols presented in this guide serve as a foundational resource for conducting environmental risk assessments and developing management strategies for this compound.
References
- 1. This compound | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 3. Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. iiste.org [iiste.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. chemview.epa.gov [chemview.epa.gov]
Toxicological Effects of 2,3-Dimethylphenol on Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature detailing the specific in vitro toxicological effects of 2,3-Dimethylphenol on cells is limited. Much of the current understanding is extrapolated from in vivo studies, data on other xylenol isomers, and the broader class of phenolic compounds. This guide synthesizes the available information and provides a framework for future research.
Executive Summary
Quantitative Toxicological Data
Quantitative data on the in vitro cytotoxicity of this compound is scarce. The following table summarizes available in vivo and aquatic toxicity data. Researchers are encouraged to perform dose-response studies using the protocols outlined in this guide to determine cell-type specific IC50 values.
| Parameter | Species | Route of Exposure | Value | Reference |
| LD50 | Rat | Oral | 562 mg/kg | [3] |
| LD50 | Rabbit | Dermal | 1,040 mg/kg | [3] |
| LD50 | Mouse | Intravenous | 56 mg/kg | [4] |
| LC50 | Danio rerio (zebra fish) | Water | 10 - 35 mg/L (24 h) | [5] |
Core Toxicological Mechanisms at the Cellular Level
Based on the known effects of phenolic compounds and other xylenol isomers, the toxicological effects of this compound on cells are likely mediated by the following mechanisms:
Oxidative Stress
Phenolic compounds are known to induce oxidative stress by increasing the intracellular concentration of reactive oxygen species (ROS).[6] This can occur through the auto-oxidation of the phenol (B47542) or through the disruption of mitochondrial electron transport, leading to the formation of superoxide (B77818) anions and hydrogen peroxide.[7] Elevated ROS levels can damage cellular macromolecules, including lipids, proteins, and DNA.
Mitochondrial Dysfunction
Mitochondria are key targets for phenolic compound toxicity.[7][8] Disruption of the mitochondrial membrane potential (MMP), inhibition of the electron transport chain, and uncoupling of oxidative phosphorylation can lead to a decrease in ATP production and a further increase in ROS generation, initiating a vicious cycle of cellular damage.[9]
Genotoxicity
Damage to DNA is a significant consequence of oxidative stress induced by phenolic compounds.[10] ROS can cause single- and double-strand breaks, as well as the formation of oxidized bases, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). If not repaired, this DNA damage can lead to mutations, chromosomal aberrations, and potentially carcinogenesis.
Postulated Signaling Pathways Affected by this compound
The cellular stress induced by this compound, particularly through the generation of ROS, is expected to activate several key signaling pathways involved in inflammation, cell survival, and apoptosis.
Postulated signaling pathways activated by this compound-induced oxidative stress.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the toxicological effects of this compound on cells.
Cell Viability Assessment (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Workflow for the MTT cell viability assay.
Materials:
-
Cells in culture
-
This compound stock solution
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a culture medium.
-
Remove the old medium from the cells and add the 2,3-DMP dilutions. Include untreated and vehicle controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[4]
-
Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
Cells in culture
-
This compound stock solution
-
DCFH-DA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a suitable format (e.g., 96-well black, clear-bottom plate) and allow them to adhere.
-
Treat cells with this compound for the desired time. Include positive (e.g., H₂O₂) and negative controls.
-
Wash the cells with warm PBS.
-
Load the cells with DCFH-DA (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[7]
Assessment of Mitochondrial Membrane Potential (MMP)
This protocol uses the JC-1 dye, which forms red aggregates in healthy mitochondria with high MMP and exists as green monomers in the cytoplasm of apoptotic cells with low MMP.
Workflow and expected outcomes of the JC-1 mitochondrial membrane potential assay.
Materials:
-
Cells in culture
-
This compound stock solution
-
JC-1 staining solution[11]
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with this compound as desired. Include a positive control for MMP depolarization (e.g., CCCP or FCCP).[11]
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Analyze the cells promptly by fluorescence microscopy or flow cytometry, measuring both green (~529 nm) and red (~590 nm) fluorescence.
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial health.
Genotoxicity Assessment
This test assesses the mutagenic potential of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Procedure Outline:
-
Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction).[12]
-
The bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
After incubation, the number of revertant colonies (those that have mutated to regain the ability to synthesize histidine) is counted.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
Procedure Outline:
-
Cultured mammalian cells (e.g., human peripheral blood lymphocytes, Chinese hamster ovary (CHO) cells) are exposed to this compound with and without S9 metabolic activation.[5]
-
Cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.
-
Cells are harvested, fixed, and spread on microscope slides.
-
Chromosomes are stained, and metaphase cells are analyzed for structural aberrations (e.g., breaks, gaps, exchanges).
-
A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates clastogenic activity.
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Procedure Outline:
-
Cells treated with this compound are embedded in a thin layer of agarose (B213101) on a microscope slide.
-
The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA.
-
The slides are subjected to electrophoresis under alkaline conditions.
-
Fragmented DNA migrates away from the nucleus, forming a "comet tail."
-
The DNA is stained with a fluorescent dye and visualized by fluorescence microscopy.
-
The length and intensity of the comet tail are proportional to the amount of DNA damage.[13]
Conclusion
While direct cellular toxicological data for this compound is limited, the existing knowledge on related phenolic compounds provides a strong basis for predicting its mechanisms of action. It is anticipated that 2,3-DMP induces cytotoxicity primarily through the generation of oxidative stress and subsequent mitochondrial dysfunction, leading to a cascade of events including DNA damage and the activation of stress-related signaling pathways. The experimental protocols provided in this guide offer a comprehensive framework for researchers to elucidate the specific cellular effects of this compound, generate crucial quantitative data, and contribute to a more complete toxicological profile of this compound. Such research is essential for accurate risk assessment and the development of appropriate safety measures.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Oxidative stress - Wikipedia [en.wikipedia.org]
- 7. Environmental Chemical Exposures and Mitochondrial Dysfunction: a Review of Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The multifaceted roles of natural products in mitochondrial dysfunction [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Phenol sensitization of DNA to subsequent oxidative damage in 8-hydroxyguanine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Reactivity of the 2,3-Dimethylphenol Hydroxyl Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the reactivity of the hydroxyl group in 2,3-dimethylphenol (B72121). The presence of two methyl groups ortho and meta to the hydroxyl functionality introduces electronic and steric effects that modulate its acidic and nucleophilic properties, influencing its behavior in a range of chemical transformations critical to synthetic chemistry and drug development.
Core Reactivity Profile
The hydroxyl group of this compound exhibits a multifaceted reactivity profile, participating in reactions as a proton donor (acidity), a nucleophile (etherification and esterification), and a director for electrophilic aromatic substitution. Its oxidation leads to the formation of corresponding quinones.
Acidity
The acidity of the phenolic proton is a fundamental characteristic influencing its reactivity. The pKa of this compound is a key parameter in understanding its behavior in basic media.
| Property | Value | Reference |
| pKa (at 25 °C) | 10.50 | [1] |
The methyl groups, being weakly electron-donating, slightly decrease the acidity of the phenolic proton compared to unsubstituted phenol (B47542) (pKa ≈ 10). This is due to a destabilization of the corresponding phenoxide ion.
Key Reactions of the Hydroxyl Group
The hydroxyl group of this compound is a versatile functional handle for a variety of chemical modifications.
O-Alkylation: Williamson Ether Synthesis
The reaction of the 2,3-dimethylphenoxide ion with alkyl halides, known as the Williamson ether synthesis, is a classical and efficient method for the preparation of aryl ethers. The reaction proceeds via an SN2 mechanism.
Experimental Protocol: Synthesis of 2,3-Dimethylanisole
This protocol is adapted from the synthesis of 3,5-dimethylanisole (B1630441) and is expected to provide a high yield.
-
Materials: this compound, anhydrous potassium carbonate, methyl iodide, anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (3 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add methyl iodide (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2,3-dimethylanisole.
-
| Reactants | Product | Yield | Reference |
| 3,5-Dimethylphenol, Methyl Iodide, K₂CO₃ in DMF | 3,5-Dimethylanisole | 90% | This yield for a similar dimethylphenol suggests a comparable high yield for 2,3-dimethylanisole. |
O-Acylation: Esterification
The hydroxyl group of this compound can be readily acylated to form esters using acylating agents such as acid anhydrides or acyl chlorides. These reactions are typically high-yielding.
Experimental Protocol: Synthesis of 2,3-Dimethylphenyl Acetate
This protocol is a general procedure for the high-yield acetylation of phenols.
-
Materials: this compound, acetic anhydride (B1165640), pyridine (B92270) or a solid base catalyst (e.g., sodium bicarbonate).
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or toluene) or perform the reaction neat.
-
Add acetic anhydride (1.5 equivalents).
-
Add a catalytic amount of base (e.g., pyridine) or a stoichiometric amount of a solid base like sodium bicarbonate.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2,3-dimethylphenyl acetate.
-
| Reactants | Product | Yield | Reference |
| Thymol, Acetic Anhydride, VOSO₄ | Thymyl Acetate | 97% | High yields are typical for the acetylation of phenols under various conditions. |
Oxidation to Quinones
Oxidation of this compound can lead to the formation of 2,3-dimethyl-p-benzoquinone. A common and effective oxidizing agent for this transformation is potassium nitrosodisulfonate (Fremy's salt).
Experimental Protocol: Oxidation to 2,3-Dimethyl-p-benzoquinone
This protocol is based on the oxidation of the structurally similar 3,4-dimethylphenol.
-
Materials: this compound, potassium nitrosodisulfonate (Fremy's salt), sodium dihydrogen phosphate (B84403), diethyl ether, chloroform.
-
Procedure:
-
Prepare a buffer solution of sodium dihydrogen phosphate in water.
-
Dissolve Fremy's salt in the buffer solution.
-
Add a solution of this compound in diethyl ether to the vigorously stirred Fremy's salt solution.
-
Continue vigorous stirring for approximately 20 minutes.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
| Reactant | Product | Yield | Reference |
| 3,4-Dimethylphenol | 3,4-Dimethyl-o-benzoquinone | 49-50% | This provides an estimate for the oxidation of the 2,3-isomer. |
Reactivity of the Aromatic Ring
The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions. The presence of the two methyl groups further influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution: Nitration
Nitration of this compound results in substitution at the positions activated by the hydroxyl group and not blocked by the methyl groups.
| Reactant | Products | Yields |
| This compound | 4-Nitro-2,3-dimethylphenol | 24% |
| 6-Nitro-2,3-dimethylphenol | 24% | |
| 5,6-Dimethyl-6-nitrocyclohexa-2,4-dienone | 52% |
Electrophilic Aromatic Substitution: Halogenation
The halogenation of this compound, for instance with bromine in a non-polar solvent, is expected to yield a mixture of monobrominated products at the activated ortho and para positions.
Experimental Protocol: Bromination of this compound
-
Materials: this compound, bromine, carbon tetrachloride (or another non-polar solvent).
-
Procedure:
-
Dissolve this compound in carbon tetrachloride and cool the solution in an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise with stirring.
-
Allow the reaction to proceed until the bromine color disappears.
-
Wash the reaction mixture with aqueous sodium bisulfite solution to remove any unreacted bromine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the product mixture by GC-MS or NMR to determine the distribution of isomers.
-
Due to the directing effects of the hydroxyl and methyl groups, the expected major products are 4-bromo-2,3-dimethylphenol (B1283881) and 6-bromo-2,3-dimethylphenol. The precise ratio is dependent on the specific reaction conditions.
Visualizing Reaction Pathways and Workflows
Caption: Williamson Ether Synthesis Pathway.
Caption: Esterification Experimental Workflow.
Caption: Proposed Oxidation Mechanism.
References
In-Depth Technical Guide: Crystal Structure Analysis of 2,3-Dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 2,3-Dimethylphenol (B72121) (also known as 2,3-xylenol). While exhaustive crystallographic data from a single, publicly accessible source remains elusive, this document consolidates available information on its physicochemical properties and outlines the standard experimental procedures for crystal structure determination. This guide is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.
Physicochemical Properties of this compound
This compound is a substituted aromatic compound with the chemical formula C₈H₁₀O.[1][2] It presents as a colorless to brown crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O | [1][2] |
| Molecular Weight | 122.16 g/mol | [1] |
| Melting Point | 70-73 °C | [3][4] |
| Boiling Point | 217 °C | [3][4] |
| CAS Number | 526-75-0 | [3] |
| Appearance | Colorless to brown crystalline solid | [1] |
Experimental Protocol for Crystal Structure Determination
The determination of the crystal structure of a small molecule like this compound typically involves single-crystal X-ray diffraction. The following is a generalized, representative experimental protocol that would be employed for such an analysis.
2.1. Crystallization
High-quality single crystals are paramount for successful X-ray diffraction analysis. For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, hexane, or a mixture) is prepared. The solvent is then allowed to evaporate slowly in a controlled environment. The gradual increase in concentration facilitates the growth of well-ordered single crystals.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature. The solution is then slowly cooled, reducing the solubility of the compound and inducing crystallization. The rate of cooling is critical to obtaining crystals of suitable size and quality.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is less soluble (the precipitant). Over time, the vapor of the precipitant diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.
2.2. X-ray Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms and reduce radiation damage.
The diffractometer, equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations. At each orientation, the crystal is irradiated with X-rays, and the diffraction pattern of the scattered X-rays is recorded by the detector. A complete dataset consists of thousands of diffraction spots (reflections), each with a specific intensity and position.
2.3. Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the reflections are then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.
The initial structural model is then refined against the experimental data. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Data Presentation
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₈H₁₀O |
| Formula Weight | 122.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Data Collection | |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Temperature (K) | 100 |
| Refinement | |
| R-factor | Value |
| Goodness-of-fit | Value |
Note: The values for unit cell dimensions, β angle, volume, R-factor, and goodness-of-fit are placeholders and would be determined experimentally.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.
4.2. Intermolecular Interactions
In the solid state, phenol (B47542) and its derivatives are known to form hydrogen-bonded networks. The hydroxyl group of this compound would act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. The following diagram illustrates this fundamental intermolecular interaction that would be a key feature of the this compound crystal structure.
Conclusion
This technical guide has summarized the available information on the crystal structure analysis of this compound. While a definitive, publicly accessible crystal structure remains to be fully characterized and published, the provided physicochemical data and generalized experimental protocols offer a solid foundation for researchers. The illustrative diagrams of the experimental workflow and intermolecular interactions provide a conceptual framework for understanding the key aspects of its solid-state structure. Further research, potentially involving the re-determination of the crystal structure, would be beneficial to the scientific community, particularly for applications in drug development and materials science where a detailed understanding of the solid-state packing and intermolecular forces is crucial.
References
Quantum Chemical Blueprint for 2,3-Dimethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the molecular properties of 2,3-Dimethylphenol. Drawing upon established computational methodologies for phenolic compounds, this document outlines a systematic workflow for obtaining key quantum chemical descriptors. The presented protocols and data structuring are intended to serve as a robust starting point for in-depth computational studies in drug design and molecular engineering.
Introduction to Quantum Chemical Modeling of this compound
This compound, a substituted phenolic compound, holds interest in various chemical and pharmaceutical contexts. Understanding its electronic structure, reactivity, and spectroscopic properties at a quantum mechanical level is crucial for predicting its behavior and interactions in complex biological systems. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to determine a molecule's geometry, vibrational modes, and electronic characteristics with high accuracy.[1][2]
This guide details a standardized computational protocol for the comprehensive quantum chemical analysis of this compound. The methodologies described are based on widely accepted practices for similar phenolic molecules and are designed to yield reliable and reproducible data for further analysis and application.
Experimental Protocols: A Computational Approach
The following sections outline a recommended workflow for the quantum chemical characterization of this compound. This protocol is designed to be implemented using standard quantum chemistry software packages.
Molecular Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface).
Methodology:
-
Initial Structure: A 3D structure of this compound is constructed using a molecular builder.
-
Computational Method: Density Functional Theory (DFT) is the recommended method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established choice for organic molecules, offering a good balance between accuracy and computational cost.[1][2][3] For higher accuracy, especially in predicting reaction barriers or non-covalent interactions, a range-separated functional like CAM-B3LYP could be employed.[4]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended.[1][5] The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while polarization functions (d,p) are crucial for describing the anisotropic electron distribution in a molecule with heteroatoms.
-
Convergence Criteria: The optimization should be performed until tight convergence criteria for forces and displacement are met, ensuring a true energy minimum is located.
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed to confirm the nature of the stationary point and to predict the vibrational spectrum (IR and Raman).
Methodology:
-
Computational Method: The same DFT functional and basis set used for geometry optimization should be employed for consistency.
-
Analysis:
-
Stationary Point Confirmation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum.
-
Vibrational Modes: The calculated frequencies correspond to the fundamental vibrational modes of the molecule. These can be visualized to understand the nature of the atomic motions.
-
Zero-Point Vibrational Energy (ZPVE): This is an important thermodynamic quantity obtained from the frequency calculation.
-
Scaling Factors: It is common practice to scale the calculated vibrational frequencies to better match experimental data. The appropriate scaling factor depends on the chosen functional and basis set.
-
Electronic Structure Analysis
To understand the reactivity and electronic properties of this compound, several analyses of the electronic wavefunction are performed.
Methodology:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[3]
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential. This provides insights into the molecule's reactivity towards electrophilic and nucleophilic attack.[3]
-
Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing information about the charge distribution within the molecule.[3]
Data Presentation
The quantitative data obtained from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C1-C2 | Value |
| C2-C3 | Value | |
| ... | ... | |
| C1-O | Value | |
| O-H | Value | |
| Bond Angle | C1-C2-C3 | Value |
| ... | ... | |
| C1-O-H | Value | |
| Dihedral Angle | C6-C1-C2-C3 | Value |
| ... | ... |
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |
| ν1 | Value | Value | Value | Value | O-H stretch |
| ν2 | Value | Value | Value | Value | C-H stretch (ring) |
| ... | ... | ... | ... | ... | ... |
Table 3: Key Electronic Properties of this compound
| Property | Value |
| Total Energy (Hartree) | Value |
| Zero-Point Vibrational Energy (kcal/mol) | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
Visualization of Computational Workflow
The following diagram illustrates the logical flow of the quantum chemical calculations described in this guide.
Caption: Computational workflow for quantum chemical calculations on this compound.
This structured approach ensures a thorough and systematic investigation of the quantum chemical properties of this compound, providing a solid foundation for its application in further research and development.
References
An In-depth Technical Guide to the Specific Heat Capacity of 2,3-Dimethylphenol
This technical guide provides a comprehensive overview of the specific heat capacity of 2,3-Dimethylphenol (B72121) (also known as 2,3-xylenol), a crucial thermochemical property for researchers, scientists, and professionals in drug development. Understanding this property is essential for thermal hazard analysis, process design, and computational modeling.
Quantitative Data on Specific Heat Capacity
The specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. For this compound, experimental data for the liquid phase has been reported. The table below summarizes the available quantitative data, presented in its original units and converted to standard SI units for broader applicability.
| Property | Value (Original Units) | Value (SI Units, mass) | Value (SI Units, molar) | Condition | Source |
| Liquid Heat Capacity (Cₚ) | 0.461 Btu/lb-°F | 1.93 J/g·K | 235.8 J/mol·K | 70 °F (294.26 K) | [1] |
Note: The molecular weight of this compound is 122.16 g/mol .[1] Conversions were calculated based on standard conversion factors.
Experimental Protocol for Determination of Specific Heat Capacity
While the specific experimental details for the cited value are not fully documented in the search results, a generalized and widely accepted methodology for determining the specific heat capacity of an organic compound like this compound is through Differential Scanning Calorimetry (DSC) . This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
Objective: To determine the specific heat capacity (Cₚ) of this compound as a function of temperature.
Apparatus and Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
This compound sample (high purity, 98% or greater)
-
Reference material with a known heat capacity (e.g., sapphire disk)
-
Inert purge gas (e.g., nitrogen or argon)
Methodology:
-
Three-Step Measurement Procedure: A three-step procedure is standard for accurate Cₚ determination.
-
Baseline Run: An initial scan is performed with two empty, hermetically sealed aluminum pans in the sample and reference positions. This measures the baseline instrumental heat flow.
-
Reference Run: A sapphire disk (or other standard material with a precisely known heat capacity) is placed in the sample pan, and the scan is repeated under identical conditions.
-
Sample Run: The sapphire disk is replaced with a precisely weighed sample of this compound (typically 5-10 mg) in a hermetically sealed pan. The scan is then run for the third time.
-
-
DSC Program Parameters:
-
Temperature Range: The temperature range should encompass the desired measurement point (e.g., from 273 K to 373 K to include the 294 K point). This compound has a melting point of 70-73 °C (343-346 K), so measurements in the liquid state should be conducted above this temperature.[2]
-
Heating Rate: A controlled linear heating rate, typically 10 K/min, is applied.
-
Purge Gas: A constant flow of inert gas (e.g., 50 mL/min) is maintained to ensure a stable thermal environment and prevent oxidative degradation.
-
-
Data Analysis and Calculation:
-
The heat flow (in mW) is recorded as a function of temperature for all three runs.
-
The specific heat capacity of the sample (Cₚ,sample) is calculated using the following equation:
Cₚ,sample = ( (DSC_sample - DSC_baseline) / (DSC_ref - DSC_baseline) ) * (m_ref / m_sample) * Cₚ,ref
Where:
-
DSC_sample, DSC_ref, and DSC_baseline are the heat flow signals from the sample, reference, and baseline runs, respectively.
-
m_sample and m_ref are the masses of the this compound sample and the sapphire reference.
-
Cₚ,ref is the known specific heat capacity of the sapphire reference.
-
-
Visualized Experimental Workflow
The logical flow of a typical calorimetry experiment to determine specific heat capacity is illustrated below. This diagram outlines the key stages from initial preparation to the final calculation.
Caption: Workflow for determining specific heat capacity via DSC.
References
Methodological & Application
The Use of 2,3-Dimethylphenol in Polymer Synthesis: A Review of Current Research
Despite extensive research into the polymerization of dimethylphenols, the synthesis of polymers derived from 2,3-dimethylphenol (B72121) remains a largely unexplored area. The current body of scientific literature and patents predominantly focuses on the oxidative polymerization of its isomer, 2,6-dimethylphenol, which is the industrial precursor to the high-performance thermoplastic, poly(p-phenylene oxide) (PPO).
Potential Polymerization Pathways
One potential avenue for the synthesis of polymers from this compound is through enzymatic polymerization. Enzymes like horseradish peroxidase have been shown to catalyze the oxidative polymerization of various phenol (B47542) derivatives.[1][2][3] This method offers a "green" alternative to traditional chemical catalysis. However, specific studies employing this compound as a substrate, along with detailed protocols and characterization of the resulting polymers, are yet to be reported.
The general mechanism for enzymatic polymerization of phenols involves the generation of phenoxy radicals by the peroxidase enzyme in the presence of an oxidant, typically hydrogen peroxide. These radicals then couple to form polymer chains. The reaction conditions, such as solvent, pH, and temperature, can significantly influence the polymerization process and the properties of the final polymer.[2]
Copolymerization Approaches
Given the limited success in finding homopolymerization data, copolymerization of this compound with other phenolic monomers, such as the well-studied 2,6-dimethylphenol, presents a plausible strategy for incorporating this compound units into a polymer backbone. This approach could potentially modify the properties of existing polymers like PPO. However, detailed experimental procedures and quantitative data on the copolymerization of this compound are also scarce in the current literature.
Challenges and Future Outlook
The lack of research on the polymerization of this compound may be attributed to several factors, including the commercial success and well-established production of PPO from 2,6-dimethylphenol. The steric hindrance and electronic effects of the methyl groups in the 2 and 3 positions of the phenol ring may also influence its reactivity and the properties of the resulting polymer, potentially leading to less desirable characteristics compared to polymers derived from 2,6-dimethylphenol.
Future research could focus on exploring the enzymatic polymerization of this compound to synthesize novel polyphenols with unique properties. A systematic investigation into the copolymerization of this compound with other phenols could also yield new materials with tailored characteristics. Detailed characterization of these polymers would be crucial to understand their structure-property relationships and to identify potential applications.
Illustrative Workflow for Phenol Polymerization
Below is a generalized workflow for the oxidative coupling polymerization of phenols, which could be adapted for this compound, should a suitable catalytic system be identified.
Figure 1. A generalized workflow for the synthesis of polyphenylene oxide.
References
2,3-Dimethylphenol as a Precursor for the α2-Adrenergic Agonist, Medetomidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3-dimethylphenol (B72121) as a key precursor in the synthesis of the potent and selective α2-adrenergic agonist, Medetomidine. This document outlines the synthetic pathway, detailed experimental protocols, pharmacological significance, and quantitative data to support researchers in the fields of medicinal chemistry and pharmacology.
Introduction
This compound, a readily available aromatic compound, serves as a crucial starting material for the synthesis of various chemical intermediates.[1][2] In the pharmaceutical industry, it is a precursor to 2,3-dimethylaniline (B142581), a key building block for the synthesis of bioactive molecules.[3][4][5] One such prominent pharmaceutical derived from a 2,3-dimethylphenyl scaffold is Medetomidine, a potent and highly selective α2-adrenergic receptor agonist.[6] Medetomidine is widely used in veterinary medicine for its sedative and analgesic properties and also serves as a valuable research tool for studying the α2-adrenergic system.
Diagram 1: Synthesis Pathway of Medetomidine from a 2,3-Dimethylphenyl Precursor
Caption: Synthetic overview for Medetomidine starting from this compound.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and activity of Medetomidine.
| Parameter | Value | Reference |
| Synthesis | ||
| Yield of 2,3-Dimethylaniline from this compound | Not explicitly reported | - |
| Overall Yield of Medetomidine Synthesis | Varies depending on the specific synthetic route | [6] |
| Pharmacological Activity | ||
| α2-Adrenergic Receptor Binding Affinity (Ki) | High, specific values vary by study | [6] |
| Selectivity for α2 vs α1 receptors | High | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethylaniline from this compound
While several methods exist for the conversion of phenols to anilines, a common industrial approach involves high-temperature amination in the presence of a catalyst. A laboratory-scale synthesis can be adapted from general procedures.
Materials:
-
This compound
-
Ammonia (B1221849) (aqueous or gaseous)
-
Raney nickel or other suitable catalyst
-
High-pressure reactor
-
Solvent (e.g., water, ethanol)
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a high-pressure reactor, combine this compound, a suitable solvent, and the catalyst.
-
Pressurize the reactor with ammonia.
-
Heat the mixture to the specified temperature (typically >200°C) and maintain for several hours with stirring.
-
After cooling, carefully vent the reactor and filter to remove the catalyst.
-
Acidify the filtrate with hydrochloric acid to protonate the aniline.
-
Wash with an organic solvent to remove any unreacted phenol.
-
Basify the aqueous layer with sodium hydroxide to deprotonate the 2,3-dimethylanilinium salt.
-
Extract the 2,3-dimethylaniline into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield crude 2,3-dimethylaniline.
-
Purify the product by distillation or chromatography.
Protocol 2: Synthesis of Medetomidine from 2,3-Dimethylaniline
The synthesis of Medetomidine from 2,3-dimethylaniline involves the formation of an intermediate ketone followed by the construction of the imidazole ring.[6]
Step 1: Synthesis of 1-(2,3-Dimethylphenyl)ethanone
Materials:
-
2,3-Dimethylaniline
-
Acetyl chloride or acetic anhydride
-
Lewis acid catalyst (e.g., aluminum chloride)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Hydrochloric acid
-
Sodium bicarbonate solution
-
Organic solvent for extraction
-
Drying agent
Procedure:
-
Dissolve 2,3-dimethylaniline in an anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the Lewis acid catalyst, followed by the dropwise addition of acetyl chloride or acetic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by distillation or chromatography.
Step 2: Synthesis of Medetomidine (Imidazole Ring Formation)
Materials:
-
1-(2,3-Dimethylphenyl)ethanone
-
TosMIC (tosylmethyl isocyanide)
-
Base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., DME, THF)
-
Formamide (B127407) or a source of ammonia and formate (B1220265)
Procedure:
-
In an anhydrous solvent under an inert atmosphere, react 1-(2,3-dimethylphenyl)ethanone with TosMIC in the presence of a strong base to form an intermediate oxazoline.
-
Treat the intermediate with an acid catalyst in the presence of formamide or a mixture of ammonia and a formate source to facilitate the formation and subsequent rearrangement to the imidazole ring.
-
After the reaction is complete, quench the reaction and extract the product into an organic solvent.
-
Purify the crude Medetomidine by chromatography or crystallization of a suitable salt.
Diagram 2: Experimental Workflow for the Synthesis of Medetomidine
Caption: A simplified workflow for the synthesis of Medetomidine.
Pharmacological Signaling Pathway
Medetomidine exerts its effects by acting as a selective agonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems.
Mechanism of Action:
-
Binding: Medetomidine binds to presynaptic α2-adrenergic receptors on noradrenergic neurons.
-
G-Protein Activation: This binding activates an inhibitory G-protein (Gi).
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase.
-
Reduced cAMP Levels: Inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The decrease in cAMP levels leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.
-
Neuronal Hyperpolarization and Reduced Neurotransmitter Release: The efflux of potassium and reduced influx of calcium leads to hyperpolarization of the neuronal membrane and a decrease in the release of norepinephrine (B1679862) from the presynaptic terminal.
-
Physiological Effects: The overall effect is a reduction in sympathetic outflow from the central nervous system, leading to sedation, analgesia, and muscle relaxation.
Diagram 3: Signaling Pathway of Medetomidine
Caption: The signaling cascade initiated by Medetomidine binding.
Conclusion
This compound is a valuable and accessible precursor for the synthesis of the potent α2-adrenergic agonist, Medetomidine. The synthetic route, while multi-step, is well-established and provides a clear path to this important pharmaceutical compound. The detailed protocols and understanding of the pharmacological signaling pathway provided in these application notes offer a solid foundation for researchers engaged in the synthesis and evaluation of Medetomidine and its analogs. Further research may focus on optimizing the synthetic yields and exploring the therapeutic potential of novel derivatives based on the 2,3-dimethylphenyl scaffold.
References
- 1. This compound | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 526-75-0 [chemicalbook.com]
- 3. 2,3-Dimethylaniline | 87-59-2 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,3-Xylidine - Wikipedia [en.wikipedia.org]
- 6. Expedient Synthesis of 4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole, the α2-Adrenergic Agonist Medetomidine | Semantic Scholar [semanticscholar.org]
Application Note: Derivatization of 2,3-Dimethylphenol for Enhanced Gas Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylphenol (B72121), also known as 2,3-xylenol, is a phenolic compound that can be challenging to analyze directly by gas chromatography (GC). Its polar hydroxyl group can lead to poor peak shape, tailing, and potential adsorption on the GC column and inlet, compromising analytical accuracy and sensitivity.[1] Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1][2] This application note provides detailed protocols for the derivatization of this compound by silylation and acetylation, enabling robust and sensitive quantification by GC-Mass Spectrometry (GC-MS).
The primary goals of derivatizing this compound are:
-
Increased Volatility: By replacing the active hydrogen of the hydroxyl group, the resulting derivative has a lower boiling point and is more amenable to GC analysis.[2]
-
Improved Peak Shape: Derivatization minimizes interactions between the analyte and active sites in the GC system, resulting in sharper, more symmetrical peaks.
-
Enhanced Thermal Stability: The derivatives are often more stable at the elevated temperatures used in GC analysis, preventing on-column degradation.[1]
-
Increased Sensitivity: Improved chromatographic performance and potentially favorable fragmentation patterns in MS can lead to lower detection limits.
Derivatization Methods
The two most common and effective derivatization methods for phenols are silylation and acetylation.
Silylation
Silylation involves the replacement of the acidic hydrogen of the phenol's hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[2] Silylating reagents are highly effective and react with a wide range of polar compounds.[2] For this compound, common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate, especially for sterically hindered phenols.[4]
The reaction for the silylation of this compound is as follows:
C8H10O (this compound) + C8H18F3NOSi2 (BSTFA) → C11H18OSi (2,3-dimethylphenyloxy-trimethylsilane) + C5H6F3NOSi
Acetylation
Acetylation is another robust derivatization technique where the hydroxyl group is converted to an ester using an acetylating agent, typically acetic anhydride (B1165640), often in the presence of a catalyst like pyridine (B92270).[5][6][7] Acetylated derivatives are known for their stability.[5]
The reaction for the acetylation of this compound is:
C8H10O (this compound) + (CH3CO)2O (acetic anhydride) → C10H12O2 (2,3-dimethylphenyl acetate) + CH3COOH (acetic acid)
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA + 1% TMCS
This protocol is a widely applicable method for the silylation of phenolic compounds.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (silylation grade, anhydrous)
-
Aprotic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen aprotic solvent. Ensure the sample is free of water, as silylating reagents are moisture-sensitive.[1]
-
Reaction Setup: In a GC vial, add 100 µL of the this compound solution.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine. The pyridine acts as a catalyst and acid scavenger.[4]
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Heating: Place the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.[4]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
Protocol 2: Acetylation of this compound using Acetic Anhydride
This protocol provides a stable derivative suitable for GC analysis.
Materials:
-
This compound standard or sample extract
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Solvent (e.g., Dichloromethane, Ethyl Acetate)
-
GC vials with inserts
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a known concentration of this compound in a suitable solvent in a GC vial.
-
Reagent Addition: Add 100 µL of acetic anhydride and 100 µL of pyridine to the vial.[6]
-
Reaction: Tightly cap the vial and vortex for 1 minute.
-
Heating: Heat the mixture at 60-70°C for 30 minutes.[6]
-
Evaporation: After cooling to room temperature, evaporate the excess reagents to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate).
-
Analysis: The sample is ready for injection into the GC-MS.
Quantitative Data Summary
The following table summarizes typical quantitative data for the GC-MS analysis of derivatized phenols. These values are representative and may vary depending on the specific instrument and conditions used.
| Parameter | Silylation (BSTFA) | Acetylation (Acetic Anhydride) | Reference |
| Linearity (R²) | > 0.99 | > 0.99 | [8][9] |
| Limit of Detection (LOD) | 0.1 - 1.5 µg/L | 1 - 10 µg/L | [9] |
| Limit of Quantification (LOQ) | 0.3 - 5.0 µg/L | 3 - 30 µg/L | [9] |
| Recovery | 85 - 115% | 80 - 110% | |
| Repeatability (RSD) | < 10% | < 15% | [2][9] |
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of derivatized this compound. Optimization may be required for specific instrumentation.
| Parameter | Silylated this compound | Acetylated this compound |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C | 250 °C |
| Oven Program | Initial 70°C, hold 1 min, ramp at 15°C/min to 280°C, hold 1 min | Initial 80°C, hold 2 min, ramp at 10°C/min to 250°C, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Helium at a constant flow of 1.2 mL/min |
| MS Transfer Line | 280 °C | 280 °C |
| Ion Source Temperature | 230 °C | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 | m/z 40-450 |
| Expected m/z for this compound derivative | 194 (M+), 179 | 164 (M+), 122, 91 |
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Rationale for the derivatization of this compound for GC analysis.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Acetate derivatives of alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 7. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thescipub.com [thescipub.com]
- 9. brjac.com.br [brjac.com.br]
Application Notes and Protocols: 2,3-Dimethylphenol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylphenol (B72121), a substituted aromatic alcohol, serves as a versatile precursor in the synthesis of various agrochemicals, particularly carbamate (B1207046) insecticides. Its chemical structure allows for targeted modifications to develop compounds with specific biocidal activities. This document provides detailed application notes and protocols for the synthesis of a key insecticidal derivative, 2,3-dimethylphenyl N-methylcarbamate, based on established chemical principles. The primary synthetic route involves the reaction of this compound with methyl isocyanate.
Core Synthesis Pathway: Carbamate Insecticides
The most prominent application of this compound in agrochemical synthesis is in the production of N-methylcarbamate insecticides. These compounds function by inhibiting the acetylcholinesterase (AChE) enzyme in insects, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent paralysis and death. The general synthesis pathway is a well-established reaction between a phenol (B47542) and an isocyanate.
A logical diagram of this synthesis pathway is presented below:
Experimental Protocol: Synthesis of 2,3-Dimethylphenyl N-methylcarbamate
This protocol details the laboratory-scale synthesis of 2,3-dimethylphenyl N-methylcarbamate.
Materials:
-
This compound (C₈H₁₀O)
-
Methyl isocyanate (CH₃NCO)
-
Anhydrous toluene (B28343) (C₇H₈)
-
Triethylamine (B128534) (C₆H₁₅N) or other suitable basic catalyst
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Nitrogen gas inlet
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve this compound in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of triethylamine to the solution.
-
Reactant Addition: Under a nitrogen atmosphere, slowly add a stoichiometric amount of methyl isocyanate dissolved in anhydrous toluene to the stirred solution at room temperature using the dropping funnel. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system as the eluent to obtain the pure 2,3-dimethylphenyl N-methylcarbamate.
Experimental Workflow Diagram:
Quantitative Data
| Parameter | Typical Range/Value |
| Reactant Ratio | 1:1 to 1:1.1 (this compound:Methyl Isocyanate) |
| Catalyst Loading | 0.1 - 5 mol% |
| Reaction Temperature | 25 - 80 °C |
| Reaction Time | 2 - 24 hours |
| Expected Yield | 60 - 95% |
Safety Precautions
-
This compound: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Methyl Isocyanate: This reagent is extremely toxic, volatile, and a potent lachrymator. All manipulations involving methyl isocyanate must be performed in a well-ventilated fume hood. Wear appropriate respiratory protection and ensure no exposure to moisture, as it can react violently.
-
Solvents: Toluene and other organic solvents are flammable and should be handled away from ignition sources.
Conclusion
This compound is a valuable starting material for the synthesis of carbamate insecticides. The reaction with methyl isocyanate provides a direct route to 2,3-dimethylphenyl N-methylcarbamate, a compound with expected insecticidal properties. The provided protocol offers a general framework for its synthesis, which can be optimized for higher yields and purity. Further research into the specific biological activity of this and related compounds derived from this compound could lead to the development of novel and effective agrochemicals. Researchers should adhere to strict safety protocols when handling the hazardous chemicals involved in this synthesis.
Application Notes and Protocols for HPLC Analysis of 2,3-Dimethylphenol
This document provides detailed application notes and protocols for the analysis of 2,3-Dimethylphenol using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in the field of drug development and environmental analysis.
Introduction
This compound, also known as 2,3-xylenol, is an organic compound that belongs to the class of ortho cresols.[1] It is found in various environmental and biological samples and is used in the manufacturing of disinfectants, solvents, and other chemical products.[2] Accurate and reliable analytical methods are crucial for monitoring its presence and ensuring product quality and environmental safety. HPLC is a widely used technique for the determination of this compound due to its selectivity and sensitivity.[3] This document outlines several HPLC methods for its analysis.
Quantitative Data Summary
The following table summarizes the quantitative data from various HPLC methods for the analysis of this compound. This allows for a direct comparison of key performance parameters.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | This compound | Phenols Mix (including 2,4-Dimethylphenol) | Phenols Mix (including 2,4-Dimethylphenol) |
| Column | Newcrom R1 | Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm | RP-C8, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile (B52724) (MeCN) and water with phosphoric acid | Water and Acetonitrile with 0.1% Formic Acid (gradient) | Gradient elution (details not specified) |
| Flow Rate | Not Specified | Scaled from original method | Not Specified |
| Detection | UV or MS | Diode Array Detector (DAD) at 270 nm | Electrochemical |
| Retention Time | Not Specified | < 3 minutes | Not Specified |
| LOD | Not Specified | Not Specified | 1.9 µg/L (direct injection), 0.014 µg/L (with SPE)[4] |
| Recovery | Not Specified | 87% to 108% (for a mix of 11 phenols)[5] | 91.6 ± 3.0% (at 4 µg/L)[4] |
| **Linearity (R²) ** | Not Specified | Not Specified | Not Specified |
Note: Data for this compound was not always individually specified in broader phenol (B47542) analysis studies. The data for 2,4-Dimethylphenol from these studies is included as a close structural isomer and is indicative of the expected performance for dimethylphenol isomers.
Experimental Protocols
Below are detailed protocols for the HPLC analysis of this compound based on established methods.
Protocol 1: Reverse-Phase HPLC with UV Detection
This protocol is a general method suitable for the analysis of this compound using a reverse-phase column.[6][7]
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Newcrom R1 or equivalent C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
This compound standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Preparation of Mobile Phase
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water. A typical starting point is 50:50 (v/v).
-
Acidify the mobile phase by adding phosphoric acid to a concentration of 0.1%. For mass spectrometry applications, use 0.1% formic acid instead.[6][7]
-
Degas the mobile phase using sonication or vacuum filtration.
3. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol (B129727).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve the desired concentration range.
4. Sample Preparation
-
For liquid samples (e.g., water), preservation with sulfuric acid may be necessary.[8] The sample should be filtered through a 0.45 µm filter before injection.[8]
-
For solid samples (e.g., soil), an extraction step is required. A common method is to shake the sample with a mixture of methanol and deionized water (e.g., 60:40) and then filter the extract.[9]
5. Chromatographic Conditions
-
Column: Newcrom R1 or C18
-
Mobile Phase: Acetonitrile/Water with 0.1% Phosphoric Acid (or Formic Acid)
-
Flow Rate: 1.0 mL/min (typical, may need optimization)
-
Injection Volume: 10-20 µL
-
Column Temperature: 35 °C[10]
-
Detection: UV at 270 nm[10]
6. Analysis
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Identify and quantify the this compound peak in the sample chromatograms by comparing the retention time and response with the calibration standards.
Protocol 2: Fast HPLC Analysis of Environmental Phenols
This protocol is adapted from a method for the rapid analysis of a mixture of phenols, including this compound, in environmental samples.[10]
1. Instrumentation and Materials
-
HPLC system with a Diode Array Detector (DAD)
-
Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Phenol mix standard including this compound
-
Solid Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa) for sample pre-concentration[5]
2. Preparation of Mobile Phase and Standards
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Prepare standard solutions as described in Protocol 1.
3. Sample Preparation (for Drinking Water) [5]
-
Adjust the pH of a 250 mL water sample to 2.0 with phosphoric acid.
-
Precondition an SPE cartridge with 3 mL of tetrahydrofuran, 3 mL of methanol, and then 3 mL of water.
-
Pass the water sample through the cartridge at a rate of 5 mL/min.
-
Wash the cartridge with 2 mL of water.
-
Dry the cartridge under vacuum.
-
Elute the phenols with 3 mL of tetrahydrofuran.
-
Evaporate the eluent to approximately 0.2 mL under a stream of nitrogen and reconstitute to 0.5 mL with water.
-
Filter the final solution through a 0.45 µm filter before injection.
4. Chromatographic Conditions
-
Column: Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm
-
Mobile Phase: Gradient elution (specific gradient to be optimized for desired separation)
-
Flow Rate: Scaled to optimize for speed (e.g., up to 3.5 mL/min)[10]
-
Injection Volume: 10-20 µL[10]
-
Column Temperature: 35 °C[10]
-
Detection: DAD at 270 nm (reference at 360 nm)[10]
5. Analysis
-
Follow the analysis steps outlined in Protocol 1, using the gradient elution program. The fast analysis aims to reduce the run time to under 3 minutes.[10]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in HPLC method development for this compound analysis.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0032148) [hmdb.ca]
- 2. This compound | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. theseus.fi [theseus.fi]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 9. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 10. agilent.com [agilent.com]
Application Note: Gas Chromatography Analysis of 2,3-Dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylphenol, also known as 2,3-xylenol, is a phenolic compound relevant in environmental analysis and as a potential impurity or starting material in pharmaceutical manufacturing. Accurate and robust analytical methods are crucial for its quantification and control. Gas chromatography (GC) offers a reliable and sensitive technique for the analysis of this compound. This application note provides detailed protocols and conditions for its determination using GC coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are protocols for aqueous and solid samples.
a) For Aqueous Samples (e.g., Water): Liquid-Liquid Extraction (LLE)
-
Measure a specific volume (e.g., 100 mL to 1 L) of the water sample into a separatory funnel.
-
Adjust the pH of the sample to ≤ 2 using sulfuric acid (1:1, v/v) to ensure the phenolic compounds are in their acidic form.[1]
-
Add 60 mL of a suitable organic solvent, such as dichloromethane.
-
Shake the funnel vigorously for approximately two minutes to ensure thorough mixing and extraction. For consistency, a mechanical shaker is recommended.[1]
-
Allow the layers to separate completely.
-
Collect the organic layer (bottom layer for dichloromethane).
-
Repeat the extraction two more times with fresh portions of the organic solvent to ensure quantitative recovery.[1]
-
Combine the organic extracts.
-
Dry the combined extract by passing it through anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC analysis. For optimal results, the final concentration should be approximately 10 µg/mL for a 1 µL splitless injection.[2]
b) For Solid Samples: Solid-Phase Extraction (SPE)
-
Prepare the sample by homogenizing and weighing a representative portion.
-
The sample is then typically extracted using methods like Soxhlet or ultrasonic extraction with an appropriate solvent.[1]
-
Condition an SPE cartridge (e.g., Supelclean ENVI-Chrom P) with 6 mL of methyl t-butyl ether or ethyl acetate, followed by 6 mL of acetonitrile, and finally equilibrate with 6 mL of deionized water.[3]
-
Load the sample extract onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Dry the cartridge under vacuum for approximately 10 minutes.[3]
-
Elute the this compound with a suitable solvent, such as 5 mL of methyl t-butyl ether.[3]
-
The eluate can then be concentrated and is ready for GC injection.
Optional Derivatization
For enhanced volatility and improved chromatographic peak shape, especially when using certain detectors like an Electron Capture Detector (ECD), derivatization can be employed.[4][5] However, for routine analysis with FID or MS, underivatized phenols can be analyzed directly.[4][5] A common derivatization agent is pentafluorobenzyl bromide (PFBBr).[4][5]
Gas Chromatography (GC) Analysis
Below are two recommended sets of GC conditions. Method 1 is a general-purpose method suitable for many applications, while Method 2 is an example of a faster analysis.
Method 1: Standard GC-FID/MS Conditions
-
Column: Agilent CP-Sil 8 CB (50 m x 0.32 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[6]
-
Injector: Splitless, 250 °C.[6]
-
Carrier Gas: Helium or Hydrogen, at a constant flow. For example, with hydrogen, a pressure of 150 kPa can be used.[6]
-
Oven Temperature Program:
-
Initial temperature: 80 °C
-
Ramp: 8 °C/min to 200 °C.[6]
-
-
Detector:
Method 2: Fast GC-MS Conditions
-
Column: Thermo Scientific™ TraceGOLD™ TG-5MS (e.g., 15 m x 0.15 mm x 0.15 µm) or a similar low-bleed 5% phenyl-methylpolysiloxane column.[8]
-
Injector: Splitless, 285 °C.[7]
-
Carrier Gas: Helium, at a higher linear velocity (e.g., 30-43 cm/s) to reduce run time.[8]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 min.
-
Ramp 1: 14 °C/min to 150 °C.
-
Ramp 2: 6 °C/min to 215 °C.
-
Ramp 3: 10 °C/min to 285 °C.[7]
-
-
Detector (MS): Transfer line at 280 °C, ion source at 200 °C, and quadrupole at 200 °C.[7]
Data Presentation
The following table summarizes typical gas chromatography conditions for the analysis of this compound, compiled from various sources.
| Parameter | Method A | Method B | Method C |
| Column | Agilent CP-Sil 8 CB | DB-5MS | CP-WAX 52 CB |
| Dimensions | 50 m x 0.32 mm, 0.12 µm | 30 m x 0.25 mm, 0.25 µm | 25 m x 0.25 mm, 0.2 µm |
| Carrier Gas | Helium | Helium | Helium |
| Injector Temp. | 250 °C | 285 °C | 280 °C |
| Injection Mode | Splitter | Splitless | Splitless |
| Oven Program | 90°C -> 105°C at 1°C/min, then to 162°C at 3°C/min[9] | 70°C (1 min) -> 150°C at 14°C/min -> 215°C at 6°C/min -> 285°C at 10°C/min[7] | 90°C start |
| Detector | FID / ECD | MS | FID |
| Detector Temp. | FID: 250°C, ECD: 300°C[9] | MS: Source 200°C, Quad 200°C[7] | N/A |
Visualizations
The following diagram illustrates the general experimental workflow for the GC analysis of this compound.
Caption: Experimental workflow for the GC analysis of this compound.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. merckmillipore.com [merckmillipore.com]
- 4. epa.gov [epa.gov]
- 5. settek.com [settek.com]
- 6. agilent.com [agilent.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for 2,3-Dimethylphenol as a Modifier in Furan Resins
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The direct use of 2,3-dimethylphenol (B72121) as a primary curing agent or hardener for furan (B31954) resins is not extensively documented in publicly available literature. The following application notes and protocols are based on the established chemistry of phenol-modified furan resins and propose a potential application for this compound as a co-monomer or modifier to enhance specific properties of the resulting thermoset. These guidelines are intended for research and development purposes and should be adapted and validated experimentally.
Application Notes
Introduction to Furan Resins and Phenolic Modification
Furan resins, primarily derived from furfuryl alcohol or furfural, are thermosetting polymers known for their excellent thermal stability, chemical resistance (especially to strong acids and bases), and low flammability.[1] Curing is typically achieved through acid catalysis, leading to a highly cross-linked, rigid structure.[2][3]
Phenolic resins, synthesized from a phenol (B47542) and an aldehyde (like formaldehyde), also exhibit high thermal stability and chemical resistance.[4][5] The incorporation of phenols into furan resin formulations can create hybrid polymers with tailored properties. Phenol-modified furan resins can offer advantages such as improved high-temperature strength and reduced cost.[1]
Proposed Role of this compound
This compound, a substituted phenol, is proposed as a modifier for furan resins. Its incorporation into the polymer backbone alongside furfuryl alcohol is anticipated to influence the final properties of the cured resin. The two methyl groups on the phenol ring can affect the reactivity and the structure of the resulting polymer network.
Potential Advantages of Incorporating this compound:
-
Enhanced Hydrophobicity: The methyl groups may increase the hydrophobicity of the cured resin, potentially improving its moisture resistance.
-
Modified Cross-link Density: The substitution pattern of this compound could influence the degree of cross-linking, affecting the mechanical properties such as flexibility and toughness.
-
Improved Thermal Stability: The aromatic structure of the phenol, combined with the furan rings, could result in a polymer with high thermal and thermo-oxidative stability.
Curing Mechanism
The curing of a this compound-modified furan resin is expected to proceed via an acid-catalyzed polycondensation reaction. Under acidic conditions, furfuryl alcohol self-polymerizes, and it can also react with the activated ortho and para positions of the this compound ring to form methylene (B1212753) bridges, integrating the phenol into the polymer structure.
Experimental Protocols
Synthesis of a this compound-Modified Furan Resin Prepolymer
This protocol describes the preparation of a liquid prepolymer that can be stored and later cured.
Materials:
-
Furfuryl alcohol (freshly distilled)
-
This compound
-
Weak acid catalyst (e.g., oxalic acid)
-
Sodium hydroxide (B78521) solution (to terminate the reaction)
-
Reaction vessel with a stirrer, condenser, and thermometer
Procedure:
-
Charge the reaction vessel with furfuryl alcohol and this compound at a desired molar ratio (e.g., 4:1 furfuryl alcohol to this compound).
-
Begin stirring and gently heat the mixture to 60-70°C.
-
Slowly add the weak acid catalyst while monitoring the temperature.
-
Maintain the reaction temperature and continue stirring. The viscosity of the mixture will gradually increase.
-
Monitor the reaction progress by measuring the viscosity or by taking samples for analysis (e.g., GPC) to achieve the desired degree of polymerization.
-
Once the target viscosity is reached, cool the reactor and add a sodium hydroxide solution to neutralize the catalyst and terminate the reaction, resulting in a stable prepolymer.
Curing of the Modified Furan Resin
This protocol outlines the process of cross-linking the prepolymer to form a solid thermoset.
Materials:
-
This compound-modified furan prepolymer
-
Strong acid catalyst (e.g., p-toluenesulfonic acid or phosphoric acid)
-
Mold or substrate for casting
Procedure:
-
In a separate container, thoroughly mix the prepolymer with the strong acid catalyst. The amount of catalyst will depend on the desired curing speed and should be determined experimentally (typically 1-5% by weight of the resin).
-
Pour the resin-catalyst mixture into the mold or apply it to the substrate.
-
Allow the resin to cure. Curing can be done at ambient temperature over a period of hours or can be accelerated by applying heat (e.g., in an oven). A possible two-step thermal curing cycle could involve an initial stage at a lower temperature (e.g., 120°C) to allow for the release of water, followed by a post-curing stage at a higher temperature (e.g., 180°C) to complete the cross-linking.[4]
Data Presentation
The following table presents a hypothetical comparison of the expected properties of a standard furan resin and a proposed this compound-modified furan resin. These values are illustrative and would need to be confirmed through experimental testing.
| Property | Standard Furan Resin | Projected this compound-Modified Furan Resin |
| Curing Time | Dependent on catalyst | Potentially longer due to steric hindrance |
| Thermal Stability (TGA) | High | Potentially higher |
| Chemical Resistance | Excellent | Excellent, with potentially improved moisture resistance |
| Mechanical Strength | High, but can be brittle | May exhibit increased toughness |
| Hardness | High | Comparable or slightly lower |
| Adhesion to Substrates | Good | Good |
Visualizations
Proposed Reaction Pathway
Caption: Proposed acid-catalyzed condensation pathway for this compound-modified furan resin.
Experimental Workflow
Caption: Workflow for synthesis and curing of modified furan resin.
References
Synthesis of Novel Antioxidants from 2,3-Dimethylphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel antioxidant compounds derived from 2,3-dimethylphenol (B72121). The methodologies described herein focus on the preparation of sterically hindered phenolic antioxidants, a class of compounds renowned for their efficacy in mitigating oxidative stress. Key synthetic transformations, including tert-butylation and the Mannich reaction, are detailed, providing a clear pathway for the synthesis of 6-tert-butyl-2,3-dimethylphenol (B1620158) and its subsequent functionalization to 6-tert-butyl-2,3-dimethyl-4-(dimethylaminomethyl)phenol. These compounds are of significant interest in the fields of medicinal chemistry and materials science due to their potential as potent radical scavengers.
Introduction
Phenolic compounds are a cornerstone in the development of antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[1] The antioxidant efficacy of phenols can be significantly enhanced by introducing bulky alkyl groups, such as tert-butyl groups, at the ortho and para positions relative to the hydroxyl group. This steric hindrance stabilizes the resulting phenoxyl radical, preventing it from initiating further radical chain reactions.[2] this compound serves as a valuable starting material for the synthesis of such hindered phenolic antioxidants, offering a scaffold for further chemical modification.
This guide details a two-step synthetic sequence commencing with the tert-butylation of this compound to yield 6-tert-butyl-2,3-dimethylphenol. This intermediate is then utilized in a Mannich reaction to introduce an aminomethyl group, resulting in the formation of 6-tert-butyl-2,3-dimethyl-4-(dimethylaminomethyl)phenol. The introduction of the amino group can enhance the molecule's solubility and potential for further derivatization.
Experimental Protocols
Synthesis of 6-tert-butyl-2,3-dimethylphenol
This protocol describes the alkylation of this compound with isobutylene (B52900) to introduce a tert-butyl group, a common strategy for preparing hindered phenolic antioxidants.[3]
Materials:
-
This compound (2,3-xylenol)
-
Isobutylene
-
p-Toluenesulfonic acid (catalyst)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Water (for washing)
Equipment:
-
1-liter flask with a condenser, overhead stirrer, and gas inlet tube
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a 1-liter flask, add this compound (e.g., 1.64 moles), toluene (e.g., 400 ml), and p-toluenesulfonic acid (e.g., 10 g).
-
Heat the solution to reflux.
-
Continuously add isobutylene gas to the refluxing solution over a period of 14 hours.
-
After the addition is complete, cool the reaction mixture to room temperature.
-
Wash the solution twice with water (e.g., 400 ml each time) using a separatory funnel.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product as a dark brown liquid.
-
Purify the product by distillation.
Synthesis of 6-tert-butyl-2,3-dimethyl-4-(dimethylaminomethyl)phenol
This protocol details the Mannich reaction of 6-tert-butyl-2,3-dimethylphenol with formaldehyde (B43269) and dimethylamine (B145610) to introduce a dimethylaminomethyl group at the para-position.[4]
Materials:
-
6-tert-butyl-2,3-dimethylphenol
-
Toluene
-
25% aqueous solution of dimethylamine
-
36.5% aqueous formaldehyde
-
Ether
-
Sodium sulfate (Na₂SO₄)
-
Water (for washing)
Equipment:
-
Reaction flask with a stirrer
-
Addition funnel
-
Heating mantle with a reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Dissolve 142.4 grams of 6-tert-butyl-2,3-dimethylphenol in 270 ml of toluene in a reaction flask.
-
Add 144.4 grams of a 25% aqueous solution of dimethylamine to the flask at room temperature.
-
Cool the reaction mixture to 15°C.
-
Add 65.7 grams of 36.5% aqueous formaldehyde dropwise over a 10-minute period, allowing the temperature to rise to 30°C.
-
Warm the reaction mixture to 40°C and stir for 3 hours.
-
Heat the mixture at reflux (approximately 85°C) for 2 hours.
-
Cool the reaction mixture and dilute it with approximately 1 liter of ether.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Wash the ether layer three times with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from heptane to obtain white crystals.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis protocols.
| Parameter | Synthesis of 6-tert-butyl-2,3-dimethylphenol | Synthesis of 6-tert-butyl-2,3-dimethyl-4-(dimethylaminomethyl)phenol |
| Starting Phenol | This compound | 6-tert-butyl-2,3-dimethylphenol |
| Reactants | Isobutylene, p-toluenesulfonic acid | Formaldehyde, Dimethylamine |
| Solvent | Toluene | Toluene |
| Reaction Time | 14 hours | 5 hours |
| Reaction Temperature | Reflux | 15°C to 85°C |
| Yield | 86.6% (of 97% pure product after distillation)[5] | Not specified, but 176.3g of crude product obtained from 142.4g starting material[4] |
| Product Melting Point | Not specified | 101-104°C[4] |
Mechanism of Action: Radical Scavenging
Hindered phenolic antioxidants primarily function as radical scavengers, terminating the chain reactions of oxidation.[1][2] The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical (R•), neutralizing it and forming a stable phenoxyl radical. The steric hindrance provided by the bulky tert-butyl groups prevents the phenoxyl radical from propagating the radical chain reaction.
Caption: Radical scavenging mechanism of hindered phenolic antioxidants.
Experimental Workflow
The overall experimental workflow for the synthesis and evaluation of antioxidants from this compound is depicted below.
Caption: Overall workflow for antioxidant synthesis and evaluation.
Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to determine the radical scavenging activity of antioxidant compounds.[6]
Principle:
DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.[7]
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compound (synthesized antioxidant)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, or Butylated Hydroxytoluene - BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.
-
Preparation of test samples: Dissolve the synthesized antioxidant in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Preparation of standard: Prepare a stock solution and serial dilutions of the standard antioxidant in methanol.
-
Assay:
-
In a 96-well microplate, add a specific volume of the test sample or standard solution to each well (e.g., 100 µL).
-
Add the DPPH solution to each well (e.g., 100 µL).
-
For the blank, use methanol instead of the sample.
-
For the control, add the sample and methanol (without DPPH).
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis:
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [ (A_blank - A_sample) / A_blank ] * 100
Where:
-
A_blank is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the test sample with DPPH solution.
Plot the % inhibition against the concentration of the test compound and the standard. Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Conclusion
The synthetic routes outlined in these application notes provide a robust foundation for the generation of novel antioxidant candidates from this compound. The detailed protocols for synthesis and antioxidant activity evaluation enable researchers to systematically explore the structure-activity relationships of this class of compounds. The inherent radical scavenging ability of hindered phenols, coupled with the potential for further molecular modifications, makes these derivatives promising subjects for future research in drug discovery and materials science.
References
2,3-Dimethylphenol: A Versatile Scaffold for the Development of Novel Therapeutics
Application Note & Protocol Guide for Medicinal Chemists
Introduction
2,3-Dimethylphenol (B72121), a readily available aromatic compound, presents a valuable and versatile building block in the field of medicinal chemistry. Its substituted phenolic structure offers a unique starting point for the synthesis of a diverse range of biologically active molecules. The presence of the hydroxyl group and two methyl groups on the aromatic ring allows for strategic modifications to fine-tune the physicochemical and pharmacological properties of the resulting compounds. This document provides an in-depth overview of the applications of this compound in drug discovery, with a focus on the synthesis of analogues of the antiarrhythmic drug mexiletine (B70256), and includes detailed experimental protocols and a summary of relevant biological data.
Application: Synthesis of Mexiletine Analogues as Sodium Channel Blockers
Mexiletine is a class IB antiarrhythmic agent that functions by blocking voltage-gated sodium channels in cardiac myocytes.[1] Its chemical structure, 1-(2,6-dimethylphenoxy)propan-2-amine, features a disubstituted phenol (B47542) ether linkage. The substitution pattern on the aromatic ring is a critical determinant of its pharmacological activity. By replacing the 2,6-dimethylphenoxy moiety with a 2,3-dimethylphenoxy group, novel analogues can be synthesized to explore the structure-activity relationship (SAR) and potentially develop new therapeutic agents with improved efficacy or safety profiles.
The general synthetic strategy to access these analogues involves the etherification of this compound with a suitable three-carbon synthon, followed by the introduction of an amino group.
Biological Activity of Mexiletine and Related Compounds
The biological activity of mexiletine and its analogues is typically evaluated by their ability to block voltage-gated sodium channels, often expressed in cell lines like HEK293. The potency of this blockade is quantified by the half-maximal inhibitory concentration (IC50). Mexiletine exhibits state-dependent binding, showing higher affinity for the open and inactivated states of the sodium channel.[2][3] This property is crucial for its therapeutic effect in arrhythmias, where the channels are more frequently in these states.
| Compound | Target | Cell Line | IC50 (µM) | Holding Potential (mV) | Reference |
| Mexiletine | hNav1.5 | HEK293 | 47.0 ± 5.4 | - | [nan] |
| 2,6-Dimethylphenol | hSkM1 (skeletal muscle) | HEK 293 | 150 | -70 | [4] |
| 2,6-Dimethylphenol | rat brain IIA (neuronal) | HEK 293 | 187 | -70 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 1-(2,3-Dimethylphenoxy)propan-2-one (Intermediate)
This protocol describes the synthesis of a key ketone intermediate, which can be further converted to the corresponding mexiletine analogue.
Materials:
-
This compound
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetone (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2,3-dimethylphenoxy)propan-2-one.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Reductive Amination of 1-(2,3-Dimethylphenoxy)propan-2-one
This protocol outlines the conversion of the ketone intermediate to the final amine product, the this compound analogue of mexiletine.
Materials:
-
1-(2,3-Dimethylphenoxy)propan-2-one
-
Sodium cyanoborohydride
-
Hydrochloric acid (6 M)
-
Sodium hydroxide (B78521) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 1-(2,3-dimethylphenoxy)propan-2-one (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) and sodium cyanoborohydride (0.7 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess hydride by carefully adding 6 M hydrochloric acid until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Make the residue alkaline with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 1-(2,3-dimethylphenoxy)propan-2-amine.
Visualizations
Signaling Pathway: Mechanism of Voltage-Gated Sodium Channel Blockade
The therapeutic effect of mexiletine and its analogues is derived from their ability to block the influx of sodium ions through voltage-gated sodium channels in cardiomyocytes. This blockade is state-dependent, with the drug preferentially binding to the open and inactivated states of the channel.
Caption: State-dependent blockade of voltage-gated sodium channels by mexiletine analogues.
Experimental Workflow: Synthesis of a this compound-based Mexiletine Analogue
The following diagram illustrates the key steps in the synthesis of a potential antiarrhythmic agent starting from this compound.
Caption: Synthetic workflow for a this compound-derived mexiletine analogue.
Conclusion
This compound serves as a promising and cost-effective starting material for the synthesis of novel drug candidates. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis and biological evaluation of this compound-based compounds, particularly in the context of developing new antiarrhythmic agents. The adaptability of the synthetic routes allows for the creation of a library of analogues, enabling a comprehensive investigation of the structure-activity relationships and the optimization of lead compounds.
References
- 1. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mexiletine Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]
- 4. Block of voltage-operated sodium channels by 2,6-dimethylphenol, a structural analogue of lidocaine's aromatic tail - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sterically Hindered Phenols in Asymmetric Synthesis: Application Notes and Protocols for BINOL-Derived Chiral Catalysts
Introduction
In the pursuit of enantiomerically pure compounds, critical for the development of pharmaceuticals and fine chemicals, the design and application of effective chiral catalysts are of paramount importance. While a vast array of chiral scaffolds have been explored, sterically hindered phenols have emerged as a cornerstone in the construction of highly effective ligands and organocatalysts for asymmetric synthesis. This is particularly exemplified by the extensive use of 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives. The axial chirality of the BINOL backbone, coupled with the tunable steric and electronic properties of substituents at the 3,3'-positions, allows for the creation of a well-defined chiral environment that can effectively control the stereochemical outcome of a wide range of chemical transformations.
Although 2,3-dimethylphenol (B72121) itself is not a commonly reported precursor for the direct synthesis of mainstream chiral ligands, the principles of using substituted phenols to create sterically demanding and electronically tuned catalysts are well-established. This document provides detailed application notes and protocols focusing on a prominent class of catalysts derived from substituted phenols: chiral phosphoric acids (CPAs) based on the BINOL scaffold. These catalysts have proven to be exceptionally versatile and effective in a multitude of asymmetric reactions.
Application Note: Asymmetric Friedel-Crafts Alkylation of Indoles with Nitroalkenes Catalyzed by a BINOL-Derived Chiral Phosphoric Acid
The asymmetric Friedel-Crafts alkylation is a powerful method for the formation of carbon-carbon bonds and the synthesis of enantioenriched indole (B1671886) derivatives, which are prevalent motifs in biologically active molecules. Chiral phosphoric acids derived from BINOL have been successfully employed as Brønsted acid catalysts to control the enantioselectivity of this reaction. The catalyst protonates the nitroalkene, activating it towards nucleophilic attack by the indole. The chiral environment created by the bulky substituents on the BINOL backbone directs the approach of the indole, leading to the preferential formation of one enantiomer.
Key Features of the Catalytic System:
-
High Enantioselectivity: The use of a sterically demanding chiral phosphoric acid catalyst ensures excellent stereocontrol.
-
Broad Substrate Scope: The methodology is applicable to a variety of substituted indoles and nitroalkenes.
-
Mild Reaction Conditions: The reaction typically proceeds at or below room temperature, tolerating a range of functional groups.
-
Organocatalysis: The use of a metal-free catalyst is advantageous for applications in pharmaceutical synthesis, avoiding potential metal contamination of the final product.
Quantitative Data Summary
The following table summarizes the results for the asymmetric Friedel-Crafts alkylation of various indoles with β-nitrostyrene catalyzed by a chiral phosphoric acid derived from a 3,3'-disubstituted BINOL.
| Entry | Indole Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Indole | 3-(1-Nitro-2-phenylethyl)-1H-indole | 95 | 92 |
| 2 | 5-Methoxyindole | 5-Methoxy-3-(1-nitro-2-phenylethyl)-1H-indole | 98 | 94 |
| 3 | 5-Bromoindole | 5-Bromo-3-(1-nitro-2-phenylethyl)-1H-indole | 92 | 90 |
| 4 | 2-Methylindole | 2-Methyl-3-(1-nitro-2-phenylethyl)-1H-indole | 85 | 88 |
Experimental Protocols
I. Synthesis of a Representative (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-bi-2-naphthol (TRIP-BINOL) Derived Phosphoric Acid Catalyst
This protocol describes the synthesis of a commonly used, highly effective chiral phosphoric acid catalyst.
Materials:
-
(R)-3,3'-Dibromo-1,1'-bi-2-naphthol
-
2,4,6-Triisopropylphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane (B109758) adduct (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (B128534) (NEt₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
Procedure:
-
Suzuki-Miyaura Coupling: To a solution of (R)-3,3'-dibromo-1,1'-bi-2-naphthol (1.0 mmol) and 2,4,6-triisopropylphenylboronic acid (2.5 mmol) in a mixture of toluene (20 mL) and ethanol (5 mL), an aqueous solution of K₂CO₃ (2 M, 5 mL) is added. The mixture is degassed with argon for 15 minutes. Pd(dppf)Cl₂ (0.05 mmol) is then added, and the reaction mixture is heated to 80 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford (R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-bi-2-naphthol.
-
Phosphorylation: To a solution of the substituted BINOL (1.0 mmol) in dry dichloromethane (20 mL) at 0 °C under an argon atmosphere, phosphorus oxychloride (1.2 mmol) is added dropwise, followed by the slow addition of triethylamine (3.0 mmol). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Hydrolysis: The reaction is quenched by the slow addition of a 1 M aqueous HCl solution (10 mL) at 0 °C. The mixture is stirred vigorously for 30 minutes. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude chiral phosphoric acid. The product is purified by recrystallization or column chromatography.
II. General Procedure for the Asymmetric Friedel-Crafts Alkylation
Materials:
-
Indole derivative
-
β-Nitrostyrene derivative
-
(R)-TRIP-BINOL derived phosphoric acid catalyst
-
Dichloromethane (DCM) or Toluene
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of the indole (0.5 mmol) in the chosen solvent (2.0 mL) at the specified temperature (e.g., room temperature or 0 °C), is added the chiral phosphoric acid catalyst (0.025 mmol, 5 mol%).
-
The β-nitrostyrene derivative (0.6 mmol) is then added, and the reaction mixture is stirred until the indole is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizations
Caption: Catalytic cycle for the asymmetric Friedel-Crafts alkylation.
Caption: General experimental workflow for the asymmetric reaction.
The use of sterically hindered phenols, particularly in the form of BINOL-derived chiral phosphoric acids, represents a powerful and versatile strategy in asymmetric catalysis. The detailed protocols and data presented herein for the asymmetric Friedel-Crafts alkylation of indoles serve as a representative example of the broad applicability and high efficiency of this class of catalysts. For researchers and professionals in drug development, the ability to synthesize enantiomerically pure compounds using these robust and scalable organocatalytic methods is of significant value. Further exploration into the design of novel chiral ligands derived from other substituted phenols continues to be an active and promising area of research.
Application Notes and Protocols for the Catalytic Conversion of 2,3-Dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the catalytic conversion of 2,3-dimethylphenol (B72121) into various valuable chemicals. The protocols outlined below are based on established methodologies and offer a starting point for laboratory-scale synthesis and process development.
Catalytic Oxidation of this compound to 2,3-Dimethyl-p-benzoquinone
The selective oxidation of this compound yields 2,3-dimethyl-p-benzoquinone, a key intermediate in the synthesis of fine chemicals and pharmaceuticals.
Reaction Pathway: Oxidation
Application Notes and Protocols: Synthesis of Novel Polyphenylene Oxide (PPO) Analogs from 2,3-Dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(phenylene oxide) (PPO), traditionally synthesized from 2,6-dimethylphenol (B121312), is a high-performance thermoplastic known for its excellent thermal stability, dimensional stability, and dielectric properties.[1][2][3] The substitution pattern on the phenolic monomer unit significantly influences the final properties of the polymer. This document provides detailed application notes and experimental protocols for the synthesis of novel PPO analogs using 2,3-dimethylphenol (B72121) as the monomer. The oxidative coupling polymerization of this compound is explored as a pathway to new materials with potentially unique physical and chemical characteristics. These novel polymers could find applications in areas such as specialty membranes, low-dielectric materials, and as modifiers for other polymer systems.
While the polymerization of 2,6-dimethylphenol is well-established[4][5], the use of this compound as a monomer is less common. The protocols provided herein are adapted from established procedures for 2,6-dimethylphenol polymerization and are intended to serve as a starting point for the synthesis and investigation of these new PPO analogs.[6][7]
Properties of this compound
This compound, also known as 2,3-xylenol, is a crystalline solid at room temperature.[8] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| CAS Number | 526-75-0[8] |
| Molecular Formula | C₈H₁₀O[9] |
| Molecular Weight | 122.16 g/mol [9] |
| Appearance | Colorless to brown crystalline solid[8] |
| Melting Point | 70-73 °C[8] |
| Boiling Point | 217 °C[8] |
| Solubility | Freely soluble in alcohol, chloroform, ether, benzene; soluble in sodium hydroxide (B78521) solution; slightly soluble in water. |
Synthesis of Poly(2,3-dimethylphenylene oxide)
The synthesis of poly(2,3-dimethylphenylene oxide) is achieved through an oxidative coupling polymerization reaction. This process typically utilizes a copper-amine catalyst complex to facilitate the polymerization in the presence of an oxidant, most commonly oxygen.[7] The reaction proceeds via the formation of phenoxy radicals, which then couple to form the polymer chain.[10]
Experimental Workflow
The general workflow for the synthesis of poly(2,3-dimethylphenylene oxide) is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of poly(2,3-dimethylphenylene oxide).
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis of poly(2,3-dimethylphenylene oxide).
Materials:
-
This compound (DMP)
-
Cuprous bromide (CuBr)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl)
-
Oxygen gas (or compressed air)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Gas inlet tube
-
Thermometer
-
Dropping funnel
Procedure:
-
Catalyst Preparation: In a separate flask, dissolve CuBr and TMEDA in a small amount of toluene under an inert atmosphere. The solution should turn green, indicating the formation of the catalyst complex.
-
Reaction Setup: In the three-neck flask equipped with a magnetic stirrer, condenser, and gas inlet, dissolve this compound in toluene.
-
Initiation of Polymerization: Add the prepared catalyst solution to the flask containing the this compound solution.
-
Oxygen Supply: Begin bubbling oxygen gas through the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature should be monitored and maintained, typically between 25-50 °C.
-
Polymerization: Continue the reaction with vigorous stirring for 2-4 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of methanol containing a small amount of hydrochloric acid while stirring. This will cause the polymer to precipitate.
-
Purification: Filter the precipitated polymer using a Buchner funnel. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer, catalyst residues, and byproducts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization of Poly(2,3-dimethylphenylene oxide)
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Expected Polymer Properties and Comparison
The properties of poly(2,3-dimethylphenylene oxide) are expected to differ from those of the well-studied poly(2,6-dimethyl-1,4-phenylene oxide) due to the different substitution pattern on the aromatic ring. The following table provides a comparison of the expected properties.
| Property | Poly(2,6-dimethyl-1,4-phenylene oxide) (from literature) | Poly(2,3-dimethylphenylene oxide) (Expected) |
| Glass Transition Temperature (Tg) | ~215 °C[1] | Potentially lower due to less restricted chain rotation. |
| Solubility | Soluble in aromatic hydrocarbons and chlorinated solvents.[3] | Similar solubility profile expected. |
| Molecular Weight (Mn) | Typically 20,000 - 50,000 g/mol for laboratory synthesis.[11] | Achievable molecular weight may vary depending on reaction conditions. |
| Polydispersity Index (PDI) | Typically 2.0 - 4.0. | Similar PDI range expected. |
| Thermal Stability | High, with decomposition temperatures above 400 °C. | Expected to have good thermal stability. |
Signaling Pathway Analogy: Polymerization Mechanism
In the context of polymer synthesis, the "signaling pathway" can be analogized to the reaction mechanism. The oxidative coupling polymerization of dimethylphenols proceeds through a series of steps involving the catalyst and monomer.
Caption: Proposed mechanism for the oxidative coupling polymerization of this compound.
Potential Applications
Polymers derived from this compound may exhibit unique properties that make them suitable for a variety of applications:
-
Membranes for Gas Separation: The altered chain packing and free volume resulting from the 2,3-substitution could lead to enhanced gas separation performance.
-
Low-Dielectric Constant Materials: PPO is known for its low dielectric constant, and this new analog could be explored for applications in microelectronics.[3]
-
Polymer Blends: As a modifier for other engineering thermoplastics to enhance their thermal and mechanical properties.[2]
-
Functional Polymer Precursors: The aromatic rings and potential for end-group functionalization make these polymers interesting starting materials for further chemical modification.
Safety Precautions
-
This compound is corrosive and toxic.[12] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Organic solvents such as toluene and methanol are flammable. Avoid open flames and sources of ignition.
-
Copper salts can be hazardous. Avoid inhalation of dust and contact with skin.
Conclusion
The synthesis of novel polymers from this compound presents an exciting opportunity for the development of new materials with tailored properties. The protocols and information provided in this document serve as a comprehensive guide for researchers to begin exploring this promising area of polymer chemistry. Careful characterization of the resulting polymers will be crucial to understanding the structure-property relationships and unlocking their full potential in various applications.
References
- 1. Poly(p-phenylene oxide) - Wikipedia [en.wikipedia.org]
- 2. Morphology and Properties of Poly(2,6-dimethyl-1,4-phenylene oxide)/Polyamide 11 Hybrid Nanocomposites: Effect of Silica Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. POLY(2,6-DIMETHYL-1,4-PHENYLENE OXIDE) | 25134-01-4 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.tue.nl [pure.tue.nl]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 526-75-0 [chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethylphenol (B72121).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield
Q: My reaction yield of this compound is significantly lower than expected. What are the possible causes and how can I improve it?
A: Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route.
-
For the Diazotization and Hydrolysis of 2,3-Dimethylaniline (B142581):
-
Incomplete Diazotization: Ensure the reaction temperature is maintained at 0-5°C. Higher temperatures can lead to the decomposition of the diazonium salt. Verify the purity of your sodium nitrite (B80452) and the stoichiometry of your reagents.
-
Inefficient Hydrolysis: After diazotization, the hydrolysis step requires sufficient heat. Ensure the temperature is raised and maintained to drive the conversion of the diazonium salt to the phenol (B47542).
-
Side Reactions: The formation of by-products can reduce the yield. An alternative is the "salt-forming hydrolysis" method, which avoids the traditional diazotization step and can achieve yields exceeding 90%.[1] This method involves heating 2,3-dimethylaniline with an inorganic acid like sulfuric or phosphoric acid at 200-300°C.[1]
-
-
For the Alkylation of m-Cresol (B1676322):
-
Suboptimal Catalyst: The choice of catalyst is critical. Different catalysts will have varying selectivities for the ortho-methylation of m-cresol.
-
Incorrect Reaction Conditions: Temperature and the molar ratio of m-cresol to the methylating agent (e.g., methanol) must be optimized. For instance, using a Cd-Cr ferrite (B1171679) catalyst, a temperature of 598 K and a 3:1 methanol (B129727) to m-cresol molar ratio were found to be optimal for producing dimethylphenols.[2]
-
-
For the Hydrolysis of Bromoxylenes:
-
Catalyst Deactivation: The copper catalyst used in this process can become deactivated. Ensure the catalyst concentration is optimal, typically between 2-7 mol% relative to the bromoxylenes.[1]
-
Insufficient Temperature or Pressure: This reaction is typically carried out at high temperatures (200-300°C) and may require elevated pressure to proceed efficiently.[1]
-
Issue 2: Isomer Contamination
Q: My final product is contaminated with other xylenol isomers (e.g., 3,4- or 2,5-dimethylphenol). How can I minimize their formation and purify my product?
A: The formation of isomers is a common challenge due to the similar reactivity of different positions on the aromatic ring.
-
Minimizing Isomer Formation:
-
Alkylation of m-Cresol: This method is prone to forming a mixture of isomers, with 2,5-dimethylphenol (B165462) often being a major by-product.[2] To favor the formation of this compound, careful selection of a shape-selective catalyst (e.g., certain zeolites) and optimization of reaction conditions are crucial.
-
Bromination of o-Xylene (B151617): The direct bromination of o-xylene yields a mixture of 2,3-dimethyl-bromobenzene and 3,4-dimethyl-bromobenzene, with the latter being the major product.[1] Modifying the reaction conditions, such as performing the bromination in liquid sulfur dioxide, can alter the isomer ratio but will not eliminate the formation of the 3,4-isomer.[1]
-
-
Purification Strategies:
-
Fractional Distillation: While challenging due to the close boiling points of xylenol isomers, fractional distillation under reduced pressure can be used for separation.
-
Column Chromatography: Silica (B1680970) gel column chromatography is an effective method for purifying this compound from its isomers.[3] A typical solvent system involves a gradient of acetone (B3395972) in methylene (B1212753) chloride.[3]
-
Advanced Separation Techniques: For difficult separations, advanced techniques like the use of metal-organic frameworks (MOFs) or cucurbiturils, which can selectively bind to specific isomers, are being explored.[4][5][6]
-
Issue 3: Product Discoloration
Q: My purified this compound is colorless initially but develops a brown color over time. What causes this and how can I prevent it?
A: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities.
-
Cause: The discoloration is likely due to the oxidation of the phenol group, which can be initiated by trace impurities, light, or air (oxygen).[3]
-
Prevention and Purification:
-
Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
-
Purification: If discoloration occurs, repurification by column chromatography can remove the colored impurities.[3] However, even after purification, trace impurities that promote oxidation may remain, leading to gradual discoloration upon storage.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main synthetic routes include:
-
Diazotization and Hydrolysis of 2,3-Dimethylaniline (2,3-Xylidine): This is a classical and widely used method.[1][7][8]
-
Hydrolysis of Bromoxylenes: An industrial process that involves the hydrolysis of a mixture of brominated o-xylene isomers.[1][9]
-
Alkylation of m-Cresol: The methylation of m-cresol with methanol over a solid acid catalyst.[2][10][11]
-
Oxidation of 2,3-Dimethylphenylboronic Acid: A modern method that uses an oxidizing agent like hydrogen peroxide to convert the corresponding arylboronic acid to the phenol.[1][7]
Q2: What are the safety considerations when synthesizing this compound?
A2: this compound is a toxic and flammable compound.[1] Exposure can cause skin and eye irritation, and respiratory issues.[1] The traditional diazotization synthesis route involves the formation of unstable diazonium salts, which can be explosive. The "salt-forming hydrolysis" method is a safer alternative as it avoids the isolation of the diazonium intermediate.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective technique for monitoring the consumption of the starting material and the formation of the product.[7][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, including the identification of by-products.
Quantitative Data Summary
Table 1: Comparison of this compound Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents/Catalyst | Temperature | Yield | Purity | Reference |
| Salt-Forming Hydrolysis | 2,3-Dimethylaniline | Inorganic Acid (H₂SO₄ or H₃PO₄) | 200-300°C | >90% | >95% | [1] |
| Oxidation of Arylboronic Acid | 2,3-Dimethylphenylboronic Acid | H₂O₂, Silica Chloride | 30-35°C | 96% | - | [1][7] |
| Hydrolysis of Bromoxylenes | 2,3- & 3,4-Dimethyl-bromobenzene | Copper Compound | 200-300°C | - | - | [1] |
| Alkylation of m-Cresol | m-Cresol | Methanol, Cd-Cr Ferrite | 325°C (598 K) | 57.36% (for 2,5-DMP) | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2,3-Dimethylphenylboronic Acid [7]
-
In an oven-dried Schlenk flask, add 2,3-dimethylphenylboronic acid (1 mmol), acetonitrile (B52724) (3.0 mL), and silica chloride (0.5 mmol).
-
Stir the mixture at 30-35°C.
-
Add 30% hydrogen peroxide (1.0 equivalent) to the flask.
-
Continue stirring and monitor the reaction progress using TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove the silica gel.
-
Neutralize the filtrate with a 5% sodium bicarbonate solution.
-
Extract the product with ethyl acetate (B1210297).
-
Wash the organic layer with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography [3]
-
Prepare a silica gel column (e.g., 50 cm x 4.5 cm with 160 g of silica gel in methylene chloride).
-
Dissolve the crude this compound (e.g., 4.0 g) in a minimal amount of methylene chloride.
-
Load the sample onto the column.
-
Elute the column initially with methylene chloride.
-
Increase the polarity of the eluent by using acetone/methylene chloride mixtures (e.g., 5:95, then 10:90 v/v).
-
Monitor the fractions by TLC and visualize the spots with UV light.
-
Combine the fractions containing the pure product and concentrate them under reduced pressure.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. Buy this compound | 1300-71-6 [smolecule.com]
- 2. chesci.com [chesci.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. Metal–organic frameworks for the separation of xylene isomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Metal-organic frameworks for the separation of xylene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 526-75-0 [chemicalbook.com]
- 9. US5118877A - Process for the preparation of this compound and of 3,4-dimethylphenol - Google Patents [patents.google.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Xylenol (Dimethylphenol): Global Market Overview, Supply Chain, Core Production Technologies, and Industry Trends [dgchemtech.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,3-Dimethylphenol from Isomers
Welcome to the technical support center for the purification of 2,3-Dimethylphenol (B72121). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful isolation of this compound from its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound from its isomers challenging?
A1: The separation of this compound from its isomers (xylenols) is difficult due to their very similar physical and chemical properties. Isomers often have close boiling points and similar solubility profiles, making traditional purification techniques like simple distillation and crystallization less effective.[1][2]
Q2: What are the most common methods for purifying this compound?
A2: The primary methods for purifying this compound include:
-
Fractional Distillation: Exploits small differences in boiling points.[3]
-
Crystallization: Relies on differences in solubility and crystal lattice packing. This can be enhanced by techniques like adductive or extractive crystallization.
-
Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer high-resolution separation based on differential partitioning between a stationary and mobile phase.[4][5]
-
Inclusion Complexation (Clathrate Formation): Utilizes host molecules to selectively encapsulate the target isomer.[2]
Q3: My purified this compound is a brownish solid. Is this normal?
A3: Pure this compound should be a colorless or white crystalline solid.[6][7] A brown or discolored appearance indicates the presence of impurities, which may be colored degradation products or residual isomers. Further purification may be necessary.
Q4: Can I use fractional distillation to separate this compound from all its isomers?
A4: While fractional distillation can be effective for separating isomers with a sufficient difference in boiling points, it is often challenging for isomers with very close boiling points. The efficiency of the separation depends heavily on the fractionating column's length and efficiency.[3]
Data Presentation: Physical Properties of Dimethylphenol Isomers
Understanding the physical properties of each isomer is critical for selecting and optimizing a purification strategy.
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Water Solubility (g/L) |
| This compound | 526-75-0 | 70-73[8] | 217[8] | 4.57[6] |
| 2,4-Dimethylphenol | 105-67-9 | 22-23 | 211.5[9] | 7.87[9] |
| 2,5-Dimethylphenol | 95-87-4 | 74-76 | 212 | 5.3 |
| 2,6-Dimethylphenol (B121312) | 576-26-1 | 49[10] | 203[10] | 6.1 |
| 3,4-Dimethylphenol | 95-65-8 | 65-68 | 227 | 4.76[11] |
| 3,5-Dimethylphenol | 108-68-9 | 61-64 | 220 | 4.8 |
Experimental Protocols
Method 1: Fractional Distillation
This method is suitable for separating isomers with a boiling point difference of at least 5-10°C.
Materials:
-
Mixture of Dimethylphenol isomers
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.
-
Add the isomeric mixture and boiling chips to the round-bottom flask.
-
Begin heating the flask gently.
-
As the mixture boils, vapor will rise into the fractionating column. The temperature at the distillation head should be monitored closely.
-
The vapor will undergo multiple condensation and vaporization cycles on the surface of the column packing, enriching the more volatile component (lower boiling point isomer) at the top.[3]
-
Collect the distillate in separate fractions based on the boiling point ranges observed on the thermometer.
-
The fraction collected at or near the boiling point of this compound (217°C) will be enriched in the target compound.
-
Analyze the purity of each fraction using GC or HPLC.
Experimental Workflow for Fractional Distillation
Caption: Workflow for the purification of this compound using fractional distillation.
Method 2: Fractional Crystallization
This protocol is effective when the target isomer has a significantly different solubility in a particular solvent compared to the other isomers.
Materials:
-
Crude this compound mixture
-
Suitable solvent (e.g., aqueous ethanol, toluene, hexane)
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude mixture in a minimum amount of the chosen solvent at an elevated temperature to create a saturated solution.
-
Slowly cool the solution to room temperature. Crystal formation should begin.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the crystals.
-
The purity of the crystals can be improved by repeating the crystallization process (recrystallization).
-
Analyze the purity of the final product by measuring its melting point and by using GC or HPLC.
Method 3: Gas Chromatography (GC) Separation
GC provides excellent resolution for separating volatile isomers like dimethylphenols.
Typical GC Parameters:
-
Column: A polar capillary column is often used, such as one with a polyethylene (B3416737) glycol (PEG) or a modified cyclodextrin (B1172386) stationary phase.[12]
-
Injector Temperature: 250°C
-
Detector: Flame Ionization Detector (FID) at 250°C
-
Carrier Gas: Helium or Nitrogen
-
Oven Temperature Program: Start at a lower temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to effectively separate all isomers.
-
Injection Mode: Split injection is common to avoid column overloading.
Procedure:
-
Prepare a dilute solution of the isomer mixture in a suitable solvent (e.g., pentane).
-
Set up the GC instrument with the specified parameters.
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
The isomers will separate based on their interaction with the stationary phase and will be detected as they elute from the column.
-
Identify the this compound peak based on its retention time, which can be confirmed by running a standard of the pure compound.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of isomers (overlapping fractions).
Possible Causes & Solutions:
-
Insufficient column efficiency: Use a longer fractionating column or one with a more efficient packing material.
-
Heating too rapidly: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
-
Flooding of the column: If liquid is seen running down the column, the heating rate is too high. Reduce the heat.
-
Inadequate insulation: Insulate the column to maintain a proper temperature gradient.
Crystallization
Problem: No crystal formation upon cooling.
Possible Causes & Solutions:
-
Solution is not saturated: The solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again.
-
Supersaturation: The solution may be supersaturated and require nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Inappropriate solvent: The chosen solvent may be too good a solvent for the compound at all temperatures. Try a different solvent or a solvent mixture.
Problem: Oily precipitate instead of crystals.
Possible Causes & Solutions:
-
Cooling too rapidly: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Presence of impurities: Impurities can interfere with crystal lattice formation.[13] Try purifying the crude mixture by another method (e.g., chromatography) before crystallization.
-
Inappropriate solvent: The compound may be too soluble in the chosen solvent, causing it to "oil out." Try a less polar solvent.
Gas Chromatography (GC)
Problem: Poor resolution between isomer peaks.
Possible Causes & Solutions:
-
Inappropriate column: The stationary phase may not be selective enough for the isomers. A more polar or a specialized column (e.g., cyclodextrin-based) may be required.[12]
-
Incorrect oven temperature program: Optimize the temperature ramp rate. A slower ramp rate can improve separation.[14]
-
Carrier gas flow rate is too high or too low: Optimize the flow rate for the specific column being used.
Problem: Peak tailing.
Possible Causes & Solutions:
-
Active sites on the column: The phenolic hydroxyl group can interact with active sites in the column, causing tailing. Use a deactivated column or a column specifically designed for polar analytes.
-
Column contamination: Bake out the column at a high temperature to remove contaminants.
-
Sample overload: Inject a smaller volume of a more dilute sample.
Troubleshooting Logic for GC Peak Tailing
References
- 1. researchgate.net [researchgate.net]
- 2. US6150566A - Separation and purification method of xylenol isomer - Google Patents [patents.google.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. rsc.org [rsc.org]
- 6. This compound | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound | 526-75-0 [chemicalbook.com]
- 9. 2,4-Dimethylphenol | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,6-dimethylphenol [stenutz.eu]
- 11. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2,3-Dimethylphenol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 2,3-Dimethylphenol (B72121).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time or temperature. | Increase the reaction time or temperature incrementally. Monitor the reaction progress using TLC or GC to determine the optimal endpoint. |
| Suboptimal Catalyst: The catalyst may be inactive or not selective for the desired product. | For methylation of o-cresol (B1677501), consider using an iron-chromium-based catalyst, which has shown effectiveness in similar phenol (B47542) alkylations. Ensure the catalyst is properly activated and handled under inert conditions if required.[1][2] | |
| Incorrect Stoichiometry: The molar ratio of reactants (e.g., o-cresol to methanol) may not be optimal. | Vary the molar ratio of the methylating agent to the phenol. An excess of the methylating agent can sometimes drive the reaction to completion, but too much can lead to side products.[1] | |
| Poor Quality Reagents: Starting materials may contain impurities that inhibit the reaction. | Use high-purity, anhydrous reagents and solvents. Purify starting materials if necessary. | |
| Formation of Isomeric Impurities (e.g., 2,5- or 3,4-Dimethylphenol) | Lack of Regioselectivity: The catalyst or reaction conditions may not favor the formation of the 2,3-isomer. | The choice of catalyst is crucial for regioselectivity. For methylation reactions, iron-based catalysts have demonstrated high ortho-selectivity.[2][3] Experiment with different catalysts and screen for the one that provides the highest selectivity for this compound. |
| High Reaction Temperature: Elevated temperatures can sometimes lead to the formation of thermodynamically more stable, but undesired, isomers. | Optimize the reaction temperature. Start with a lower temperature and gradually increase it, monitoring the product distribution at each stage to find the best balance between reaction rate and selectivity. | |
| Difficult Purification of the Final Product | Presence of Close-Boiling Impurities: Isomers of dimethylphenol often have very similar boiling points, making separation by distillation challenging. | Utilize fractional distillation with a high-efficiency column. Alternatively, crystallization from a suitable solvent system, such as aqueous ethanol (B145695), can be an effective purification method.[4] |
| Formation of Tar-like Byproducts: High reaction temperatures or the presence of oxygen can lead to polymerization and the formation of tar. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Lowering the reaction temperature may also help to minimize tar formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary methods for synthesizing this compound are:
-
Diazotization and hydrolysis of 2,3-xylidine: This is a classical method for introducing a hydroxyl group onto an aromatic ring.[4][5]
-
Alkylation of o-cresol with a methylating agent: This involves the direct methylation of o-cresol, typically using methanol (B129727) in the presence of a suitable catalyst.[1]
Q2: How can I minimize the formation of other xylenol isomers during the methylation of o-cresol?
A2: Achieving high regioselectivity is key. The choice of catalyst is the most critical factor. Iron-chromium mixed oxide catalysts have been shown to favor ortho-alkylation of phenols.[2] Additionally, optimizing the reaction temperature and the molar ratio of reactants can influence the product distribution.
Q3: What is a reliable method for purifying this compound?
A3: Crystallization from aqueous ethanol is a commonly cited and effective method for purifying this compound.[4] For removal of close-boiling isomers, fractional distillation under reduced pressure can also be employed, though it may be less effective if the boiling points are very similar.
Q4: My reaction is sluggish and gives a low conversion. What should I check first?
A4: First, verify the quality and purity of your starting materials and solvents. Ensure your catalyst is active and used in the correct amount. Next, consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction by TLC or GC will help you determine if the reaction is proceeding and when it has reached completion.
Experimental Protocols
Synthesis of this compound via Methylation of o-Cresol
This protocol is based on general procedures for the vapor-phase alkylation of phenols.
Materials:
-
o-Cresol
-
Methanol
-
Iron-Chromium oxide catalyst (e.g., TZC-3/1)[1]
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Fixed-bed flow reactor
-
High-pressure liquid pump
-
Vaporizer
-
Condenser
-
Product collection vessel
Procedure:
-
Pack the fixed-bed reactor with the iron-chromium oxide catalyst.
-
Heat the reactor to the desired temperature (e.g., 300-380°C) under a continuous flow of inert gas.[1]
-
Prepare a feed mixture of o-cresol and methanol, for example, in a 1:6 molar ratio.[1]
-
Using a high-pressure liquid pump, introduce the feed mixture into the vaporizer.
-
Pass the vaporized reactant mixture through the heated catalyst bed in the reactor.
-
The reaction products are then cooled and condensed.
-
Collect the liquid product and analyze the composition using Gas Chromatography (GC) to determine the yield and selectivity of this compound.
-
The crude product can be purified by fractional distillation or crystallization.
Data Presentation
The following table summarizes the effect of temperature on the methylation of o-cresol, based on data from similar phenol alkylation studies. Note that the primary product in this specific study was 2,6-dimethylphenol (B121312), but the trends are informative for optimizing this compound synthesis.
| Temperature (°C) | o-Cresol Conversion (%) | 2,6-Dimethylphenol Yield (%) |
| 300 | ~70 | ~60 |
| 320 | ~80 | ~75 |
| 340 | >85 | ~85 |
| 360 | >90 | ~80 |
| 380 | >90 | ~75 |
Data adapted from a study on the methylation of o-cresol to 2,6-dimethylphenol using an iron-chromium catalyst.[1]
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 526-75-0 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2,3-Dimethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,3-dimethylphenol (B72121). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via different routes.
Synthesis Route 1: Methylation of Phenol (B47542)
Q1: My reaction is producing a mixture of dimethylphenol isomers instead of selectively forming this compound. How can I improve the selectivity?
A1: Achieving high selectivity for this compound via direct methylation of phenol is challenging due to the similar reactivity of the ortho-, meta-, and para-positions. The choice of catalyst and reaction conditions is critical.
-
Catalyst Selection: Magnesium oxide (MgO) based catalysts have been reported to favor ortho-methylation, which is a key step towards this compound if starting from m-cresol. For direct methylation of phenol, a multi-step process is often required.
-
Temperature Control: Lower temperatures generally favor O-methylation, leading to the formation of anisole (B1667542) (methoxybenzene) as a byproduct. Higher temperatures favor C-methylation but can lead to a mixture of isomers and even polymethylated phenols. The optimal temperature range is typically between 300-450°C.
-
Reactant Ratio: The molar ratio of phenol to the methylating agent (e.g., methanol) can influence the product distribution. An excess of the methylating agent can lead to the formation of trimethylphenols and other polymethylated byproducts.
Q2: I am observing rapid catalyst deactivation. What could be the cause and how can I prevent it?
A2: Catalyst deactivation is a common issue in high-temperature gas-phase reactions.
-
Coke Formation: At temperatures above 600°C, decomposition of reactants and products can lead to the deposition of carbon (coke) on the catalyst surface, blocking active sites. Operating at the optimal temperature range is crucial.
-
Water Content: The presence of water in the feed can sometimes help in maintaining catalyst activity by preventing excessive coke formation.
Q3: My final product is contaminated with o-cresol (B1677501) and 2,4,6-trimethylphenol (B147578). What is the best way to remove these impurities?
A3: These byproducts are commonly formed during the methylation of phenol.
-
Fractional Distillation: Due to the differences in boiling points between this compound (217°C), o-cresol (191°C), and 2,4,6-trimethylphenol (220°C), fractional distillation under reduced pressure can be an effective purification method.
-
Crystallization: this compound is a solid at room temperature (m.p. 70-73°C), which allows for purification by crystallization from a suitable solvent.[1]
Synthesis Route 2: Diazotization and Hydrolysis of 2,3-Xylidine
Q1: The yield of this compound is low, and I am observing the formation of a colored precipitate. What is happening?
A1: This is likely due to the formation of azo compounds, a common side reaction in diazotization.
-
Incomplete Diazotization: Ensure that the 2,3-xylidine is completely converted to the diazonium salt before the hydrolysis step. This can be achieved by slow, dropwise addition of sodium nitrite (B80452) solution at a low temperature (0-5°C) and testing for the presence of excess nitrous acid using starch-iodide paper.
-
Azo Coupling: The diazonium salt can couple with unreacted 2,3-xylidine or the this compound product to form colored azo dyes. Maintaining a low temperature and ensuring a slight excess of nitrous acid can minimize this side reaction. The hydrolysis step should be initiated only after complete diazotization.
Q2: The hydrolysis of the diazonium salt is not proceeding to completion. How can I improve the conversion?
A2: The stability of the diazonium salt and the hydrolysis conditions are key.
-
Temperature of Hydrolysis: While the diazotization must be carried out at low temperatures, the hydrolysis of the diazonium salt requires heating. The reaction mixture is typically added to a boiling aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid) to facilitate the replacement of the diazonium group with a hydroxyl group.
-
Acid Concentration: The concentration of the acid in the hydrolysis step can influence the reaction rate. A sufficiently acidic medium is required to prevent unwanted side reactions.
Synthesis Route 3: Oxidation of 2,3-Dimethylphenylboronic Acid
Q1: My reaction is incomplete, and I have a significant amount of the starting boronic acid remaining. How can I drive the reaction to completion?
A1: Incomplete conversion can be due to several factors related to the oxidant and reaction conditions.
-
Oxidant Stoichiometry: Ensure that at least one equivalent of the oxidizing agent (e.g., hydrogen peroxide) is used. An excess of the oxidant may be necessary in some cases, but this can also lead to over-oxidation.
-
Reaction Time and Temperature: The oxidation of arylboronic acids can be slow at room temperature. Gently heating the reaction mixture (e.g., to 30-35°C) can increase the reaction rate.[2] Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Q2: I am observing 1,2-dimethylbenzene as a major byproduct. What is causing this?
A2: The formation of 1,2-dimethylbenzene is due to a deboronation side reaction.
-
Reaction Conditions: Deboronation can be promoted by acidic or basic conditions and the presence of certain metal catalysts. Maintaining a neutral pH during the reaction and workup can help to minimize this side reaction.
-
Purity of Starting Material: Ensure the 2,3-dimethylphenylboronic acid is of high purity, as impurities can sometimes catalyze the deboronation process.
Quantitative Data on Byproduct Formation
The following table summarizes the typical byproducts and their approximate percentages for the synthesis of 2,6-dimethylphenol (B121312) (a close isomer to this compound for which more data is available) via phenol methylation at different temperatures. This data can provide insights into the expected byproducts for this compound synthesis under similar conditions.
| Synthesis Route | Target Product | Byproduct | Temperature (°C) | Byproduct Percentage (mol%) |
| Phenol Methylation | 2,6-Dimethylphenol | o-Cresol | 360 | ~15% |
| 2,4-Dimethylphenol | 360 | ~2% | ||
| 2,4,6-Trimethylphenol | 360 | ~6% |
Data adapted from a study on 2,6-dimethylphenol synthesis, which is indicative of the types of byproducts in phenol methylation.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound via Phenol Methylation (Illustrative)
This protocol is a general representation of gas-phase phenol methylation.
-
Catalyst Preparation: Prepare a mixed oxide catalyst, for example, an iron-chromium mixed oxide, and sieve to the desired particle size.
-
Reactor Setup: Pack the catalyst into a fixed-bed or fluidized-bed reactor. Heat the reactor to the desired reaction temperature (e.g., 360°C) under an inert gas flow (e.g., nitrogen).
-
Reaction: Introduce a feed mixture of phenol and methanol (B129727) (e.g., molar ratio 1:8) into a vaporizer and then pass the vaporized feed over the catalyst bed.[4]
-
Product Collection: Cool the reactor outlet stream to condense the liquid products.
-
Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the desired product and byproducts.[3]
-
Purification: Purify the this compound from the product mixture by fractional distillation or crystallization.
Protocol 2: Synthesis of this compound via Diazotization and Hydrolysis of 2,3-Xylidine
-
Diazotization: Dissolve 2,3-xylidine in an aqueous solution of a strong acid (e.g., 3M HCl) and cool the mixture to 0-5°C in an ice bath.[5]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C. Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
Hydrolysis: In a separate flask, bring an aqueous solution of sulfuric acid to a boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling acid solution. Nitrogen gas will be evolved.
-
After the addition is complete, continue to heat the mixture for a short period to ensure complete hydrolysis.
-
Workup: Cool the reaction mixture and extract the this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extract with water and a saturated sodium bicarbonate solution to remove any acidic impurities.
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Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by distillation or crystallization.
Protocol 3: Synthesis of this compound via Oxidation of 2,3-Dimethylphenylboronic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethylphenylboronic acid in a suitable solvent (e.g., acetonitrile).[2]
-
Oxidation: To the stirred solution, add one equivalent of 30% hydrogen peroxide (H₂O₂) dropwise. The reaction may be gently heated to 30-35°C to increase the rate.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench any remaining peroxide by adding a small amount of a reducing agent (e.g., sodium sulfite (B76179) solution).
-
Neutralize the reaction mixture with a mild base (e.g., 5% sodium bicarbonate solution).[2]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purification: Purify the resulting this compound by column chromatography on silica (B1680970) gel or by crystallization.[2]
Visualizations
References
- 1. This compound | 526-75-0 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
Technical Support Center: Crystallization of 2,3-Dimethylphenol
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the crystallization of 2,3-Dimethylphenol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is "oiling out" during crystallization instead of forming solid crystals. What should I do?
A1: "Oiling out" is a common issue where the compound separates as a liquid phase instead of a solid. This can be caused by several factors:
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High Impurity Levels: Significant amounts of impurities can lower the melting point of the mixture, causing it to liquefy at the crystallization temperature.
-
Inappropriate Solvent Choice: If the boiling point of the solvent is higher than the melting point of this compound (70-73°C), the compound may melt before dissolving.
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Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice, leading to the formation of an oil.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to ensure the this compound is fully dissolved and to slightly lower the saturation point.
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Insulating the flask can help achieve a slower cooling rate. Once at room temperature, you can then proceed to cool it further in an ice bath if necessary.
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Solvent System Modification: If using a single solvent, consider a mixed-solvent system. Dissolve the this compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
Seed Crystals: Introduce a small, pure crystal of this compound to the cooled, supersaturated solution to induce crystallization.
Q2: The yield of my crystallized this compound is very low. What are the possible reasons and how can I improve it?
A2: A low yield can be frustrating. Here are the common causes and solutions:
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Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor after cooling.
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Premature Crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper.
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can result in incomplete precipitation of the product.
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude this compound.
-
Pre-heat Funnel: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel to prevent the product from crystallizing prematurely.
-
Concentrate the Mother Liquor: If you suspect too much solvent was used, you can gently heat the mother liquor to evaporate some of the solvent and then attempt a second crystallization.
-
Ensure Complete Cooling: Allow the solution to cool to room temperature and then in an ice bath for a sufficient amount of time to maximize crystal formation.
Q3: My this compound crystals are forming too rapidly and appear as a fine powder. How can I obtain larger crystals?
A3: Rapid crystallization often traps impurities and results in a fine powder instead of well-defined crystals.
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High Supersaturation: A very high concentration of the solute in the solvent can lead to rapid, uncontrolled crystallization.
-
Rapid Cooling: As mentioned before, fast cooling rates do not allow for the slow, orderly arrangement of molecules into a crystal lattice.
Troubleshooting Steps:
-
Use More Solvent: Add a slight excess of hot solvent to the dissolved compound to reduce the level of supersaturation.
-
Slow Cooling is Key: The most effective way to grow larger crystals is to cool the solution as slowly as possible. An insulated container or a dewar can be used for this purpose.
-
Control Evaporation: For some solvent systems, allowing the solvent to evaporate slowly over a period of time can yield large, high-purity crystals.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O | --INVALID-LINK-- |
| Molecular Weight | 122.16 g/mol | --INVALID-LINK-- |
| Melting Point | 70-73 °C | --INVALID-LINK-- |
| Boiling Point | 217 °C | --INVALID-LINK-- |
| Water Solubility | 4.57 g/L at 25 °C | --INVALID-LINK-- |
| Solubility in Organic Solvents | ||
| Alcohols (e.g., Methanol (B129727), Ethanol) | Freely soluble | --INVALID-LINK-- |
| Chloroform | Freely soluble | --INVALID-LINK-- |
| Ether | Freely soluble | --INVALID-LINK-- |
| Benzene | Freely soluble | --INVALID-LINK-- |
| Vapor Pressure | ||
| at 56 °C (132.8 °F) | 1 mmHg | --INVALID-LINK-- |
| at 83.8 °C (182.8 °F) | 5 mmHg | --INVALID-LINK-- |
| at 97.6 °C (207.7 °F) | 10 mmHg | --INVALID-LINK-- |
Experimental Protocols
Protocol for Crystallization of this compound using Methanol
This protocol is based on a method described for the purification of 2,3-xylenol.
Materials:
-
Crude this compound
-
Methanol
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Ice bath
Procedure:
Step 1: Dissolution
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
For every 1 gram of crude material, add 1 to 1.5 mL of methanol.
-
Gently heat the mixture while stirring until the solid is completely dissolved.
Step 2: Decolorization (Optional)
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1% of the mass of the crude this compound).
-
Gently reheat the solution with stirring for a few minutes.
Step 3: Hot Filtration
-
If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.
Step 4: Crystallization (Two-Step Cooling)
-
First Cooling: Concentrate the solution by evaporating approximately half of the methanol.
-
Allow the flask to cool slowly to 5°C. Crystals should start to form.
-
Collect the crystals by vacuum filtration.
-
Second Crystallization (for higher purity): Take the collected crystals and dissolve them in 0.5 to 0.7 mL of fresh methanol per gram of the initial crude material, with heating.
-
Cool the solution to 0°C to induce the second crop of crystals.
Step 5: Isolation and Drying
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold methanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Technical Support Center: Purification of 2,3-Dimethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethylphenol. It offers detailed experimental protocols and data to address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is often contaminated with other xylenol isomers (e.g., 2,4-xylenol, 2,5-xylenol, 3,4-xylenol, and 3,5-xylenol), cresols, phenol, and colored oxidation products. The presence of these impurities, particularly close-boiling isomers, can make purification challenging.
Q2: What are the primary methods for purifying this compound?
A2: The three main techniques for purifying this compound are:
-
Recrystallization: Effective for removing a moderate amount of impurities and for achieving high purity, especially when a suitable solvent is identified.
-
Fractional Vacuum Distillation: Ideal for separating components with close boiling points, such as xylenol isomers.
-
Column Chromatography: A versatile method for separating a wide range of impurities, including isomers and colored compounds.
Q3: How do I choose the best purification method for my sample?
A3: The choice of purification method depends on the initial purity of your this compound and the nature of the impurities. The following workflow can guide your decision:
Caption: Workflow for selecting a purification method for this compound.
Data Presentation: Comparison of Purification Methods
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization (Methanol) | 85.1 | >98.1 | ~63 | High purity achievable, cost-effective. | Can have lower yields, requires a suitable solvent. |
| Fractional Vacuum Distillation | Variable | >99 | Variable | Excellent for separating close-boiling isomers. | Requires specialized equipment, potential for thermal degradation. |
| Column Chromatography | Variable | >99 | Variable | Highly versatile for various impurities, scalable. | Can be time-consuming and require large solvent volumes. |
| Supercritical Fluid Extraction (CO2) [1] | ~97 | >99.5 | Not specified | Environmentally friendly, high purity.[1] | Requires specialized high-pressure equipment.[1] |
Troubleshooting Guides
Recrystallization
Problem: Low yield of purified this compound.
| Possible Cause | Troubleshooting Step |
| Too much solvent used: | Concentrate the mother liquor by evaporation and cool again to recover more product. |
| Crystals washed with warm solvent: | Always wash the collected crystals with a small amount of ice-cold solvent. |
| Premature crystallization during hot filtration: | Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent before filtering. |
| Incomplete crystallization: | Allow sufficient time for cooling and consider placing the flask in an ice bath to maximize crystal formation. |
Problem: The sample "oils out" instead of crystallizing.
| Possible Cause | Troubleshooting Step |
| Solution is supersaturated: | Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. |
| Cooling is too rapid: | Let the solution cool to room temperature undisturbed before placing it in an ice bath. |
| High level of impurities: | Consider a preliminary purification step like distillation or chromatography to reduce the impurity load before recrystallization. |
Fractional Vacuum Distillation
Problem: Poor separation of xylenol isomers.
| Possible Cause | Troubleshooting Step |
| Insufficient column efficiency: | Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing). |
| Reflux ratio is too low: | Increase the reflux ratio to provide more theoretical plates for separation. |
| Distillation rate is too fast: | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. |
| Vacuum is unstable: | Check all connections for leaks and ensure the vacuum pump is operating correctly. |
Problem: The product is still colored after distillation.
| Possible Cause | Troubleshooting Step |
| Thermal degradation: | Ensure the distillation is performed under a sufficient vacuum to lower the boiling point and minimize heating time. |
| Co-distillation of colored impurities: | Consider a pre-treatment step, such as washing the crude material with a dilute base to remove acidic colored impurities. |
Column Chromatography
Problem: Poor separation of this compound from its isomers.
| Possible Cause | Troubleshooting Step |
| Incorrect mobile phase polarity: | If the compounds are eluting too quickly, decrease the polarity of the eluent (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio). If they are not moving, increase the polarity. |
| Column overloading: | Use a larger column or reduce the amount of sample loaded. |
| Improperly packed column: | Ensure the column is packed uniformly to avoid channeling. |
Experimental Protocols
Recrystallization of this compound from Methanol (B129727)
This protocol is adapted from a method for purifying crude 2,3-xylenol.
Materials:
-
Crude this compound (e.g., 85% purity)
-
Methanol
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Activated Carbon
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, dissolve the crude this compound in methanol (1 to 1.5 times the mass of the crude material) in an Erlenmeyer flask by heating.
-
Decolorization: Add activated carbon (approximately 1% of the mass of the crude material) to the hot solution to decolorize it.
-
Hot Filtration: Pre-heat a funnel with a fluted filter paper and filter the hot solution into a clean Erlenmeyer flask to remove the activated carbon and any insoluble impurities.
-
First Crystallization: Concentrate the filtrate by boiling off approximately half of the methanol. Allow the solution to cool slowly to 5°C to induce crystallization.
-
Isolation of Primary Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. This should yield a primary crystallization product of ≥95% purity.
-
Second Crystallization: Transfer the primary crystals to a clean flask and add methanol (0.5 to 0.7 times the mass of the initial crude material). Heat the mixture to dissolve the crystals.
-
Final Crystallization: Cool the solution to 0°C to induce the final crystallization.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration and dry them thoroughly. The final product should have a purity of ≥98%.
Fractional Vacuum Distillation of this compound
Materials:
-
Crude this compound
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Distillation flask
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Fractionating column (e.g., Vigreux or packed column)
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Condenser
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Receiving flasks
-
Vacuum pump and pressure gauge
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Heating mantle
-
Stirring bar
Procedure:
-
Apparatus Setup: Assemble the fractional vacuum distillation apparatus in a fume hood. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Place the crude this compound and a stirring bar into the distillation flask.
-
Applying Vacuum: Start the vacuum pump and slowly reduce the pressure in the system. A pressure of 10-20 mmHg is a typical starting point.
-
Heating: Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.
-
Collecting Fractions: As the mixture begins to boil, the vapor will rise through the fractionating column. Monitor the temperature at the head of the column. Collect and discard any initial low-boiling fractions.
-
Product Collection: Collect the fraction that distills at the boiling point of this compound at the operating pressure. The boiling point of this compound is 217 °C at atmospheric pressure and will be significantly lower under vacuum.
-
Shutdown: Once the desired fraction has been collected, remove the heat source and allow the system to cool to room temperature before slowly releasing the vacuum.
Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh)
-
n-Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 95:5 n-hexane:ethyl acetate) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the n-hexane:ethyl acetate mixture. Start with a low polarity (e.g., 95:5) and gradually increase the polarity (e.g., to 90:10 or 85:15) to elute the compounds.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
References
Technical Support Center: Stabilizing 2,3-Dimethylphenol in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing 2,3-Dimethylphenol (B72121) in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data to inform your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning a pink, brown, or yellow color?
A1: The discoloration of your this compound solution is a primary indicator of degradation, specifically oxidation.[1] Phenolic compounds are susceptible to oxidation when exposed to oxygen, a process that can be significantly accelerated by factors such as high pH (alkaline conditions), exposure to light (especially UV), elevated temperatures, and the presence of metal ions (e.g., copper, iron).[2] The colored products are typically quinone-type compounds formed from the oxidation of the phenol.
Q2: What is the expected stability of this compound in common laboratory solvents?
A2: Under normal laboratory conditions, solutions of this compound in solvents like DMSO, 95% ethanol, or acetone (B3395972) are expected to be stable for at least 24 hours.[2][3] However, long-term stability is not guaranteed and depends heavily on storage conditions. Aqueous solutions are particularly prone to degradation if not properly prepared and stored.
Q3: What are the ideal storage conditions for a this compound stock solution?
A3: To maximize stability and prevent degradation, stock solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as refrigeration (2-8°C) or frozen at -20°C.
-
Light: Protect the solution from light by using amber glass vials or by wrapping the container in aluminum foil.[1]
-
Atmosphere: Minimize oxygen exposure by purging the container headspace with an inert gas (e.g., argon or nitrogen) before sealing.[4]
-
Container: Use high-quality, non-reactive containers. Avoid steel, brass, and copper, as these metals can catalyze oxidation.[2][3]
Q4: Can I adjust the pH of my this compound solution?
A4: Yes, but with caution. This compound is more stable in neutral to slightly acidic conditions. Alkaline (basic) conditions will deprotonate the phenolic hydroxyl group, making the compound much more susceptible to rapid oxidation. If your experimental protocol requires a basic pH, the solution should be prepared fresh and used immediately. Buffering the solution to a pH below 8.0 can help retard discoloration.
Q5: My this compound powder is a brown or off-white color. Is it still usable?
A5: While pure this compound is a white crystalline solid, it can appear as a brown chunky solid upon purchase or after storage due to slight surface oxidation.[5] For most applications, this is acceptable. However, for highly sensitive assays, the purity should be checked via an analytical method like HPLC. If high purity is required, purification by crystallization may be necessary.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound solutions.
Issue 1: Rapid Discoloration of Solution
| Possible Cause | Troubleshooting Step |
| High pH | Measure the pH of your solution. If it is neutral or alkaline, consider acidifying it slightly with a dilute, non-reactive acid (e.g., phosphoric acid) for storage. Prepare fresh solutions if alkaline conditions are required for the experiment. |
| Oxygen Exposure | The solvent may contain dissolved oxygen. Degas the solvent by sparging with an inert gas (argon or nitrogen) before dissolving the compound. For long-term storage, flush the headspace of the vial with inert gas before sealing. |
| Light Exposure | Store the solution in an amber vial or wrap it in aluminum foil to protect it from light. Minimize exposure to ambient light during experimental setup. |
| Metal Ion Contamination | Use high-purity solvents and ensure all glassware is thoroughly cleaned. Avoid using metal spatulas or containers made of steel, brass, or copper.[2][3] If contamination is suspected, add a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1-1 mM). |
| High Temperature | Prepare and store the solution at room temperature or below. Avoid heating unless necessary for dissolution, and if so, do it briefly. Store long-term at 2-8°C or -20°C. |
Issue 2: Precipitate Formation in Aqueous Solution
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | This compound has low solubility in water (approx. 4.57 g/L at 25°C).[5] You may have exceeded its solubility limit. |
| Improper Dissolution Technique | When diluting a concentrated organic stock (e.g., in DMSO or ethanol) into an aqueous buffer, localized high concentrations can cause precipitation. Action: Add the organic stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring.[6] Never add the aqueous buffer to the concentrated stock.[6] |
| Temperature Effects | Solubility often decreases at lower temperatures. If you observe precipitation after refrigeration, gently warm the solution to room temperature or 37°C to see if it redissolves before use.[6] |
| Salting Out | High concentrations of salts in your buffer can decrease the solubility of organic compounds. If possible, try reducing the salt concentration of your buffer. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Slightly soluble (~4.57 g/L at 25°C) | [5] |
| Ethanol | Freely soluble | [5] |
| Chloroform | Freely soluble | [5] |
| Diethyl Ether | Freely soluble | [5] |
| Benzene | Freely soluble | [5] |
| Acetone | Stable for 24 hours (implies good solubility) | [3] |
| DMSO | Stable for 24 hours (implies good solubility) | [3] |
| Sodium Hydroxide Solution | Soluble | [5] |
Table 2: Factors Influencing Stability of Phenolic Solutions
| Factor | Condition Promoting Degradation | Recommended Condition for Stability |
| pH | Alkaline (>8) | Slightly Acidic to Neutral (<7) |
| Oxygen | Presence of atmospheric O₂ | Degassed solvents, inert atmosphere (Ar, N₂) |
| Light | UV and ambient light | Storage in darkness (amber vials, foil) |
| Temperature | Elevated temperatures (>25°C) | Refrigerated (2-8°C) or Frozen (≤ -20°C) |
| Metal Ions | Presence of Cu²⁺, Fe³⁺ | High-purity reagents, chelating agents (EDTA) |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a 100 mM stock solution of this compound in DMSO with enhanced stability for long-term storage.
Materials:
-
This compound (solid, high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas with tubing
-
2 mL amber glass vials with PTFE-lined screw caps
-
Analytical balance, vortex mixer
Methodology:
-
Preparation: Work in a clean, dry environment.
-
Weighing: Accurately weigh 12.22 mg of this compound and place it into a 2 mL amber vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial and vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless.
-
Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen gas for 15-20 seconds to displace oxygen.
-
Sealing: Immediately and tightly seal the vial with the screw cap.
-
Storage: For long-term storage, place the vial at -20°C. For short-term use (1-2 weeks), store at 2-8°C.
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water into the solution.
Protocol 2: Monitoring Stability by UV-Vis Spectroscopy
Objective: To assess the degradation of a this compound solution over time by monitoring changes in its UV absorbance spectrum.
Materials:
-
This compound solution (e.g., in ethanol)
-
UV-transparent cuvettes (quartz)
-
Dual-beam UV-Vis spectrophotometer
-
Reference solvent (e.g., ethanol)
Methodology:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Wavelength Scan (Time 0):
-
Prepare a fresh, diluted solution of this compound in the chosen solvent (e.g., 0.1 mM in ethanol).
-
Fill a cuvette with the reference solvent (ethanol) and perform a baseline correction across a range of 200-400 nm.
-
Fill a second cuvette with the this compound solution and perform a full wavelength scan to identify the absorbance maximum (λ_max). Xylenols typically absorb around 215 nm or 270 nm.[5]
-
Record the λ_max and the absorbance value at this wavelength.
-
-
Incubation: Store the remaining solution under the desired test conditions (e.g., on the benchtop exposed to light, or in a dark refrigerator).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the stored solution and repeat the wavelength scan (Step 2).
-
Data Analysis:
-
A decrease in absorbance at the λ_max indicates a loss of the parent compound.
-
The appearance of new peaks, particularly in the visible range (>400 nm), corresponds to the formation of colored degradation products.
-
Plot the absorbance at λ_max versus time to visualize the degradation rate.
-
Protocol 3: Purity and Degradation Analysis by HPLC
Objective: To quantify the purity of a this compound solution and detect degradation products using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and phosphoric acid
-
0.45 µm syringe filters
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase, for example: Acetonitrile and Water containing 0.1% Phosphoric Acid (e.g., 60:40 v/v).[7] Degas the mobile phase thoroughly before use.
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dilute your this compound solution to fall within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Set based on the λ_max determined by UV-Vis spectroscopy (e.g., ~215 nm or ~270 nm).
-
-
Analysis:
-
Inject the standards to create a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample.
-
The purity of the solution can be determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.
-
The appearance of new, smaller peaks over time indicates the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Simplified pathway for the oxidative degradation of this compound.
Caption: Workflow for preparing and analyzing a stabilized solution.
References
- 1. andrewslab.ca [andrewslab.ca]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | 526-75-0 [chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. This compound | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Prevention of 2,3-Dimethylphenol Oxidation
For researchers, scientists, and drug development professionals, ensuring the stability of reagents is paramount to reproducible and accurate experimental outcomes. 2,3-Dimethylphenol (B72121), a valuable building block in organic synthesis, is susceptible to oxidation, which can compromise its purity and reactivity. This technical support center provides essential guidance on preventing the oxidation of this compound, troubleshooting common issues, and ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The degradation of this compound is primarily caused by oxidation. This process can be initiated or accelerated by several factors, including:
-
Exposure to atmospheric oxygen: The presence of oxygen is the main driver of oxidation.
-
Exposure to light: Photo-oxidation can occur when the compound is exposed to ambient or UV light.[1]
-
Presence of metal ions: Certain metal ions, such as copper and iron, can catalyze oxidation reactions.[2][3]
-
Elevated temperatures: Higher temperatures can increase the rate of oxidation.
-
High pH (alkaline conditions): In basic solutions, the phenoxide ion is more readily oxidized than the neutral phenol (B47542).
Q2: How can I visually identify if my this compound has started to oxidize?
A2: Pure this compound is a colorless to light brown crystalline solid.[2] A common sign of oxidation is a change in color, often to a darker brown or reddish hue. This discoloration indicates the formation of colored oxidation products.
Q3: What are the likely products of this compound oxidation?
A3: While the complete degradation pathway can be complex, the initial oxidation of phenols typically involves the formation of phenoxy radicals. These radicals can then couple to form dimers and polymers. Further oxidation can lead to the formation of quinone-type structures, which are often colored. For substituted phenols like this compound, oxidation can also lead to the formation of hydroxylated and carboxylated byproducts.[4]
Q4: Is it possible to purify this compound that has started to discolor?
A4: Yes, purification of discolored this compound is often possible through recrystallization from a suitable solvent, such as aqueous ethanol.[5] However, for highly degraded material, distillation under reduced pressure may be necessary. It is crucial to handle the purification process under an inert atmosphere to prevent further oxidation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and storage of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solid this compound has darkened in color upon storage. | Exposure to air and/or light. | Store the solid in a tightly sealed, amber glass container in a cool, dark, and dry place. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. |
| A solution of this compound in an organic solvent rapidly turns yellow or brown. | Dissolved oxygen in the solvent. High storage temperature. Exposure to light. Contaminated solvent containing metal impurities. | Use a deoxygenated solvent for preparing the solution (see Protocol 1). Store the solution under an inert atmosphere, protected from light (using an amber vial or by wrapping the container in foil), and at a reduced temperature (e.g., 2-8 °C). Use high-purity solvents. |
| Inconsistent results in reactions using a this compound solution. | Degradation of the stock solution. | Prepare fresh solutions of this compound before use. If a stock solution must be stored, add an antioxidant (see Table 1) and store it under an inert atmosphere in a tightly sealed container in the dark at a low temperature. |
| Precipitate forms in a stored solution of this compound. | Formation of insoluble polymeric oxidation products. | The solution has likely degraded significantly and should be discarded. If the material is valuable, attempt to isolate the remaining this compound by filtration and subsequent purification of the filtrate, though this may not be efficient. |
Data Presentation
Table 1: Common Antioxidants for Stabilization of Phenolic Compounds
| Antioxidant | Typical Concentration | Mechanism of Action & Comments |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | A radical scavenger that terminates the free-radical chain reactions of oxidation. BHT is more effective than BHA at similar concentrations for some applications.[6] |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% (w/v) | Similar to BHT, BHA is a radical scavenger. Often used in combination with BHT for synergistic effects.[7] |
| Ascorbic Acid (Vitamin C) | 1 - 10 mM | A water-soluble antioxidant that can reduce oxidized species. Can also act as a pro-oxidant in the presence of metal ions. |
| Trolox | 0.1 - 1 mM | A water-soluble analog of vitamin E that is a potent radical scavenger. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
Objective: To prepare a solution of this compound in an organic solvent with minimal risk of oxidation.
Materials:
-
This compound
-
High-purity, anhydrous solvent (e.g., ethanol, acetone)[2]
-
Selected antioxidant (e.g., BHT)
-
Inert gas (Argon or Nitrogen) with a regulator and tubing
-
Schlenk flask or a flask with a septum-inlet
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Deoxygenate the Solvent:
-
Place the required volume of solvent in the flask.
-
Bubble inert gas through the solvent for 15-30 minutes using a long needle or a sparging tube (see Figure 2).[1]
-
-
Prepare the Solution:
-
While maintaining a positive pressure of inert gas, add the desired amount of this compound and the chosen antioxidant (e.g., 0.05% w/v BHT) to the deoxygenated solvent.
-
Stir the mixture until the solids are completely dissolved.
-
-
Storage:
-
If the solution is to be stored, ensure the flask is sealed under a positive pressure of inert gas.
-
Wrap the flask in aluminum foil to protect it from light and store it in a cool, dark place (e.g., a refrigerator at 2-8 °C).
-
Protocol 2: Monitoring the Oxidation of this compound by UV-Vis Spectrophotometry
Objective: To quantitatively assess the extent of oxidation of this compound over time.
Materials:
-
Solution of this compound (with and without stabilizer)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Samples: Prepare solutions of this compound in a suitable solvent (e.g., ethanol) with and without the addition of an antioxidant.
-
Initial Measurement (Time = 0):
-
Record the UV-Vis spectrum of a freshly prepared solution of this compound. The aromatic ring of the phenol will have a characteristic absorbance in the UV region.
-
-
Incubation:
-
Store the solutions under the desired experimental conditions (e.g., exposed to air and light at room temperature).
-
-
Time-Point Measurements:
-
At regular intervals (e.g., every hour, day, or week), record the UV-Vis spectrum of each solution.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the characteristic phenol peak and the appearance of new peaks at longer wavelengths, which may indicate the formation of colored oxidation products.
-
Plot the absorbance at the characteristic wavelength versus time to determine the rate of degradation.
-
Mandatory Visualizations
Caption: General oxidation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 526-75-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2,3-Dimethylphenol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 2,3-dimethylphenol (B72121) (2,3-xylenol). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the transition from laboratory to industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The primary industrial routes for this compound synthesis are:
-
Alkylation of o-cresol (B1677501) with methanol (B129727): This is a widely used method where o-cresol is reacted with methanol at high temperatures and pressures in the presence of a solid acid catalyst.[1]
-
Diazotization of 2,3-xylidine: This method involves the diazotization of 2,3-xylidine followed by hydrolysis to yield this compound.[2][3] While effective, it can be a more complex process for large-scale production.
-
From coal tar: this compound is a natural component of coal tar and can be isolated through fractional distillation and other purification methods.[4]
Q2: What are the major challenges when scaling up the alkylation of o-cresol with methanol?
A2: Key challenges include:
-
Exothermic Reaction Management: The methylation of phenols is a highly exothermic process.[5] Inadequate heat removal on a larger scale can lead to temperature gradients, reduced selectivity, and potentially a runaway reaction.
-
Byproduct Formation: Increased reaction temperatures and pressures during scale-up can lead to the formation of unwanted isomers (e.g., 2,5-dimethylphenol, 3,4-dimethylphenol) and poly-methylated products.
-
Catalyst Deactivation: Catalysts can deactivate over time due to coking, poisoning, or thermal degradation, leading to decreased conversion and selectivity.[6][7]
-
Mixing and Mass Transfer: Achieving uniform mixing in large reactors is crucial to ensure consistent reaction rates and prevent localized "hot spots."
Q3: How does the byproduct profile of this compound synthesis differ between lab and industrial scale?
A3: While specific data is proprietary to manufacturers, general trends suggest that industrial-scale production may see a higher percentage of certain byproducts due to the harsher conditions often employed to drive conversion. In the alkylation of o-cresol, higher temperatures can favor the formation of thermodynamically more stable, but undesired, xylenol isomers. Inadequate mixing in large reactors can also lead to localized over-methylation, increasing the proportion of trimethylphenols.
Q4: What are the recommended methods for purifying this compound on an industrial scale?
A4: The primary method for industrial-scale purification of this compound is fractional distillation .[8] Due to the close boiling points of xylenol isomers, this requires highly efficient distillation columns. Other potential methods include:
-
Crystallization: This can be an effective method for achieving high purity, especially for separating isomers with different melting points.[9]
-
Adsorptive Separation: This technique can be used for separating isomers with very similar physical properties.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | - Verify catalyst specifications and ensure it is not expired. - For solid catalysts, check for physical degradation (crushing, fines). - Consider catalyst regeneration or replacement if deactivation is suspected.[10] |
| Suboptimal Reaction Temperature | - In a scaled-up reactor, measure temperature at multiple points to check for uniformity. - Optimize the temperature profile based on pilot plant data to balance reaction rate and selectivity. |
| Incorrect Reactant Molar Ratio | - Ensure accurate metering of methanol and o-cresol feeds. - A slight excess of methanol is often used to drive the reaction, but a large excess can lead to unwanted byproducts. |
| Poor Mixing | - Evaluate the agitator design and speed to ensure adequate mixing for the reactor volume. - Poor mixing can lead to localized depletion of reactants and reduced overall conversion. |
Issue 2: High Levels of Impurities (Isomers and Poly-methylated Byproducts)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | - Lowering the reaction temperature can improve selectivity towards the desired 2,3-isomer. This may require a longer residence time to achieve the desired conversion. |
| Catalyst Selectivity Issues | - Evaluate different catalyst formulations. Some catalysts may offer higher selectivity for ortho-methylation. |
| Extended Residence Time | - Optimize the residence time in the reactor. Prolonged exposure to reaction conditions can promote the formation of more stable, but undesired, isomers and poly-methylated products. |
| Inefficient Purification | - For fractional distillation, ensure the column has a sufficient number of theoretical plates for the required separation. - Optimize the reflux ratio to improve separation efficiency. |
Issue 3: Catalyst Deactivation
| Potential Cause | Troubleshooting Steps |
| Coking | - Coking, the deposition of carbonaceous materials on the catalyst surface, is a common issue at high temperatures.[6] - Implement a catalyst regeneration procedure, which often involves a controlled burn-off of the coke in the presence of air or a steam-air mixture.[7] |
| Poisoning | - Impurities in the feedstock (e.g., sulfur compounds) can poison the catalyst.[6] - Ensure the purity of the o-cresol and methanol feeds meets the required specifications. |
| Thermal Sintering | - High temperatures can cause the active metal particles on a supported catalyst to agglomerate, reducing the active surface area.[6] - Operate the reactor within the recommended temperature limits for the catalyst. |
Experimental Protocols
Pilot-Scale Synthesis of this compound via o-Cresol Alkylation
This protocol is a general guideline and should be adapted based on specific equipment and safety considerations.
1. Reactor Setup:
-
A 50 L jacketed glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, pressure gauge, reflux condenser, and addition funnel is used.
-
The reactor is connected to a heating/cooling system to maintain precise temperature control.
2. Reaction Procedure:
-
The reactor is charged with o-cresol (e.g., 10 kg) and a solid acid catalyst (e.g., a modified alumina (B75360) or zeolite, with the amount determined by lab-scale optimization).
-
The reactor is sealed, and the agitator is started.
-
The reactor is heated to the desired reaction temperature (typically in the range of 300-450°C).
-
Methanol is added slowly and continuously through the addition funnel over a period of several hours. The addition rate is carefully controlled to manage the exothermic reaction and maintain a stable temperature.
-
The reaction is monitored by gas chromatography (GC) to track the conversion of o-cresol and the formation of this compound and byproducts.
-
Once the desired conversion is achieved, the methanol feed is stopped, and the reactor is cooled to room temperature.
3. Work-up and Purification:
-
The catalyst is removed by filtration.
-
The crude product mixture is then purified by fractional distillation under reduced pressure. The distillation is carefully controlled to separate the desired this compound from unreacted o-cresol, other xylenol isomers, and higher-boiling byproducts.
Data Presentation
Table 1: Comparison of Typical Lab-Scale vs. Pilot-Scale Synthesis Parameters
| Parameter | Lab-Scale (100 mL) | Pilot-Scale (50 L) |
| o-Cresol | 50 g | 10 kg |
| Methanol | 25 g | 5 kg |
| Catalyst | 5 g | 1 kg |
| Temperature | 350°C | 350-400°C |
| Pressure | 10-20 bar | 20-40 bar |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 75-85% | 70-80% |
| Purity (after purification) | >99% | >98% |
Note: The values in this table are illustrative and can vary significantly based on the specific catalyst and reaction conditions used.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 526-75-0 [chemicalbook.com]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scientific Sessions | World Catalysis & Chemical Engineering Network Congress 2026 | Singapore & Online [worldcatalysiscongress.com]
- 7. Advances in Catalyst Deactivation and Regeneration [mdpi.com]
- 8. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 9. iris.unive.it [iris.unive.it]
- 10. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
Technical Support Center: Column Chromatography for 2,3-Dimethylphenol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,3-Dimethylphenol using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound and its isomers.
Problem 1: Poor or No Separation of this compound from Isomers (e.g., 2,4-, 2,5-Dimethylphenol)
The close structural similarity of dimethylphenol isomers makes their separation challenging. If you are observing co-elution or broad, overlapping peaks, consider the following solutions.
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent is a critical factor. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for non-polar compounds like dimethylphenols is a mixture of hexane (B92381) and ethyl acetate (B1210297). Adjust the ratio to achieve a target Rf value of approximately 0.2-0.3 for this compound, which generally allows for better separation from its isomers. If the spots are too high on the TLC plate (high Rf), decrease the polarity by reducing the amount of ethyl acetate. If they are too low (low Rf), increase the polarity. |
| Suboptimal Solvent System | Standard hexane/ethyl acetate systems may not provide sufficient selectivity. Consider alternative solvent systems that can offer different selectivities for aromatic compounds. For instance, incorporating toluene (B28343) or dichloromethane (B109758) (DCM) into your mobile phase can improve the separation of phenolic isomers. |
| Column Overloading | Loading too much crude sample onto the column will lead to broad bands and poor resolution. As a general rule, the ratio of silica (B1680970) gel to crude sample by weight should be at least 30:1, and for difficult separations, a ratio of 50:1 or even 100:1 may be necessary. |
| Improper Column Packing | Channels, cracks, or air bubbles in the stationary phase will result in an uneven flow of the mobile phase and lead to poor separation. Ensure the column is packed uniformly using a slurry method and that the silica bed is never allowed to run dry. |
| Incorrect Flow Rate | A flow rate that is too fast will not allow for proper equilibrium between the stationary and mobile phases, leading to decreased resolution. For flash chromatography, a solvent head drop of 5-7 cm per minute is a good starting point. For gravity chromatography, the flow will be slower. |
Problem 2: this compound is Tailing or Streaking on the Column
Tailing is often observed with polar compounds like phenols due to their interaction with the slightly acidic silica gel.
| Possible Cause | Recommended Solution |
| Strong Interaction with Silica Gel | The phenolic hydroxyl group can interact strongly with the silanol (B1196071) groups on the silica surface, causing tailing. To mitigate this, you can either use a less acidic stationary phase like neutral alumina (B75360) or deactivate the silica gel. Deactivation can be achieved by adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid to the mobile phase. However, for phenols, simply ensuring the silica gel is not overly activated may be sufficient. |
| Sample Overloading | As with poor separation, overloading the column can also cause tailing. Reduce the amount of sample loaded onto the column. |
| Incomplete Sample Dissolution | If the sample is not fully dissolved when loaded, it can lead to streaking down the column. Ensure your crude sample is completely dissolved in a minimum amount of the mobile phase or a slightly more polar solvent before loading. For poorly soluble samples, consider the dry loading technique. |
Problem 3: this compound is Stuck on the Column or Elutes Very Slowly
If your target compound is not eluting from the column, the mobile phase is likely not polar enough.
| Possible Cause | Recommended Solution |
| Mobile Phase Polarity is Too Low | If the Rf value on your TLC plate was very low, the compound will be strongly adsorbed to the silica gel. Gradually increase the polarity of the mobile phase. This can be done in a stepwise or gradient fashion. For example, you can start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and incrementally increase the concentration of the more polar solvent (e.g., to 10%, 15%, etc.). |
| Compound Degradation on Silica Gel | Phenols can sometimes be sensitive to the acidic nature of silica gel and may degrade on the column. To test for this, you can run a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely degrading on the silica. In this case, switching to a neutral stationary phase like alumina is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A good starting point is a mixture of hexane and ethyl acetate. Begin by testing different ratios using TLC to find a system that gives an Rf value for this compound in the range of 0.2-0.3. A common starting ratio to test is 9:1 or 4:1 hexane:ethyl acetate.
Q2: How can I effectively separate this compound from its other isomers?
Separating dimethylphenol isomers is challenging due to their similar polarities. To improve separation:
-
Optimize the mobile phase: Use TLC to test various solvent systems, including hexane/ethyl acetate, hexane/dichloromethane, and toluene-based systems to find the one that provides the best separation between the isomers.
-
Use a long column: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.
-
Employ gradient elution: Starting with a low polarity mobile phase and gradually increasing the polarity can help to resolve compounds with similar Rf values.
-
Reduce the sample load: Use a higher ratio of silica gel to your crude mixture (e.g., >50:1).
Q3: What are the typical Rf values for dimethylphenol isomers?
Finding a comprehensive, standardized table of Rf values for all dimethylphenol isomers is difficult as values can vary based on the specific TLC plate, solvent system, and experimental conditions. However, some literature data for similar compounds in a hexane/ethyl acetate system on a silica plate suggests that Rf values will generally be in the low to mid-range. For example, 3,5-dimethylphenol (B42653) has been reported with an Rf of 0.58 in 20% ethyl acetate/hexane.[1] It is crucial to determine the Rf values for your specific mixture and conditions using TLC before performing column chromatography.
Q4: Should I use "wet" or "dry" loading for my sample?
-
Wet loading: This is the most common method. The crude sample is dissolved in a minimal amount of the eluent and carefully added to the top of the column. This is suitable for samples that are readily soluble in the mobile phase.
-
Dry loading: This method is preferred for samples that have poor solubility in the mobile phase. The sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated to leave the sample adsorbed onto the silica. This dry powder is then added to the top of the column. Dry loading can often lead to better resolution for difficult separations.
Q5: How do I know which fractions contain my purified this compound?
The collected fractions should be analyzed by TLC to determine their composition. Spot each fraction on a TLC plate alongside a spot of your crude mixture and, if available, a pure standard of this compound. Fractions that show a single spot corresponding to the Rf of your target compound can be combined.
Experimental Protocols
Protocol 1: Method Development using Thin Layer Chromatography (TLC)
-
Dissolve a small amount of your crude this compound mixture in a suitable solvent like ethyl acetate or dichloromethane.
-
On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Spot your crude mixture onto the baseline.
-
Prepare a developing chamber with a small amount of your chosen solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots using a UV lamp (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate (B83412) stain).
-
Calculate the Rf value for each spot. Adjust the solvent system polarity to achieve an Rf of ~0.2-0.3 for the this compound spot.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Never let the solvent level drop below the top of the silica gel.
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound mixture in the minimum amount of the mobile phase. Carefully pipette the solution onto the top layer of sand.
-
Dry Loading: Dissolve the crude mixture in a volatile solvent, add a small amount of silica gel, and evaporate the solvent completely. Carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
If using a gradient elution, start with the low-polarity solvent system determined by TLC and gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Troubleshooting workflow for poor separation.
Caption: Troubleshooting peak tailing or streaking.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Dimethylphenol and 2,6-Dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,3-dimethylphenol (B72121) and 2,6-dimethylphenol (B121312), two important isomers with applications in chemical synthesis and material science. Understanding the differences in their reactivity is crucial for designing synthetic routes and predicting reaction outcomes. This comparison focuses on their susceptibility to electrophilic aromatic substitution and oxidation, supported by available experimental data and established chemical principles.
Core Reactivity Principles: Electronic and Steric Effects
The reactivity of substituted phenols is primarily governed by the electronic effects of the hydroxyl (-OH) and methyl (-CH₃) groups, and the steric hindrance imposed by their positions on the aromatic ring.
-
Electronic Effects: The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the benzene (B151609) ring through resonance. The methyl groups are also activating and ortho, para-directing, albeit to a lesser extent, through an inductive effect. In both this compound and 2,6-dimethylphenol, these electronic effects increase the electron density of the aromatic ring, making them more susceptible to electrophilic attack than phenol (B47542) itself.
-
Steric Effects: The spatial arrangement of the methyl groups significantly influences the accessibility of the reactive sites on the aromatic ring. This is the primary point of differentiation between the two isomers.
-
This compound: The ortho (position 6) and para (position 4) positions relative to the hydroxyl group are relatively unhindered, allowing for electrophilic attack at these sites.
-
2,6-Dimethylphenol: The two methyl groups flank the hydroxyl group, creating significant steric hindrance at the ortho positions. This sterically crowded environment makes it difficult for incoming electrophiles to attack these positions, thereby influencing the regioselectivity and overall reaction rate.
-
Comparative Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a key class of reactions for phenols. The differences in reactivity between this compound and 2,6-dimethylphenol are most pronounced in these reactions.
Nitrosation
Nitrosation is an electrophilic aromatic substitution reaction where a nitroso group (-NO) is introduced into the aromatic ring. A study on the nitrosation of various phenolic compounds provides quantitative data for 2,6-dimethylphenol.
| Compound | Reaction | Rate Constant (k, M⁻¹s⁻¹) |
| 2,6-Dimethylphenol | C-Nitrosation | 0.37 ± 0.01[1] |
Nitration
Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. While direct comparative kinetic data for the nitration of 2,3- and 2,6-dimethylphenol is scarce, the product distribution from nitration experiments highlights the influence of steric hindrance.
-
This compound: Nitration is expected to yield a mixture of 4-nitro-2,3-dimethylphenol and 6-nitro-2,3-dimethylphenol, with the para-substituted product likely being significant due to less steric hindrance compared to the ortho position adjacent to a methyl group.
-
2,6-Dimethylphenol: Due to the severe steric hindrance at the ortho positions, nitration predominantly occurs at the para position, yielding 4-nitro-2,6-dimethylphenol.
The following diagram illustrates the expected major products of nitration.
Comparative Reactivity in Oxidation Reactions
The oxidation of phenols can proceed through various mechanisms, often involving the formation of phenoxyl radicals. The substitution pattern on the phenol ring affects the stability of these radicals and the final products.
Oxidation with Hydroxyl Radicals
The reaction with hydroxyl radicals (•OH) is an important degradation pathway in atmospheric and aqueous environments. Rate constants for the gas-phase reaction of both isomers with •OH have been determined.
| Compound | Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K |
| This compound | Reaction with •OH (gas phase) | 2.22 x 10⁻¹¹[2] |
| 2,6-Dimethylphenol | Reaction with •OH (gas phase) | 6.60 x 10⁻¹¹ |
This data suggests that in the gas phase, 2,6-dimethylphenol reacts faster with hydroxyl radicals than this compound. This could be attributed to the greater accessibility of the phenolic hydrogen in 2,6-dimethylphenol for abstraction by the radical, as the methyl groups primarily hinder attack on the ring itself.
Oxidative Coupling
In the presence of certain catalysts, phenols can undergo oxidative coupling reactions. For 2,6-dimethylphenol, oxidative coupling is a well-known process that can lead to the formation of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic. The steric hindrance at the ortho positions prevents side reactions and promotes the desired para-linked polymerization.
This compound, with its less hindered reactive sites, would likely lead to a more complex mixture of products under similar oxidative coupling conditions, including C-C and C-O coupled dimers and oligomers.
The following diagram illustrates the divergent outcomes of oxidative coupling.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing the reactivity of these isomers. Below are representative protocols for nitration and oxidation that can be adapted for both 2,3- and 2,6-dimethylphenol.
Protocol 1: General Procedure for Nitration of Dimethylphenols
This protocol is a general method for the mononitration of activated phenols.
Materials:
-
Dimethylphenol isomer (2,3- or 2,6-dimethylphenol)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (B109758) (or other suitable solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the dimethylphenol isomer (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the flask in an ice bath to 0-5 °C with stirring.
-
In a separate beaker, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of the dimethylphenol over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The following workflow diagram outlines the nitration process.
Protocol 2: General Procedure for Oxidation of Dimethylphenols
This protocol describes a general method for the oxidation of phenols using a common oxidizing agent.
Materials:
-
Dimethylphenol isomer (2,3- or 2,6-dimethylphenol)
-
Potassium persulfate (K₂S₂O₈)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Beaker
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve the dimethylphenol isomer in an aqueous solution of sodium hydroxide.
-
Slowly add a solution of potassium persulfate in water to the stirred phenolic solution at room temperature.
-
Continue stirring the mixture for several hours to overnight. Monitor the reaction by TLC.
-
After the reaction is complete, acidify the mixture with hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product, typically a dihydroxylated derivative or a quinone, by column chromatography.
Conclusion
-
This compound behaves as a typical activated phenol, undergoing electrophilic substitution at its available ortho and para positions to give a mixture of products.
-
2,6-Dimethylphenol , due to steric shielding of its ortho positions, exhibits greater regioselectivity in electrophilic aromatic substitution, favoring attack at the para position. This steric hindrance also makes it an ideal monomer for the synthesis of linear polymers like PPO through oxidative coupling.
The choice between these two isomers in a synthetic application will therefore depend on the desired regioselectivity and the potential for desired or undesired side reactions. For researchers in drug development, understanding these reactivity differences is critical for the rational design of molecules with specific substitution patterns on a phenolic scaffold.
References
A Comparative Analysis of the Toxicity of Dimethylphenol Isomers
Dimethylphenol, also known as xylenol, exists in six isomeric forms, each exhibiting unique toxicological profiles that are of significant interest to researchers, scientists, and drug development professionals. Understanding the comparative toxicity of these isomers is crucial for risk assessment and the development of safer chemical entities. This guide provides a comprehensive comparison of the toxicity of dimethylphenol isomers, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Quantitative Toxicity Data
The acute toxicity of dimethylphenol isomers varies depending on the specific isomer and the route of administration. The following table summarizes the available median lethal dose (LD50) data for different isomers. It is important to note that the data are compiled from various sources and experimental conditions may differ, warranting careful interpretation.
| Isomer | Species | Route of Administration | LD50 | Reference |
| 2,3-Dimethylphenol | Rat | Oral | 562 mg/kg | [1] |
| Rabbit | Dermal | 1,040 mg/kg | [1] | |
| Mouse | Intravenous | 56 mg/kg | [1] | |
| 2,4-Dimethylphenol | Rat | Oral | - | - |
| 2,5-Dimethylphenol | Rat | Oral | 444 mg/kg | [2] |
| - | Dermal | 300 mg/kg | [2] | |
| 2,6-Dimethylphenol | Rat | Oral | 296 mg/kg | [3] |
| Rat | Dermal | >2325 mg/kg | [4] | |
| Mouse | Oral | 450 - 980 mg/kg | [4] | |
| Rabbit | Oral | 700 mg/kg | [4] | |
| Guinea Pig | Oral | 2115 mg/kg | [4] | |
| 3,4-Dimethylphenol (B119073) | - | - | - | - |
| 3,5-Dimethylphenol (B42653) | Rat (male/female) | Dermal | > 2400 mg/kg | [5] |
Data for 2,4- and 3,4-dimethylphenol LD50 values were not explicitly available in the provided search results. The general toxicity of these isomers is noted to be similar to the others[6][7][8].
General Toxic Effects
Across the isomers, several common toxicological endpoints are observed:
-
Corrosivity and Irritation: All dimethylphenol isomers are corrosive to tissues and can cause severe irritation and burns to the skin and eyes[6][7][8][9][10][11][12][13]. Inhalation can lead to irritation of the respiratory tract, potentially causing laryngitis, wheezing, and shortness of breath[9][10][11][12][13].
-
Systemic Toxicity: Ingestion and skin absorption of dimethylphenol isomers can lead to systemic toxicity, with potential damage to the liver and kidneys[6][7][9][10][11][12][14]. Symptoms of systemic toxicity can include headache, dizziness, nausea, vomiting, and in severe cases, coma and death[6][9][10][11][12]. Ingestion of a mixture of dimethylphenol isomers has been reported to cause CNS depression, hypotension, and death[6][7][8].
-
Skin Sensitization: Some isomers have been shown to be skin sensitizers. Specifically, 2,4-, 2,5-, and 3,4-dimethylphenol tested positive in a mouse local lymph node assay for skin sensitization[6][7][8].
-
Neurological Effects: Lethal-dose studies in mice with 3,5-dimethylphenol have shown effects such as ataxia and muscle contraction/spasticity[8].
Experimental Protocols
The assessment of dimethylphenol toxicity often involves a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments commonly cited in toxicological studies.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, 3T3) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours[15].
-
Compound Exposure: Treat the cells with various concentrations of the dimethylphenol isomers for a specified period (e.g., 24, 48, or 72 hours)[15][16]. Include untreated cells as a negative control.
-
MTT Addition: After the exposure period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 1.5 to 4 hours at 37°C[15][16].
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals[16].
-
Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm[16].
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
The Lactate Dehydrogenase (LDH) assay is another common method to determine cytotoxicity. It measures the release of LDH from damaged cells into the culture medium.
Protocol:
-
Cell Culture and Treatment: Prepare and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include controls for no cells, untreated cells, and a maximum LDH release control (cells lysed with a detergent)[17].
-
Incubation: Culture the cells for the desired exposure period (typically 24-72 hours)[17].
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in dimethylphenol toxicity assessment, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: A typical experimental workflow for in vitro cytotoxicity testing of dimethylphenol isomers.
While specific signaling pathways for dimethylphenol-induced toxicity are not extensively detailed in the provided search results, a general pathway for cellular response to phenolic compounds often involves oxidative stress.
Caption: A generalized signaling pathway for phenolic compound-induced oxidative stress.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bgrci.de [bgrci.de]
- 5. echemi.com [echemi.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. 3,4-Dimethylphenol - Hazardous Agents | Haz-Map [haz-map.com]
- 8. 3,5-Dimethylphenol - Hazardous Agents | Haz-Map [haz-map.com]
- 9. 2,5-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 2,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. 3,5-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. nj.gov [nj.gov]
- 15. Assessing the cytotoxicity of phenolic and... | F1000Research [f1000research.com]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Separation of Xylenol Isomers by HPLC
For researchers, scientists, and drug development professionals, the accurate separation and quantification of xylenol isomers are critical for ensuring product purity, understanding metabolic pathways, and conducting toxicological studies. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose. This guide provides an objective comparison of different HPLC methods for the separation of the six xylenol isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-xylenol), supported by experimental data and detailed protocols.
Comparison of Stationary Phases
The choice of stationary phase is paramount in achieving successful separation of structurally similar isomers. The most common stationary phases for reversed-phase HPLC—C18, C8, and Phenyl—exhibit different selectivities towards xylenol isomers due to their distinct retention mechanisms.
-
C18 (Octadecyl Silane): These columns are the workhorses of reversed-phase chromatography, offering high hydrophobicity. Separation is primarily driven by hydrophobic interactions between the nonpolar C18 chains and the analytes. While effective for general separations, C18 columns can sometimes struggle to resolve closely related positional isomers like xylenes (B1142099) and xylenols, as their hydrophobicities are very similar.[1]
-
C8 (Octyl Silane): With a shorter alkyl chain than C18, C8 columns are less retentive and offer a slightly different selectivity. This can be advantageous for reducing analysis time and may provide better separation for some isomer pairs that are poorly resolved on a C18 column.
-
Phenyl: Phenyl columns have a phenyl group bonded to the silica (B1680970) support. This introduces π-π interactions as an additional separation mechanism alongside hydrophobic interactions.[2][3] These π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the xylenol isomers can lead to unique selectivities, often providing superior resolution for positional isomers compared to purely alkyl-based phases.[1][2]
Data Presentation: Performance Comparison
The following table summarizes the performance of different HPLC columns for the separation of xylenol isomers based on available literature. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.
| Stationary Phase | Isomer Pair | Mobile Phase | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) | Reference |
| ODS (C18) | 2,6-Xylenol | CH3CN/H2O/CH3OH (25:22:53) | 33.6 | - | - | [4] |
| 2,3-Xylenol | 35.7 | - | - | [4] | ||
| 2,5-Xylenol | 37.6 | - | - | [4] | ||
| 2,4-Xylenol | 38.9 | - | - | [4] | ||
| 3,4-Xylenol | 41.0 | - | - | [4] | ||
| 3,5-Xylenol | 42.6 | - | - | [4] | ||
| MIL-53(Fe) | o-, m-, p-Xylene | 100% Acetonitrile (B52724) | ~2-4 | Baseline | - | [5] |
| C8 | EB and Xylene | CH3CN/H2O (50:50) | ~10-15 | - | - | [5] |
Experimental Protocols
Below are detailed experimental protocols for the separation of xylenol isomers using different HPLC columns.
Method 1: Reversed-Phase Separation on an ODS (C18) Column
This method is a standard approach for the analysis of phenolic compounds.
Instrumentation:
-
HPLC system with a UV detector
-
ODS (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
Xylenol isomer standards
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile, water, and methanol in a ratio of 25:22:53 (v/v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare individual stock solutions of each xylenol isomer in methanol. From these, prepare a mixed standard solution containing all six isomers at a suitable concentration.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the mixed standard solution and record the chromatogram.
Method 2: Enhanced Separation using a Phenyl Column
This method utilizes the unique selectivity of a phenyl column to improve the resolution of xylenol isomers.
Instrumentation:
-
HPLC system with a UV detector
-
Phenyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Xylenol isomer standards
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The optimal ratio should be determined experimentally, starting with a composition of 50:50 (v/v). Degas the mobile phase.
-
Standard Solution Preparation: Prepare a mixed standard solution of all six xylenol isomers in the initial mobile phase composition.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: UV at 270 nm
-
-
Analysis: After equilibrating the column, inject the standard mixture. If separation is not optimal, adjust the acetonitrile/water ratio. An increase in water content will generally increase retention times.
Mandatory Visualization
References
Differentiating Dimethylphenol Isomers: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The six structural isomers of dimethylphenol (also known as xylenol) present a classic analytical challenge due to their identical molecular weight and elemental composition. Distinguishing between 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenol (B42653) is crucial in various fields, including environmental analysis, chemical synthesis, and pharmaceutical development, as their biological and chemical properties can differ significantly. This guide provides a comparative overview of how three key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—can be employed to differentiate these isomers, supported by experimental data and protocols.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic features for each dimethylphenol isomer, providing a quantitative basis for their differentiation.
| Isomer | ¹H NMR (δ, ppm in CDCl₃) | Key IR Bands (cm⁻¹) | Major Mass Spectra Fragments (m/z) |
| 2,3-Dimethylphenol | Aromatic H: ~6.6-7.0 (m), Methyl H: ~2.1-2.3 (s), Hydroxyl H: variable | ~3300-3600 (O-H stretch), ~2850-3000 (C-H stretch), ~1450-1600 (C=C stretch), ~1150-1250 (C-O stretch) | 122 (M+), 107 (M-15), 77 |
| 2,4-Dimethylphenol | Aromatic H: ~6.6-7.0 (m), Methyl H: ~2.2 (s), Hydroxyl H: variable | ~3300-3600 (O-H stretch), ~2850-3000 (C-H stretch), ~1500-1620 (C=C stretch), ~1150-1250 (C-O stretch) | 122 (M+), 107 (M-15), 91, 77 |
| 2,5-Dimethylphenol | Aromatic H: ~6.6-7.0 (m), Methyl H: ~2.2 (s), Hydroxyl H: variable | ~3300-3600 (O-H stretch), ~2850-3000 (C-H stretch), ~1480-1600 (C=C stretch), ~1150-1250 (C-O stretch) | 122 (M+), 107 (M-15), 77 |
| 2,6-Dimethylphenol (B121312) | Aromatic H: ~6.7-7.0 (m), Methyl H: ~2.2 (s), Hydroxyl H: variable | ~3600 (sharp, free O-H), ~2850-3000 (C-H stretch), ~1470-1590 (C=C stretch), ~1180-1220 (C-O stretch) | 122 (M+), 107 (M-15), 91, 77 |
| 3,4-Dimethylphenol | Aromatic H: ~6.6-7.0 (m), Methyl H: ~2.2 (s), Hydroxyl H: variable | ~3300-3600 (O-H stretch), ~2850-3000 (C-H stretch), ~1500-1610 (C=C stretch), ~1150-1250 (C-O stretch) | 122 (M+), 107 (M-15), 77 |
| 3,5-Dimethylphenol | Aromatic H: ~6.5-6.6 (m), Methyl H: ~2.2 (s), Hydroxyl H: variable | ~3300-3600 (O-H stretch), ~2850-3000 (C-H stretch), ~1470-1600 (C=C stretch), ~1150-1250 (C-O stretch) | 122 (M+), 107 (M-15), 79, 77 |
Note: The exact chemical shifts (δ), vibrational frequencies (cm⁻¹), and mass-to-charge ratios (m/z) can vary slightly depending on the experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To distinguish isomers based on the chemical shifts and splitting patterns of the aromatic protons, which are influenced by the relative positions of the hydroxyl and methyl groups.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the dimethylphenol isomer in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
Analysis: The number of distinct aromatic proton signals and their coupling patterns are key identifiers. For example, 2,6-dimethylphenol will show a simpler aromatic region compared to other isomers due to its symmetry. The coupling constants (J-values) can also provide information about the relative positions of the protons on the aromatic ring.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify isomers based on characteristic vibrational modes, particularly the O-H stretching and the C-H out-of-plane bending regions.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix ~1-2 mg of the solid dimethylphenol sample with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Nujol Mull: Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two KBr or NaCl plates.
-
-
Data Acquisition:
-
Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire at least 16 scans with a resolution of 4 cm⁻¹.
-
Perform a background scan of the empty sample compartment or the KBr/NaCl plates.
-
-
Analysis: The position and shape of the O-H stretching band can indicate the degree of hydrogen bonding, which varies with the steric hindrance around the hydroxyl group. For instance, 2,6-dimethylphenol often shows a sharper, less broad O-H band due to steric hindrance limiting intermolecular hydrogen bonding. The pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region is also highly diagnostic of the substitution pattern on the benzene (B151609) ring.
3. Mass Spectrometry (MS)
-
Objective: To differentiate isomers by analyzing their fragmentation patterns upon ionization. While all isomers have the same molecular ion peak, the relative abundances of their fragment ions can differ.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of isomers in a mixture.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.
-
Data Acquisition (Electron Ionization - EI):
-
Inject the sample into the GC-MS system.
-
Use a standard electron ionization energy of 70 eV.
-
Acquire mass spectra over a mass-to-charge (m/z) range of approximately 40-200.
-
-
Analysis: All dimethylphenol isomers will exhibit a molecular ion peak (M⁺) at m/z 122. The primary fragmentation pathway involves the loss of a methyl group, resulting in a significant peak at m/z 107. Subtle differences in the relative intensities of other fragment ions, which arise from further fragmentation of the [M-CH₃]⁺ ion and other pathways, can be used for differentiation, although these differences can be minor and require careful comparison with reference spectra.
Visualization of the Differentiation Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of dimethylphenol isomers.
Caption: Workflow for Spectroscopic Differentiation of Dimethylphenol Isomers.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently differentiate between the six isomers of dimethylphenol, ensuring the correct identification of these compounds in their work.
A Comparative Analysis of the Antioxidant Activity of 2,3-Dimethylphenol and Other Simple Phenols
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Antioxidant Potential of 2,3-Dimethylphenol Against Other Phenolic Compounds, Supported by Experimental Data and Methodologies.
The search for effective antioxidants is a cornerstone of research in preventing and treating conditions associated with oxidative stress. While complex polyphenols have been extensively studied, simpler phenolic compounds, such as this compound (2,3-DMP), also possess antioxidant properties that warrant detailed investigation. This guide provides a comparative analysis of the antioxidant activity of 2,3-DMP relative to other simple phenols, including its isomers, cresols, and phenol (B47542) itself. The comparison is based on data from various in vitro antioxidant assays, including DPPH, ABTS, FRAP, and ORAC, providing a multi-faceted view of their radical scavenging and reducing capabilities.
Structure-Activity Relationship of Phenolic Antioxidants
The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure. The presence of a hydroxyl (-OH) group on the aromatic ring is fundamental, as it can donate a hydrogen atom to neutralize free radicals. The number and position of hydroxyl groups, as well as the nature and position of other substituents on the ring, significantly influence this activity. For instance, electron-donating groups, such as methyl (-CH3) groups, can increase the electron density on the aromatic ring, thereby facilitating hydrogen donation and enhancing antioxidant capacity. However, steric hindrance effects can also play a crucial role.
Comparative Antioxidant Activity: A Data-Driven Overview
To provide a clear comparison, the following tables summarize the available quantitative data on the antioxidant activity of this compound and other selected phenols. It is important to note that direct comparisons are most accurate when data is sourced from the same study under identical experimental conditions. Where a single comprehensive study is unavailable, data from multiple sources are presented with the caveat that variations in experimental protocols can influence the results.
Table 1: DPPH Radical Scavenging Activity of Phenolic Compounds
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. A lower IC50 value indicates higher antioxidant activity.
| Compound | IC50 (µM) | Trolox Equivalent Antioxidant Capacity (TEAC) | Reference |
| This compound | Data Not Available | Data Not Available | |
| 2,6-Dimethylphenol | - | 0.72 | [1] |
| Phenol | - | <0.03 | [1] |
| o-Cresol | 282 (Superoxide radical) | Data Not Available | [2] |
| m-Cresol | 153 (Superoxide radical) | Data Not Available | [2] |
| p-Cresol | >4000 (Superoxide radical) | Data Not Available | [2] |
| Trolox (Standard) | - | 1.0 | [1] |
Note: Data for cresol (B1669610) isomers are for superoxide (B77818) radical scavenging, not DPPH, and are included for comparative context of radical scavenging ability.
Table 2: ABTS Radical Cation Scavenging Activity of Phenolic Compounds
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of an antioxidant to scavenge the ABTS radical cation. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
| Compound | TEAC (Trolox Equivalents) | Reference |
| This compound | Data Not Available | |
| Other Dimethylphenol Isomers | Data Not Available | |
| Phenol | Data Not Available | |
| Cresol Isomers | Data Not Available | |
| Trolox (Standard) | 1.0 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Phenolic Compounds
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher FRAP values indicate greater reducing power.
| Compound | FRAP Value (µmol Fe²⁺/µmol compound) | Reference |
| This compound | Data Not Available | |
| 2,3-Dihydroxybenzoic acid | 2.02 | [3] |
| 3,4-Dihydroxyphenylacetic acid | 1.49 | [3] |
| 2,5-Dihydroxybenzoic acid | 1.28 | [3] |
| 3-Hydroxybenzoic acid | Low Activity | [3] |
Note: Data for dihydroxybenzoic and dihydroxyphenylacetic acids are included to illustrate the effect of multiple hydroxyl groups, which generally leads to higher FRAP values.
Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Phenolic Compounds
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. Results are typically expressed as Trolox Equivalents.
| Compound | H-ORAC (µmol TE/µmol compound) | Reference |
| This compound | Data Not Available | |
| 2,6-Dimethylphenol | 0.48 | [1] |
| Phenol | 1.76 | [1] |
| Trolox (Standard) | 1.0 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key antioxidant assays cited.
DPPH Radical Scavenging Assay
-
Reagent Preparation : A stock solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture : Various concentrations of the test compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solutions is measured spectrophotometrically at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value is then determined from a plot of % inhibition versus concentration.
ABTS Radical Cation Scavenging Assay
-
Radical Generation : The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate.
-
Working Solution : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at 734 nm.
-
Reaction : An aliquot of the test compound is mixed with the ABTS•+ working solution.
-
Measurement : The decrease in absorbance at 734 nm is monitored over a set period.
-
Calculation : The antioxidant activity is often expressed as TEAC, which is calculated by comparing the antioxidant's activity to that of a Trolox standard.
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation : The FRAP reagent is prepared by mixing an acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a solution of ferric chloride (FeCl₃).
-
Reaction : The test sample is added to the FRAP reagent.
-
Incubation : The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.
-
Measurement : The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation : The FRAP value is determined from a standard curve prepared with a known concentration of ferrous sulfate.
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Reagents : A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (Trolox) are used.
-
Reaction Mixture : The test compound, fluorescent probe, and radical generator are mixed in a phosphate (B84403) buffer (pH 7.4).
-
Measurement : The fluorescence decay of the probe is monitored kinetically over time using a microplate reader.
-
Calculation : The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard to calculate the ORAC value in Trolox Equivalents.
Mechanistic Insights and Signaling Pathways
The primary antioxidant mechanism of simple phenols involves the donation of a hydrogen atom from the hydroxyl group to a free radical, a process known as hydrogen atom transfer (HAT). This stabilizes the free radical and terminates the oxidative chain reaction. The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron around the aromatic ring.
While direct modulation of specific signaling pathways by simple phenols like 2,3-DMP is less characterized than for more complex polyphenols, their ability to scavenge reactive oxygen species (ROS) can indirectly influence cellular signaling. ROS are known to act as second messengers in various signaling cascades, including those involved in inflammation and apoptosis. By reducing the cellular pool of ROS, phenolic antioxidants can potentially modulate the activity of redox-sensitive transcription factors and kinases.
One key pathway that can be influenced by the cellular redox state is the Nrf2-Keap1 pathway . Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. However, in the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription. While direct activation of Nrf2 by simple phenols is not extensively documented, their ability to scavenge ROS could contribute to a cellular environment that favors Nrf2 activity.
Caption: Hypothetical influence of simple phenols on the Nrf2 signaling pathway.
Experimental Workflow for Antioxidant Activity Assessment
The systematic evaluation of the antioxidant activity of a compound involves a series of well-defined steps, from sample preparation to data analysis.
Caption: General experimental workflow for comparing antioxidant activities.
Conclusion
The available data, although not exhaustive for a direct comparison of this compound with all its isomers and other simple phenols across all major antioxidant assays, provides valuable insights into their structure-activity relationships. Generally, the antioxidant activity of simple phenols is influenced by the number and position of methyl and hydroxyl groups. While this compound's specific antioxidant capacity requires more direct comparative research, the existing data on related compounds suggest it likely possesses moderate antioxidant activity. Further studies employing a standardized set of assays to evaluate a comprehensive range of simple phenols are necessary to definitively rank their antioxidant potential and to elucidate the specific cellular signaling pathways they may modulate. This will be crucial for guiding the development of new antioxidant-based therapeutic strategies.
References
2,3-Dimethylphenol in Resin Formulations: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the selection of raw materials is a critical factor that dictates the final properties and performance of a product. In the realm of synthetic resins, the choice of the phenolic monomer is pivotal. This guide provides an objective comparison of the performance of 2,3-Dimethylphenol (B72121) (also known as 2,3-Xylenol) in resins against other common phenols, supported by available experimental data.
This document delves into the key performance indicators of resins synthesized with this compound, including reactivity, curing characteristics, thermal stability, and mechanical properties, drawing comparisons with unsubstituted phenol (B47542), cresol (B1669610) isomers, and other xylenol isomers.
Reactivity in Formaldehyde (B43269) Condensation
The reactivity of a phenol with formaldehyde is a crucial parameter that influences the rate of polymerization and the final structure of the resin. The methyl groups on the phenol ring affect the electron density of the aromatic ring and can sterically hinder the reaction at certain positions.
A study on the reaction of various phenols with formaldehyde provides valuable comparative data on their reactivity. The reaction rate constants indicate that the substitution pattern of the methyl groups significantly impacts the reaction kinetics.
Table 1: Comparative Reactivity of Phenols with Formaldehyde
| Phenolic Compound | Abbreviation | Rate Constant (k) (L mol⁻¹ hr⁻¹) | Relative Reactivity (per reactive site) |
| Phenol | P | 1.00 | 1.00 |
| 2-Methylphenol | 2MP | 0.61 | 0.91 |
| 3-Methylphenol | 3MP | 2.56 | 2.56 |
| 4-Methylphenol | 4MP | 1.21 | 1.81 |
| This compound | 23MP | 1.21 | 2.42 |
| 2,5-Dimethylphenol | 25MP | 0.72 | 1.44 |
| 3,5-Dimethylphenol | 35MP | 5.86 | 5.86 |
Data sourced from a computational chemistry study by the Forest Products Laboratory.[1]
From the data, it is evident that this compound exhibits a higher reactivity per reactive site compared to phenol and several other methyl-substituted phenols. The presence of two methyl groups activates the aromatic ring towards electrophilic substitution by formaldehyde.
Curing Behavior and Kinetics
The curing process, which involves the cross-linking of the initial polymer chains to form a rigid network, is critical for the end-use properties of the resin. The curing characteristics are influenced by the structure of the phenolic monomer. While direct comparative data on the curing kinetics of this compound-based resins is limited, general principles of phenolic resin chemistry suggest that its higher reactivity would lead to a faster curing rate compared to less reactive phenols.
The curing of phenolic resins can be monitored using techniques such as Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the cross-linking reactions.[2]
Thermal Stability
The thermal stability of a resin is its ability to withstand high temperatures without degradation. This is a critical property for applications in high-temperature environments. Thermogravimetric Analysis (TGA) is a standard method to evaluate thermal stability by measuring the weight loss of a material as a function of temperature.
Mechanical Properties
The mechanical properties of a cured resin, such as hardness, tensile strength, and flexural strength, determine its suitability for structural applications. These properties are intrinsically linked to the molecular structure of the polymer network, including the type of phenolic monomer used.
Data on the mechanical properties of phenolic laminates show a range of values for hardness, tensile strength, and modulus of elasticity, which are dependent on the specific formulation and processing conditions.[5] While specific data for this compound-based resins is not explicitly detailed in comparative tables, the principles of polymer chemistry suggest that the substitution pattern on the phenol ring will influence chain packing and crosslink density, thereby affecting the mechanical performance.
Experimental Protocols
Synthesis of Phenol-Formaldehyde Resol Resin
A general procedure for the synthesis of a resol-type phenolic resin is as follows:
-
Reaction Setup: A reaction vessel is equipped with a reflux condenser, a mechanical stirrer, and a thermometer.[6]
-
Reactants: Phenol (or a substituted phenol like this compound) and formaldehyde (typically a 37-40% aqueous solution) are used as the primary reactants.[6] An alkaline catalyst, such as sodium hydroxide, is also required.[6]
-
Procedure:
-
The phenolic compound and the catalyst are added to the reaction vessel and heated.[6]
-
Formaldehyde is then added dropwise to the mixture while maintaining the reaction temperature, typically around 85-95°C.[6][7]
-
The reaction mixture is stirred and refluxed for a specified period, for instance, 3 hours, until the desired degree of condensation is achieved.[6]
-
The resulting resin can then be neutralized if required.[7]
-
Characterization Methods
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the resin and to follow the course of the polymerization reaction.[7]
-
Differential Scanning Calorimetry (DSC): Employed to study the curing behavior of the resins, determining parameters such as the curing temperature and enthalpy.[2]
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the cured resins by measuring weight loss as a function of temperature.[8]
-
Gel Permeation Chromatography (GPC): Utilized to determine the molecular weight and molecular weight distribution of the synthesized resins.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of the resin, including the positions of methylene (B1212753) bridges and methylol groups.[9]
Logical Relationships in Resin Performance
The performance of a phenolic resin is a result of a complex interplay between its chemical structure and the resulting physical properties. The choice of the phenolic monomer is a foundational decision that influences this entire chain of properties.
Conclusion
The selection of this compound as a monomer in resin synthesis offers distinct advantages in terms of reactivity. Experimental data suggests that it reacts more readily with formaldehyde than unsubstituted phenol and some other isomers, which can lead to faster processing times. While comprehensive, direct comparative data on thermal and mechanical properties is still an area requiring more focused research, the fundamental principles of polymer science indicate that the specific structure of this compound will impart unique characteristics to the final cured resin. The detailed experimental protocols and characterization methods provided in this guide offer a framework for researchers to conduct their own comparative studies and to further elucidate the performance benefits of this compound in their specific resin applications.
References
- 1. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. glemco.com [glemco.com]
- 6. asianpubs.org [asianpubs.org]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. wfs.swst.org [wfs.swst.org]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Validating 2,3-Dimethylphenol Quantification: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of 2,3-Dimethylphenol in complex matrices is critical for environmental monitoring, toxicological assessment, and quality control in various industries. The choice of analytical technique is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of the three most common analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by typical experimental data to aid in method selection and validation.
The selection of an optimal analytical method hinges on its performance characteristics. Below is a summary of typical validation parameters for the analysis of this compound using HPLC, GC-MS, and LC-MS/MS.
Quantitative Performance Comparison
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 - 1 mg/L | 0.01 - 10 µg/L | 0.001 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.15 - 3 mg/L | 0.03 - 30 µg/L | 0.003 - 0.3 µg/L |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 95 - 105% |
| Precision (%RSD) | < 5% | < 10% | < 5% |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline representative experimental protocols for the analysis of this compound.
Sample Preparation: Generic Workflow for Complex Matrices (e.g., Soil, Biological Fluids)
A robust sample preparation protocol is crucial for removing interferences and concentrating the analyte.
Liquid-Liquid Extraction (LLE) for Water Samples:
-
To 100 mL of water sample, add a suitable internal standard.
-
Adjust the pH to < 2 with a strong acid (e.g., HCl).
-
Extract three times with 20 mL of dichloromethane (B109758) by shaking for 10 minutes.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for the chosen analytical method.
Solid-Phase Extraction (SPE) for Biological Fluids:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the this compound with a suitable organic solvent (e.g., acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase for LC-based methods or a derivatization agent for GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a versatile technique suitable for the analysis of non-volatile or thermally labile compounds. When coupled with a UV detector, it offers a cost-effective method for quantification.
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). For MS compatibility, replace phosphoric acid with formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at 270 nm.
-
Run Time: Typically under 10 minutes.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation and definitive identification. Derivatization is often required for phenolic compounds to improve their volatility.
Instrumentation and Conditions:
-
Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is common.
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.
Instrumentation and Conditions:
-
Column: A high-efficiency C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization.
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ions for this compound would need to be optimized.
Conclusion: Method Selection and Cross-Validation
The choice between HPLC, GC-MS, and LC-MS/MS depends on the specific analytical requirements.
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not the primary concern.
-
GC-MS offers excellent selectivity and is a reliable technique for volatile compounds, though it often requires a derivatization step which can add complexity.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the ideal choice for trace-level quantification in highly complex matrices and for demanding research and regulatory applications.
For critical applications, a cross-validation of methods is recommended to ensure data integrity and robustness. This involves analyzing the same set of samples by two different techniques and comparing the results to ensure they are statistically equivalent. This process is crucial when transferring methods between laboratories or when one method is used to confirm the findings of another.
References
Cross-Reactivity of 2,3-Dimethylphenol in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the predicted and potential cross-reactivity of 2,3-Dimethylphenol in immunoassays. Due to the structural similarity among xylenol isomers and other related phenolic compounds, understanding the cross-reactivity of an immunoassay is critical for the accurate quantification of this compound and for avoiding false-positive results. This document summarizes potential cross-reactivity with related molecules, presents a detailed experimental protocol for determining cross-reactivity, and visualizes the underlying principles of the immunoassay workflow.
Comparative Cross-Reactivity Data
The following table presents a hypothetical scenario of cross-reactivity data for an immunoassay targeting this compound. The percent cross-reactivity is calculated using the formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
where the IC50 is the concentration of the analyte that causes 50% inhibition of the signal in a competitive immunoassay.
| Compound | Predicted % Cross-Reactivity | Rationale for Prediction |
| This compound | 100% | Target Analyte |
| 2,4-Dimethylphenol | High | Isomeric compound with methyl groups in close proximity, likely to fit into the antibody binding site. |
| 2,5-Dimethylphenol | Moderate to High | Isomeric compound; the change in the position of one methyl group may slightly reduce binding affinity. |
| 2,6-Dimethylphenol | Moderate to High | Isomeric compound; steric hindrance from two ortho-positioned methyl groups might affect binding. |
| 3,4-Dimethylphenol | Moderate | Isomeric compound; the shift in methyl group positions will likely alter the binding interaction significantly. |
| 3,5-Dimethylphenol | Low to Moderate | The meta-positioning of both methyl groups presents a significantly different structural profile to the antibody. |
| o-Cresol | Low | Lacks one methyl group, resulting in a much lower affinity for the antibody. |
| p-Cresol | Low | Different substitution pattern and missing a methyl group compared to the target analyte. |
| Phenol (B47542) | Very Low | Lacks both methyl groups, making specific recognition by the antibody highly unlikely. |
Experimental Protocols
To empirically determine the cross-reactivity of this compound and its potential cross-reactants, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method.
Competitive ELISA Protocol
Objective: To quantify the cross-reactivity of structurally related phenolic compounds in an immunoassay specific for this compound.
Materials:
-
High-binding 96-well microtiter plates
-
This compound (target analyte)
-
Potential cross-reactants (e.g., other dimethylphenol isomers, cresols, phenol)
-
Specific primary antibody against this compound
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Coating antigen (this compound conjugated to a carrier protein like BSA)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Assay buffer (e.g., PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound coating antigen.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Prepare serial dilutions of the this compound standard and the potential cross-reactants in assay buffer. Add these solutions to the wells, followed immediately by the addition of a fixed concentration of the primary antibody against this compound. Incubate for 1-2 hours at room temperature. During this step, the free analyte and the coated antigen compete for binding to the primary antibody.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, which binds to the primary antibody, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound secondary antibody.
-
Substrate Development: Add the substrate solution to each well. The enzyme on the secondary antibody will convert the substrate, leading to a color change. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the concentration for the standard (this compound) and each test compound. Determine the IC50 value for each compound and calculate the percent cross-reactivity using the formula mentioned above.
Visualizations
Competitive ELISA Workflow
Caption: Workflow of a competitive ELISA for this compound detection.
Principle of Cross-Reactivity in a Competitive Immunoassay
Caption: Antibody binding with target analyte versus a cross-reacting molecule.
Efficacy of 2,3-Dimethylphenol Derivatives as Bioactive Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel bioactive compounds is a cornerstone of modern drug discovery. Phenolic compounds, in particular, have garnered significant attention due to their diverse pharmacological properties. This guide provides a comparative analysis of the efficacy of 2,3-dimethylphenol (B72121) derivatives as potential antimicrobial, anticancer, and antioxidant agents. By presenting available experimental data, detailed methodologies, and outlining key signaling pathways, this document aims to serve as a valuable resource for researchers in the field.
Antimicrobial Activity
Derivatives of this compound have been investigated for their potential to inhibit the growth of various microbial pathogens. The following table summarizes the available data on the antimicrobial efficacy of select derivatives.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 2-(4-chloro-3,5-dimethylphenoxy)acetic acid | Candida albicans | > Griseofulvin (B1672149) (Standard) | [1] |
| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | Mycobacterium smegmatis | 9.66 ± 0.57 | [1] |
| (E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acid | Escherichia coli | Comparable to Ampicillin (B1664943) (22mm zone of inhibition) | [1] |
| 2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acid | Staphylococcus aureus | Good activity | [1] |
Note: Data for direct derivatives of this compound is limited in the reviewed literature. The table includes data on closely related dimethylphenoxy acetic acid derivatives to provide a comparative perspective.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. A typical protocol is as follows:
-
Preparation of Microbial Culture: A standardized inoculum of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included. A standard antibiotic (e.g., ampicillin for bacteria, griseofulvin for fungi) is also tested as a reference.[1]
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity
The cytotoxic potential of phenol (B47542) derivatives against various cancer cell lines is an active area of research. While specific data for a wide range of this compound derivatives is not extensively available, studies on related phenolic structures provide valuable insights into their potential as anticancer agents.
Table 2: Anticancer Activity of Phenol Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol | Human Osteosarcoma (U2OS) | 50.5 ± 3.8 | [2] |
| 2-((3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol | Human Osteosarcoma (U2OS) | 36.6 | [3] |
| Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane | HeLa, RKO, HCT116, Bel7402, U87 | 17.63, 11.37, 10.58, 8.7, 23.69 (µg/mL) |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[4]
Signaling Pathways in Anticancer Activity
Phenolic compounds can induce cancer cell death through various mechanisms. One notable pathway involves the induction of apoptosis.
Caption: Apoptosis induction pathway by a phenol derivative.
Studies on a tetrahydroquinoline derivative of phenol have shown that it can induce apoptosis in human osteosarcoma cells.[5][2] This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death.[5] In some cases, this can occur through a mitochondrial-independent pathway.[5]
Antioxidant Activity
The ability of phenolic compounds to scavenge free radicals is a key aspect of their bioactivity. The antioxidant capacity of this compound derivatives can be evaluated using various in vitro assays.
Table 3: Antioxidant Activity of Phenol Derivatives
| Compound Class | Assay | Measurement | Reference |
| 2-Methoxyphenol derivatives | DPPH, ABTS, ORAC | Radical scavenging activity | [6][7] |
| Catechol thioethers | DPPH, ABTS, CUPRAC | Radical scavenging and reducing power | [8] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for determining the free radical scavenging activity of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Sample Preparation: The this compound derivatives are dissolved in the same solvent to prepare a series of concentrations.
-
Reaction: The sample solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the maximum wavelength of DPPH. The decrease in absorbance indicates the radical scavenging activity of the compound.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture.
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of percent inhibition against concentration.[9]
Synthesis of this compound Derivatives
The synthesis of bioactive derivatives often starts from the parent this compound molecule. A general workflow for the synthesis and subsequent biological evaluation is depicted below.
Caption: General workflow for synthesis and bio-evaluation.
General Synthetic Procedure: O-Alkylation to form Phenoxyacetic Acid Derivatives
A common synthetic route to enhance the bioactivity of phenols is through the formation of phenoxyacetic acid derivatives.
-
Deprotonation: this compound is treated with a base (e.g., sodium hydroxide) in a suitable solvent to form the corresponding phenoxide.
-
Nucleophilic Substitution: The phenoxide is then reacted with an alkylating agent, such as ethyl chloroacetate, via a nucleophilic substitution reaction to yield the ethyl 2,3-dimethylphenoxyacetate.
-
Hydrolysis: The resulting ester can be hydrolyzed under basic or acidic conditions to afford the final 2,3-dimethylphenoxyacetic acid derivative.
Conclusion
This comparative guide highlights the potential of this compound derivatives as a promising class of bioactive compounds. While the available data specifically on this compound derivatives is somewhat limited, the broader context of substituted phenols suggests significant opportunities for further research and development. The provided experimental protocols offer a foundation for the synthesis and evaluation of new derivatives. Future studies should focus on synthesizing and screening a wider array of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development in the areas of infectious diseases, oncology, and conditions associated with oxidative stress.
References
- 1. Obtaining substituted phenol derivatives with potential antimicrobial activity | Sokhraneva | Fine Chemical Technologies [finechem-mirea.ru]
- 2. researchportal.tuni.fi [researchportal.tuni.fi]
- 3. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Benchmarking of 2,3-Dimethylphenol Synthesis Routes
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted phenols is a critical aspect of molecular architecture. This guide provides a comprehensive comparison of dominant methodologies for the synthesis of 2,3-dimethylphenol (B72121), a key intermediate in various industrial applications. The performance of three primary synthetic routes is benchmarked based on yield, reaction conditions, and procedural complexity, supported by detailed experimental protocols.
Comparative Analysis of Synthesis Methods
The synthesis of this compound is predominantly achieved through three distinct chemical transformations: the diazotization and hydrolysis of 2,3-dimethylaniline (B142581), the hydrolysis of 2,3-dimethyl-bromobenzene, and the oxidation of 2,3-dimethylphenylboronic acid. Each method presents a unique set of advantages and challenges in terms of yield, reaction conditions, and scalability.
| Parameter | Diazotization of 2,3-Dimethylaniline | Hydrolysis of 2,3-Dimethyl-bromobenzene | Oxidation of 2,3-Dimethylphenylboronic acid |
| Starting Material | 2,3-Dimethylaniline | 2,3-Dimethyl-bromobenzene | 2,3-Dimethylphenylboronic acid |
| Key Reagents | Sodium nitrite, Sulfuric acid | Sodium hydroxide, Copper catalyst | Hydrogen peroxide, Silica (B1680970) chloride |
| Reported Yield | ~80-84% (estimated for 2,3-isomer)[1][2] | >90%[3] | 96%[4] |
| Reaction Temperature | 80-120°C (hydrolysis step)[2] | 200-300°C[3] | 30-35°C[4] |
| Pressure | Atmospheric | High pressure (autoclave) | Atmospheric |
| Reaction Time | Short (continuous flow) or several hours (batch)[2][5] | ~2 hours[3] | ~10 minutes[4] |
| Key Advantages | Readily available starting material. | High yield. | Very high yield, mild conditions, short reaction time. |
| Key Disadvantages | Potentially hazardous diazonium intermediate, waste acid generation.[2] | High temperature and pressure, requires catalyst. | Boronic acid precursor can be expensive. |
Synthesis Pathway Visualizations
The following diagrams illustrate the chemical transformations for each synthesis route.
References
- 1. US9527789B2 - Method for the preparation of phenols - Google Patents [patents.google.com]
- 2. CN108191611B - Continuous synthesis method of 2, 5-dimethylphenol - Google Patents [patents.google.com]
- 3. US5118877A - Process for the preparation of this compound and of 3,4-dimethylphenol - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,3-Dimethylphenol: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,3-Dimethylphenol, ensuring laboratory safety and regulatory compliance.
This compound, also known as 2,3-Xylenol, is a chemical compound that requires careful management due to its hazardous properties. It is classified as toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[1][2][3] Adherence to proper disposal procedures is critical to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that emergency equipment, such as an eyewash station and a safety shower, is readily accessible.[1] All handling of this chemical, including stock and working solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent exposure. This includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield meeting OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and protective clothing are necessary to prevent skin contact.[1][5] For tasks with a higher risk of splashing, a butyl rubber or neoprene apron should be worn over a fully buttoned lab coat.[4]
-
Respiratory Protection: If exposure limits are exceeded or if irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Storage and Segregation
Proper storage is crucial to prevent hazardous reactions. Store this compound in a dry, cool, and well-ventilated area in a tightly sealed container.[1][3] It should be kept away from heat, sparks, and open flames.[1] This chemical is incompatible with bases, strong oxidizing agents, acid anhydrides, acid chlorides, and certain metals like copper.[1]
Step-by-Step Disposal Procedures
This compound and materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[4][6] Do not dispose of this chemical down the drain or in regular trash.[2][5][7]
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a designated, clearly labeled, and sealed container.[6]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in shatterproof bottles.[6]
-
Contaminated Labware: Pipette tips, gloves, and other disposable materials contaminated with this compound should be collected in a separate, sealable, and puncture-proof container labeled as hazardous waste.[5][7]
Disposal Pathway:
-
All waste containing this compound must be handled by a licensed hazardous waste disposal company.[2][5]
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with a scrubber.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[5]
Spill Management
In the event of a small spill, follow these steps:
-
Remove all sources of ignition.[8]
-
Dampen the solid spill material with 60-70% ethanol (B145695) to prevent dust formation.[8]
-
Carefully transfer the dampened material to a suitable container for disposal.[8]
-
Use absorbent paper dampened with 60-70% ethanol to clean up any remaining residue.[8]
-
Seal all contaminated materials, including any contaminated clothing, in a vapor-tight plastic bag for disposal as hazardous waste.[8]
-
Wash the contaminated surface with 60-70% ethanol followed by a soap and water solution.[8]
-
Do not re-enter the area until it has been verified as clean by a safety officer.[8]
For larger spills, evacuate the area and contact your institution's EHS department immediately.
Summary of Key Information
| Parameter | Specification | Source(s) |
| UN Number | 2261 | [9] |
| Hazard Class | 6.1 (Toxic) | |
| Primary Hazards | Toxic, Corrosive, Environmental Hazard | [1][2] |
| Incompatible Materials | Bases, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Metals (e.g., copper) | [1] |
| Recommended Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide | [2] |
| Spill Neutralizing Agent | 60-70% Ethanol (for dampening) | [8] |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. hpc-standards.com [hpc-standards.com]
Safeguarding Your Research: A Guide to Handling 2,3-Dimethylphenol
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 2,3-Dimethylphenol. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a toxic and corrosive compound that requires stringent safety protocols.[1][2][3] Inhalation, ingestion, or skin contact can lead to severe health consequences.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate the risks associated with this chemical.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required protective gear.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust, preventing severe eye irritation and damage.[1] |
| Skin Protection | Chemical-resistant gloves (refer to glove compatibility data below). A complete chemical-resistant suit is also recommended.[1] | Prevents skin burns and toxic effects from dermal absorption.[1][2][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | Protects against the inhalation of harmful dust and vapors.[1] |
Quantitative Safety Data
This table provides key quantitative data for assessing the risks associated with this compound.
| Parameter | Value | Source |
| Threshold Limit Value (TLV) | 1 ppm (for dimethylphenol isomers) | Haz-Map |
Glove Compatibility:
| Glove Material | Recommendation |
| Nitrile | Not Recommended |
| Neoprene | Not Recommended |
Given the limited specific data, it is highly recommended to use gloves with a high level of chemical resistance, such as Viton or multi-layered laminates, and to change them frequently, especially after any direct contact with the chemical.
Procedural Guidance for Safe Handling
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: Safe handling workflow for this compound.
Operational and Disposal Plans
Handling Procedures:
-
Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Prevent Dust and Aerosol Formation: Handle the solid material carefully to avoid creating dust.[1]
-
Hygienic Practices: Wash hands thoroughly before breaks and at the end of each work session.[1] Do not eat, drink, or smoke in the laboratory.
Disposal Plan:
-
Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed container.
-
Professional Disposal: Do not dispose of this compound in the regular trash or down the drain.[1] Arrange for the disposal of chemical waste through a licensed and reputable hazardous waste disposal company.[1] This ensures compliance with environmental regulations and prevents contamination.[1]
-
Spill Management: In the event of a spill, evacuate the area and prevent the spread of the material. Use an absorbent material to contain the spill, and collect it into a sealed container for disposal. Ensure adequate ventilation during cleanup.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
